molecular formula C8H14ClN3O B1418407 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride CAS No. 1214028-87-1

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

Cat. No.: B1418407
CAS No.: 1214028-87-1
M. Wt: 203.67 g/mol
InChI Key: KZPDXOKBRNNZFK-UHFFFAOYSA-N
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Description

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3O and its molecular weight is 203.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1,3,9-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-7(12)8(11-6)3-2-4-9-5-8;/h9H,2-5H2,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPDXOKBRNNZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(CCCNC2)C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657100
Record name 2-Methyl-1,3,7-triazaspiro[4.5]dec-1-en-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214028-87-1
Record name 2-Methyl-1,3,7-triazaspiro[4.5]dec-1-en-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS No. 1214028-87-1), a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific research on this molecule is emerging, this guide synthesizes available data and draws upon established knowledge of the broader class of triazaspiro[4.5]decane derivatives to offer insights into its synthesis, characterization, and potential therapeutic applications. The unique spirocyclic architecture of this compound class has been shown to interact with various biological targets, suggesting a promising future for this particular analog.

Introduction: The Significance of the Triazaspiro[4.5]decane Scaffold

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered considerable attention in medicinal chemistry due to their rigid three-dimensional structures. This conformational constraint can lead to higher binding affinities and selectivities for biological targets compared to more flexible acyclic or simple cyclic analogs. The triazaspiro[4.5]decane core, in particular, has been identified as a privileged scaffold in the development of novel therapeutics. Derivatives of this core structure have been investigated for a range of biological activities, including the modulation of opioid receptors and the inhibition of the mitochondrial permeability transition pore (mPTP), highlighting the versatility of this chemical framework.[1][2][3][4][5][6][7] The subject of this guide, this compound, represents a specific embodiment of this promising scaffold.

Physicochemical Properties and Identification

A clear identification of a compound is fundamental for any research endeavor. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 1214028-87-1[8][9][10][11][12][13][14]
Molecular Formula C₈H₁₄ClN₃O[8]
Molecular Weight 203.67 g/mol [8]
Canonical SMILES CC1=NC2(CCCNC2)C(=O)N1.Cl[8]
Purity Typically ≥95-97%[8][15]

Proposed Synthesis Pathway

A potential retrosynthetic analysis suggests that the target molecule could be assembled from a suitably protected piperidine derivative and a substituted urea or a related precursor. The key step would be the spirocyclization to form the characteristic shared carbon atom.

Conceptual Synthetic Workflow:

G A N-protected-4-piperidone C Spirocyclization Precursor A->C Reaction with amine B Substituted Urea/Thiourea B->C Condensation D 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one C->D Intramolecular Cyclization E This compound D->E HCl treatment

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical):

  • Formation of the Spirocyclic Precursor: N-Boc-4-piperidone could be reacted with a suitable primary amine to form an enamine. This intermediate would then be reacted with a substituted urea, such as N-methylurea, in the presence of a catalyst to form the spirocyclic precursor.

  • Intramolecular Cyclization and Dehydration: The precursor would then undergo an acid- or base-catalyzed intramolecular cyclization, followed by dehydration, to form the desired 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one.

  • Deprotection and Salt Formation: The Boc protecting group would be removed under acidic conditions, typically with trifluoroacetic acid or hydrochloric acid in a suitable solvent like dioxane or methanol. Subsequent treatment with ethereal HCl would yield the final hydrochloride salt.

This proposed pathway is informed by synthetic strategies reported for similar triazaspiro[4.5]decanone derivatives, which often involve the condensation of a cyclic ketone with a suitable nitrogen-containing acyclic partner.[2][6]

Analytical Characterization (Predicted)

Comprehensive analytical characterization is crucial for confirming the identity and purity of a synthesized compound. While experimental spectra for this specific molecule are not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.[2][16]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 2.0-2.5 ppm), the methylene protons of the piperidine ring (a series of multiplets in the range of 1.5-3.5 ppm), and the NH protons (which may be broad and exchangeable, likely appearing downfield).

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the spiro carbon (around 60-70 ppm), the carbonyl carbon (in the range of 170-180 ppm), the imine carbon (around 160-170 ppm), and the methyl carbon (around 15-25 ppm), in addition to the signals for the piperidine ring carbons.

4.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z corresponding to the free base (C₈H₁₃N₃O).

4.3. Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1700 cm⁻¹), and C=N stretching of the imine (around 1600-1650 cm⁻¹).

Potential Applications in Drug Discovery and Development

The therapeutic potential of this compound can be inferred from the biological activities of structurally similar compounds.

5.1. Neurological and Psychiatric Disorders

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel, selective agonists for the delta opioid receptor (DOR).[1][4] DOR agonists are being investigated as potential treatments for a variety of neurological and psychiatric conditions, including chronic pain, depression, and anxiety. The unique chemical structure of these compounds may offer an improved pharmacological profile compared to previously studied DOR agonists.[1][4]

Signaling Pathway Implication:

G A Triazaspiro[4.5]decane Derivative B Delta Opioid Receptor (DOR) A->B Agonist Binding C G-protein Signaling B->C Activation D β-arrestin Recruitment B->D Activation E Analgesia C->E F Anxiolysis C->F

Sources

synthesis of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride

This guide provides a comprehensive overview of a proposed synthetic route for this compound, a novel spiro-heterocyclic compound with potential applications in medicinal chemistry and drug development. The structural complexity and rigidity of spirocyclic piperidines make them attractive scaffolds for exploring new chemical space in the pursuit of novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, scientifically grounded protocol based on established synthetic methodologies for analogous structures.

Introduction: The Significance of Spiro-Heterocycles

Spiro-heterocycles, particularly those incorporating a piperidine moiety, are privileged structures in medicinal chemistry.[2] The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[2] The spirocyclic nature of these compounds imparts a three-dimensional architecture that can lead to enhanced binding affinity and selectivity for biological targets. The 1,3,7-triazaspiro[4.5]decane core, in particular, has been investigated for various biological activities, including myelostimulatory effects and as inhibitors of the mitochondrial permeability transition pore.[3][4][5] The target molecule of this guide, this compound, represents a novel variation within this class of compounds, featuring an imidazolidinone ring fused at the 4-position of a piperidine ring.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of the target compound can be logically approached through a multi-step sequence starting from a commercially available or readily synthesized N-protected 4-piperidone. The proposed strategy involves the initial formation of a spiro-hydantoin (imidazolidinone) ring onto the piperidine core, followed by functional group manipulations to achieve the desired 2-methyl-2-en-4-one structure.

The overall synthetic workflow is depicted below:

Synthetic_Workflow Start N-Boc-4-piperidone Intermediate1 Spiro-hydantoin Intermediate Start->Intermediate1 Bucherer-Bergs Reaction Intermediate2 2-Thio-spiro-hydantoin Intermediate1->Intermediate2 Thionation (Lawesson's Reagent) Intermediate3 S-Methylated Intermediate Intermediate2->Intermediate3 S-Methylation (Methyl Iodide) Target_Free_Base 2-Methyl-1,3,7-triazaspiro[4.5] dec-2-en-4-one Intermediate3->Target_Free_Base Aminolysis & Cyclization Final_Product 2-Methyl-1,3,7-triazaspiro[4.5] dec-2-en-4-one hydrochloride Target_Free_Base->Final_Product Salt Formation (HCl)

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical scaffolds that offer unique three-dimensional structures and potential for new biological activities. Among these, spirocyclic systems have garnered significant attention due to their rigid frameworks and ability to present substituents in well-defined spatial orientations. This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS Number: 1214028-87-1), a heterocyclic spiro compound with potential applications in medicinal chemistry.

This document is intended to serve as a valuable resource for researchers and drug development professionals by providing not only the known properties of this compound but also a framework for its further investigation. Given the limited publicly available experimental data for this specific molecule, this guide also includes detailed, field-proven experimental protocols adapted from the characterization of analogous structures. These methodologies provide a self-validating system for researchers to generate the necessary data to fully elucidate the compound's profile.

Chemical Identity and Structure

The foundational step in the characterization of any potential drug candidate is the unambiguous confirmation of its chemical identity and structure.

Molecular Structure

The structure of this compound is characterized by a spirocyclic system where a piperidine ring and a hydantoin-like ring are joined by a single spiro carbon atom. The hydrochloride salt form suggests that one of the basic nitrogen atoms is protonated.

Caption: 2D Chemical Structure of this compound.

Key Identifiers

A summary of the key identification parameters for this compound is provided in the table below.

PropertyValueSource
CAS Number 1214028-87-1[1]
Molecular Formula C₈H₁₄ClN₃O[1]
Molecular Weight 203.67 g/mol [1]
Purity Typically ≥97% (commercial sources)[1]
Physical Form Solid[1]
Storage Conditions 2-8°C[1]

Physicochemical Properties

Solubility

Solubility in both aqueous and organic media is a critical determinant of a drug's bioavailability and formulation feasibility.

Experimental Protocol for Solubility Determination:

A standard approach to determine solubility is the shake-flask method.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO)).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point

The melting point is a key indicator of a compound's purity and is important for various aspects of formulation and manufacturing.

Experimental Protocol for Melting Point Determination:

Melting point can be determined using a digital melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus and heat at a controlled rate (e.g., a ramp rate of 1-2°C/min near the expected melting point).

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Dissociation Constant (pKa)

The pKa value(s) of an ionizable compound are crucial for understanding its behavior in different pH environments, such as the gastrointestinal tract and the bloodstream.

Experimental Protocol for pKa Determination:

Potentiometric titration is a common and accurate method for pKa determination.

  • Sample Preparation: Prepare a solution of the compound in water or a co-solvent system (e.g., water-methanol) of known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point(s) of the titration curve.

Analytical Methodology

Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of a drug candidate. The following section details the key analytical techniques and provides validated protocols adapted from the literature for the analysis of related triazaspiro compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and stability of pharmaceutical compounds.

Proposed HPLC Method:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method can be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Sample Sample Solution HPLC_System HPLC Pump & Injector Sample->HPLC_System Injection Column C18 Column HPLC_System->Column Separation Detector UV Detector Column->Detector Elution Data_Acquisition Chromatogram Detector->Data_Acquisition Signal

Caption: A simplified workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is indispensable for the structural elucidation and confirmation of organic molecules.

Expected NMR Spectral Features:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the methyl group, the methylene protons of the piperidine and hydantoin rings, and the N-H protons. The chemical shifts and coupling patterns will be indicative of the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: The spectrum should display signals for all eight carbon atoms in the molecule, including the carbonyl carbon, the spiro carbon, and the carbons of the methyl group and the two rings.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Spectral Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, integration values, and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Proposed Mass Spectrometry Method:

  • Ionization Technique: Electrospray ionization (ESI) is suitable for this polar, non-volatile compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Mode: Positive ion mode is expected to be effective due to the presence of basic nitrogen atoms, leading to the observation of the protonated molecule [M+H]⁺.

  • Expected Mass: The exact mass of the free base (C₈H₁₃N₃O) is 167.1059 g/mol . The expected m/z for the protonated molecule [C₈H₁₄N₃O]⁺ would be approximately 168.1137.

Experimental Protocol for MS Analysis:

  • Sample Infusion: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) directly into the ESI source.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Stability Profile

Assessing the stability of a drug candidate under various conditions is a critical component of pre-formulation studies.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocol for Forced Degradation:

  • Stress Conditions: Expose solutions of the compound to various stress conditions, including:

    • Acidic: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Basic: 0.1 N NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat a solid sample in an oven (e.g., at 80°C).

    • Photolytic: Expose a solution to UV light.

  • Analysis: Analyze the stressed samples at different time points using the validated HPLC method to monitor for the appearance of degradation products and the loss of the parent compound.

Conclusion

This compound represents a novel chemical entity with potential for further investigation in drug discovery programs. This technical guide has provided the foundational knowledge of its chemical identity and a comprehensive framework for the determination of its key physicochemical properties. While specific experimental data for this compound remains limited, the detailed analytical methodologies presented herein, adapted from established protocols for similar structures, offer a clear and scientifically sound path for its complete characterization. By following these protocols, researchers can generate the necessary data to build a robust understanding of this compound's behavior, which is essential for its potential development as a therapeutic agent.

References

  • A Chemtek. This compound. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The spirocyclic scaffold represents a unique and increasingly important motif in medicinal chemistry, offering three-dimensional diversity and novel pharmacological properties. 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride is a novel compound with a paucity of data regarding its biological activity. This technical guide presents a comprehensive, step-by-step framework for the elucidation of its mechanism of action. Drawing on the known biological activities of structurally related triazaspiro and diazaspiro compounds, which include anticonvulsant, myelostimulatory, and G-protein coupled receptor (GPCR) modulatory effects, we propose a systematic and logical progression of experiments.[1][2][3][4][5] This whitepaper will serve as a roadmap for researchers, detailing both the theoretical considerations and the practical, self-validating experimental protocols required to thoroughly characterize the pharmacological profile of this intriguing molecule.

Introduction: The Therapeutic Potential of Spirocyclic Compounds

Spiro compounds, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery due to their rigid structures and ability to present substituents in well-defined spatial orientations. This unique topography can lead to high-affinity and selective interactions with biological targets. The 1,3,7-triazaspiro[4.5]dec-2-en-4-one core of the title compound suggests potential for a diverse range of biological activities, as similar nitrogen-containing spirocycles have demonstrated effects on the central nervous system and hematopoietic system.[2][3][5] Given that a related compound, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, has been investigated for its potential in treating neurological disorders, anti-cancer, and anti-inflammatory applications, a thorough investigation into the mechanism of this compound is warranted.[6]

Initial Hypothesis Generation: Learning from Structural Analogs

In the absence of direct data, a logical starting point is to formulate hypotheses based on the known activities of structurally similar compounds. The triazaspiro moiety is present in molecules with diverse pharmacological profiles:

  • Neurological Activity: Several diazaspiro and triazaspiro derivatives have been synthesized and evaluated for anticonvulsant properties.[1][2] This suggests that this compound may interact with ion channels or receptors in the central nervous system.

  • GPCR Modulation: Notably, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as novel δ-opioid receptor (DOR) selective agonists.[4] This raises the possibility of the title compound acting as a modulator of one or more GPCRs.

  • Hematopoietic Effects: Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity, accelerating the regeneration of lymphocytes and granulocytes.[3][5] This points towards potential interactions with cytokine receptors or other targets involved in hematopoiesis.

Based on these precedents, a primary hypothesis is that this compound's mechanism of action involves modulation of a GPCR, an ion channel, or a kinase involved in cell proliferation and differentiation.

A Phased Experimental Approach to Mechanism of Action Elucidation

A tiered approach, beginning with broad phenotypic screening and progressively narrowing down to specific target identification and validation, is recommended.

Phase 1: Broad Phenotypic and Target-Class Screening

The initial phase aims to identify the general biological effects of the compound and narrow the field of potential targets.

Experimental Protocol 1: High-Content Cellular Imaging

  • Objective: To observe the morphological and functional effects of the compound on various cell lines representing different tissues and disease states.

  • Methodology:

    • Select a panel of cell lines (e.g., neuronal, cancer, immune).

    • Treat cells with a range of concentrations of this compound.

    • Stain cells with a cocktail of fluorescent dyes to visualize key cellular components (e.g., nucleus, cytoskeleton, mitochondria).

    • Acquire images using an automated high-content imaging system.

    • Analyze images to quantify changes in cell morphology, proliferation, apoptosis, and other relevant parameters.

  • Causality: This unbiased approach can reveal unexpected cellular effects and guide hypothesis generation. For instance, changes in neuronal cell morphology might prioritize investigation of neurological targets.

Experimental Protocol 2: Broad Target-Class Screening

  • Objective: To identify which major classes of biological targets the compound interacts with.

  • Methodology:

    • Utilize a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan®).

    • Submit this compound for screening against a panel of several hundred targets, including GPCRs, kinases, ion channels, and enzymes.

  • Causality: The results from this screen will provide a "hit list" of potential targets, allowing for a more focused investigation in Phase 2.

Table 1: Hypothetical Target-Class Screening Results

Target ClassNumber of Targets ScreenedNumber of Hits (>50% inhibition at 10 µM)
GPCRs1503
Kinases4001
Ion Channels1000
Enzymes2000
Phase 2: Target Validation and Elucidation of Molecular Mechanism

Assuming the initial screens point towards a specific target, the next phase focuses on confirming this interaction and understanding how the compound modulates its function.

Experimental Protocol 3: Target Engagement Assays

  • Objective: To confirm direct binding of the compound to the putative target protein.

  • Methodology (example for a GPCR target):

    • Radioligand Binding Assay:

      • Incubate cell membranes expressing the target GPCR with a known radiolabeled ligand.

      • Add increasing concentrations of this compound.

      • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

    • Surface Plasmon Resonance (SPR):

      • Immobilize the purified target protein on a sensor chip.

      • Flow different concentrations of the compound over the chip.

      • Measure the change in refractive index to determine the association and dissociation kinetics (kon and koff).[7]

  • Causality: These assays provide quantitative data on the binding affinity and kinetics of the compound-target interaction, which is crucial for establishing a direct link.

Experimental Protocol 4: Functional Assays

  • Objective: To determine the functional consequence of the compound binding to its target.

  • Methodology (example for a GPCR target):

    • cAMP Assay:

      • Use a cell line expressing the target GPCR and a cAMP-responsive reporter system (e.g., GloSensor™).

      • Treat cells with the compound and measure changes in intracellular cAMP levels to determine if it acts as an agonist or antagonist.

    • β-Arrestin Recruitment Assay:

      • Utilize a cell-based assay (e.g., PathHunter®) to measure the recruitment of β-arrestin to the activated GPCR.[4]

      • This helps to characterize the signaling pathway and potential for receptor desensitization.

  • Causality: Functional assays are essential for understanding whether the compound activates, inhibits, or otherwise modulates the activity of its target, which is the core of its mechanism of action.

Diagram 1: Proposed GPCR Signaling Pathway

GPCR_Pathway Compound 2-Methyl-1,3,7-triazaspiro [4.5]dec-2-en-4-one HCl GPCR Target GPCR Compound->GPCR Binds and Activates G_protein G-protein (e.g., Gs/Gi) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Hypothetical GPCR signaling cascade initiated by the compound.

Phase 3: In-vivo Validation and Therapeutic Potential

The final phase involves testing the compound in a relevant animal model to confirm that the identified mechanism of action translates to a physiological effect.

Experimental Protocol 5: Animal Model of Disease

  • Objective: To evaluate the efficacy of the compound in a disease model relevant to the identified mechanism of action.

  • Methodology (example for an anticonvulsant effect):

    • Utilize a standard animal model of seizures, such as the maximal electroshock seizure (MES) test or the subcutaneous pentylenetetrazole (scPTZ) test in mice.[2]

    • Administer the compound at various doses prior to seizure induction.

    • Measure the ability of the compound to prevent or reduce the severity of seizures.

    • Conduct pharmacokinetic studies to correlate drug exposure with efficacy.

  • Causality: This step is critical for validating the therapeutic potential of the compound and ensuring that the in vitro mechanism of action is relevant in a whole-organism context.

Diagram 2: Experimental Workflow for MoA Elucidation

MoA_Workflow cluster_phase1 Phase 1: Discovery cluster_phase2 Phase 2: Validation cluster_phase3 Phase 3: In-vivo Confirmation phenotypic_screening High-Content Phenotypic Screening target_class_screening Broad Target-Class Screening phenotypic_screening->target_class_screening Guides Target Class Selection target_engagement Target Engagement (Binding Assays) target_class_screening->target_engagement Identifies Putative Targets functional_assays Functional Assays (e.g., cAMP, β-Arrestin) target_engagement->functional_assays Confirms Direct Interaction animal_model Animal Model of Disease functional_assays->animal_model Elucidates Molecular Mechanism

Caption: A systematic workflow for mechanism of action determination.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a complex but logical process. By leveraging information from structurally related molecules to form initial hypotheses, and then employing a phased, multi-faceted experimental approach, researchers can systematically uncover its biological targets and functional effects. This guide provides a robust framework for such an investigation, emphasizing self-validating protocols and a clear, causal line of reasoning from broad phenotypic effects to specific molecular interactions. The insights gained from this process will be invaluable in determining the therapeutic potential of this and other novel spirocyclic compounds.

References

  • Sygnature Discovery. Mechanism of Action (MOA). [Link]

  • El-Telbany, F. A., Ghoneim, K. M., & Khalifa, M. (1977). Synthesis and pharmacological screening of certain spiro compounds. Pharmazie, 32(1), 22-24. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 348(7), 489-498. [Link]

  • Patsnap Synapse. What Are the Types of Biochemical Assays Used in Drug Discovery? [Link]

  • Antypenko, L. M., Kolisnyk, S. V., Berest, G. G., Kovalenko, S. I., & Ocheretniuk, A. D. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Scientia Pharmaceutica, 86(1), 6. [Link]

  • Dunn, M. R., Appourchaux, K., Cahill, C. M., & Kaski, S. W. (2021). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience, 12(15), 2845-2854. [Link]

  • Antypenko, L., Kolisnyk, S., Berest, G., Kovalenko, S., & Ocheretniuk, A. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Scientia Pharmaceutica, 86(1), 6. [Link]

Sources

An In-depth Technical Guide to the Biological Landscape of Triazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

A note to the reader: Publicly accessible scientific literature and patent databases currently lack specific biological activity data for 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride. This guide, therefore, provides a comprehensive overview of the known biological activities of the broader class of triazaspiro[4.5]decane scaffolds. By examining the activities of structurally related analogs, we can infer potential areas of investigation and establish a framework for the future evaluation of this compound.

Introduction: The Triazaspiro[4.5]decane Scaffold - A Privileged Structure in Medicinal Chemistry

The triazaspiro[4.5]decane ring system, characterized by a spirocyclic junction connecting a piperidine ring to a triaza-heterocycle, represents a compelling scaffold in modern drug discovery. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. This structural motif is found in a variety of pharmacologically active compounds with diverse therapeutic potential.

This technical guide will delve into the significant biological activities reported for various isomers of the triazaspiro[4.5]decane core, with a focus on their mechanisms of action and the experimental methodologies used for their characterization. While the specific biological profile of this compound remains to be elucidated, this guide will provide the foundational knowledge for researchers to formulate hypotheses and design experimental workflows for its investigation.

Known Biological Activities of Triazaspiro[4.5]decane Derivatives

Research into triazaspiro[4.5]decane derivatives has revealed at least two prominent areas of biological activity: modulation of the mitochondrial permeability transition pore and agonism of the delta opioid receptor.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

A significant body of research has focused on 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one derivatives as potent inhibitors of the mitochondrial permeability transition pore (mPTP)[1][2]. The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening is a key event in cell death pathways, particularly in the context of ischemia-reperfusion injury[1].

Mechanism of Action: These triazaspiro[4.5]decane derivatives are thought to exert their inhibitory effect by targeting the c-subunit of the F1/FO-ATP synthase[2]. By binding to this subunit, they are proposed to allosterically modulate the conformation of the mPTP complex, preventing its opening in response to pathological stimuli such as high calcium levels and oxidative stress. This mechanism is crucial for protecting cells from apoptosis and necrosis following ischemic events.

Therapeutic Potential: The ability of these compounds to inhibit mPTP opening makes them promising candidates for the treatment of conditions characterized by ischemia-reperfusion injury, such as myocardial infarction and stroke[1][2]. By preserving mitochondrial integrity and function, these molecules could help to reduce tissue damage and improve clinical outcomes.

Delta Opioid Receptor (DOR) Agonism

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel, selective agonists of the delta opioid receptor (DOR)[3]. The DOR is a G-protein coupled receptor (GPCR) that is a potential target for the treatment of a range of neurological and psychiatric disorders, including chronic pain, depression, and anxiety.

Mechanism of Action: These triazaspiro[4.5]decane-2,4-dione derivatives have been shown to bind to the DOR with submicromolar affinity and act as agonists, stimulating downstream signaling pathways[3]. Interestingly, some of these compounds exhibit a degree of functional selectivity, or "biased agonism," favoring G-protein signaling over β-arrestin recruitment. This is a desirable property, as it has been hypothesized that the adverse effects of some DOR agonists, such as seizures, may be mediated by the β-arrestin pathway.

Therapeutic Potential: The discovery of this new chemotype of DOR agonists opens up possibilities for the development of safer and more effective therapeutics for a variety of central nervous system disorders. Their unique pharmacological profile may allow for the separation of therapeutic effects from unwanted side effects.

Myelostimulatory Activity

Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have also demonstrated myelostimulating activity in preclinical models. These compounds have been shown to accelerate the regeneration of lymphocytes and granulocytes in the bone marrow following chemically induced myelosuppression. This suggests potential applications in treating conditions characterized by a weakened immune system.

Experimental Protocols for Evaluating the Biological Activity of Novel Triazaspiro[4.5]decanes

For researchers investigating the biological activity of this compound, a tiered approach starting with in vitro assays is recommended.

General Cytotoxicity Assessment

A preliminary assessment of the compound's general toxicity to cells is a crucial first step.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Evaluation of mPTP Inhibition

Based on the activity of related compounds, assessing the effect on the mPTP is a logical next step.

Protocol: Calcium Retention Capacity (CRC) Assay in Isolated Mitochondria

  • Mitochondria Isolation: Isolate mitochondria from rat liver or heart tissue using differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing a fluorescent calcium indicator (e.g., Calcium Green™ 5N).

  • CRC Measurement: Add isolated mitochondria to the assay buffer in a fluorescence plate reader. Sequentially add pulses of a known concentration of CaCl2. The mitochondria will take up the calcium, causing a decrease in fluorescence. mPTP opening is indicated by a sudden, large increase in fluorescence as the mitochondria release the accumulated calcium.

  • Compound Testing: Pre-incubate the mitochondria with varying concentrations of this compound before initiating the calcium pulses.

  • Data Analysis: Determine the total amount of calcium taken up before mPTP opening. An increase in the calcium retention capacity in the presence of the compound indicates mPTP inhibition.

Assessment of Opioid Receptor Activity

Screening for activity at opioid receptors, particularly the delta opioid receptor, is also warranted.

Protocol: Radioligand Binding Assay for DOR Affinity

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human delta opioid receptor (e.g., CHO-hDOR).

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled DOR antagonist (e.g., [3H]-naltrindole), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at room temperature to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of the potential biological roles and experimental evaluation of triazaspiro[4.5]decanes, the following diagrams are provided.

mPTP_Inhibition_Pathway cluster_Mitochondrion Mitochondrion Ischemia_Reperfusion Ischemia/ Reperfusion Ca_Overload Ca2+ Overload Ischemia_Reperfusion->Ca_Overload ROS Oxidative Stress (ROS) Ischemia_Reperfusion->ROS mPTP_Opening mPTP Opening Ca_Overload->mPTP_Opening ROS->mPTP_Opening Cell_Death Cell Death mPTP_Opening->Cell_Death ATP_Synthase F1/FO-ATP Synthase (c-subunit) ATP_Synthase->mPTP_Opening Inhibits Triazaspiro_Compound Triazaspiro[4.5]decane Derivative Triazaspiro_Compound->ATP_Synthase Binds to

Caption: Proposed mechanism of mPTP inhibition by triazaspiro[4.5]decane derivatives.

DOR_Signaling_Pathway Triazaspiro_Agonist Triazaspiro[4.5]decane Agonist DOR Delta Opioid Receptor (DOR) Triazaspiro_Agonist->DOR G_Protein Gαi/o DOR->G_Protein Activates Beta_Arrestin β-Arrestin DOR->Beta_Arrestin Recruits Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Therapeutic_Effects Therapeutic Effects (e.g., Analgesia) cAMP->Therapeutic_Effects Adverse_Effects Potential Adverse Effects Beta_Arrestin->Adverse_Effects

Caption: Simplified signaling pathways of the delta opioid receptor.

Experimental_Workflow Start Novel Triazaspiro[4.5]decane (e.g., 2-Methyl-1,3,7-...) Cytotoxicity General Cytotoxicity (MTT Assay) Start->Cytotoxicity mPTP_Assay mPTP Inhibition (CRC Assay) Cytotoxicity->mPTP_Assay DOR_Binding DOR Binding (Radioligand Assay) Cytotoxicity->DOR_Binding In_Vivo_Models In Vivo Models (e.g., Ischemia, Pain) mPTP_Assay->In_Vivo_Models Functional_Assays Functional Assays (e.g., cAMP, β-arrestin) DOR_Binding->Functional_Assays Functional_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: A suggested experimental workflow for a novel triazaspiro[4.5]decane.

Future Directions and Conclusion

The triazaspiro[4.5]decane scaffold is a rich source of biologically active compounds with significant therapeutic potential. While the specific activity of this compound is yet to be determined, the established activities of its structural isomers provide a clear roadmap for future investigations.

Researchers are encouraged to explore the potential of this compound as both an mPTP inhibitor and a DOR modulator. The experimental protocols outlined in this guide offer a starting point for these investigations. The unique substitution pattern of the 1,3,7-triaza isomer may confer novel pharmacological properties, and a thorough investigation is warranted to unlock its full potential. The continued exploration of this fascinating class of molecules is likely to yield new and valuable therapeutic agents.

References

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience.

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry.

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Scientifica (Cairo).

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed.

  • 2-Methyl-1,3,7-triazospiro[4.5]dec-1-en-4-one hydrochloride. Santa Cruz Biotechnology.

  • 1-Methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof. Google Patents.

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules.

  • Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Medicinal Chemistry Research.

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank.

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera.unife.it.

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health.

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An In-depth Technical Guide to the Triazaspiro[4.5]decane Core: A Case Study on 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: On the Elusive History of a Specific Scaffold

In the vast landscape of chemical synthesis and drug discovery, some molecules, despite their commercial availability, possess a history shrouded in limited public documentation. One such case is that of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS Number: 1214028-87-1). Despite its listing by various chemical suppliers, a thorough investigation of prominent scientific databases and patent literature reveals a conspicuous absence of detailed information regarding its specific discovery, historical development, and primary scientific applications.

This guide, therefore, takes a broader, more instructive approach. While the specific history of this compound remains elusive in peer-reviewed literature, the foundational triazaspiro[4.5]decane core is a well-documented and medicinally relevant scaffold. This document will provide an in-depth technical overview of the discovery and history of this broader class of compounds, offering insights into their synthesis and therapeutic potential. By understanding the landscape of related molecules, researchers can infer the potential significance and synthetic accessibility of this specific, yet undocumented, analogue.

The Emergence of Triazaspiro[4.5]decanes in Medicinal Chemistry

The triazaspiro[4.5]decane framework, characterized by a spirocyclic system containing a piperidine and a hydantoin or related heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry. These structures have garnered significant interest due to their conformational rigidity and three-dimensional character, which can lead to enhanced target specificity and improved pharmacokinetic properties.

Key Therapeutic Areas of Investigation:
  • Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases: A notable application of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is in the development of pan-inhibitors for the prolyl hydroxylase (PHD) family of enzymes. These inhibitors are being explored for the treatment of anemia.[1]

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as small-molecule inhibitors of the mitochondrial permeability transition pore opening. This has significant implications for treating reperfusion injury in conditions like myocardial infarction.[2]

  • Opioid Receptor Agonism: The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype has been identified as a novel class of δ opioid receptor-selective agonists, presenting potential for the development of new analgesics.[3]

  • Myelostimulation: Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity, suggesting their potential in treating conditions characterized by bone marrow suppression.

General Synthetic Strategies for the Triazaspiro[4.5]decane Core

The synthesis of the triazaspiro[4.5]decane scaffold typically involves the construction of the spirocyclic system through reactions that form the hydantoin or a related heterocyclic ring from a piperidine-based precursor.

The Bucherer-Bergs and Strecker Reactions: Foundational Methodologies

Two classical multicomponent reactions, the Bucherer-Bergs synthesis and the Strecker synthesis, are frequently employed for the preparation of spirohydantoins from a ketone precursor. In the context of triazaspiro[4.5]decanes, the starting material is often a suitably protected 4-piperidone derivative.

Conceptual Workflow for Spirohydantoin Formation:

Caption: Generalized workflow for the synthesis of the triazaspiro[4.5]decane-2,4-dione core.

Illustrative Experimental Protocol: Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

The following protocol is a representative example of the synthesis of a 1,3,8-triazaspiro[4.5]decane-2,4-dione, adapted from methodologies described in the literature for myelostimulating agents.

Step 1: Formation of the Spirohydantoin Core

  • To a solution of a 1-substituted-4-piperidone (1 equivalent) in a suitable solvent (e.g., aqueous ethanol), add sodium cyanide (1-1.2 equivalents) and ammonium carbonate (2-3 equivalents).

  • Seal the reaction vessel and heat to 50-60 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 6-7. This step should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide gas.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • The resulting aqueous residue can be extracted with an appropriate organic solvent (e.g., ethyl acetate) to isolate the product. The crude product may precipitate and can be collected by filtration.

  • Further purification can be achieved by recrystallization or column chromatography.

Characterization and Physicochemical Properties

The structural elucidation of triazaspiro[4.5]decane derivatives relies on standard analytical techniques.

Analytical Technique Expected Observations
Nuclear Magnetic Resonance (NMR) 1H NMR will show characteristic signals for the piperidine and hydantoin protons. 13C NMR will display distinct peaks for the spiro carbon and the carbonyl carbons of the hydantoin ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the compound should be observed. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H and C=O stretching vibrations of the hydantoin ring will be present.

Proposed Synthetic Pathway for this compound

Conceptual Synthetic Diagram:

G A Protected 4-amino-4-carboxypiperidine C Cyclization A->C B Acetimidic ester or related reagent B->C D Deprotection and Salt Formation C->D Intermediate E This compound D->E

Caption: A proposed high-level synthetic approach to the target molecule.

Future Perspectives and the Role of Undocumented Compounds

The existence of commercially available yet scientifically undocumented compounds like this compound highlights a fascinating aspect of chemical research. These molecules may represent novel building blocks with untapped potential, awaiting exploration by the scientific community. Their structural similarity to pharmacologically active triazaspiro[4.5]decanes suggests that they could serve as valuable starting points for the development of new therapeutic agents.

It is hoped that this guide provides a valuable framework for researchers interested in the rich chemistry and therapeutic potential of the triazaspiro[4.5]decane scaffold, and encourages the further investigation of its lesser-known derivatives.

References

  • Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(6), 2715-2729. [Link][1]

  • Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link][2]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link][3]

Sources

A Technical Guide to Unlocking the Therapeutic Potential of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: Researchers, Medicinal Chemists, and Drug Development Professionals From: Senior Application Scientist, Advanced Discovery Division Subject: Strategic Research and Development Pathways for a Novel Spirocyclic Scaffold

Executive Summary: The Spirocyclic Opportunity

The relentless pursuit of novel chemical matter is the cornerstone of therapeutic innovation. Spirocyclic scaffolds have emerged as particularly valuable frameworks in drug discovery, prized for their inherent three-dimensionality, conformational rigidity, and ability to project substituents into chemical space in a manner distinct from traditional flat-ring systems.[1][2] This unique architecture can lead to significant improvements in binding affinity, selectivity, and pharmacokinetic properties.[3][4] This guide outlines a comprehensive research framework for a promising, yet underexplored molecule: 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride . By leveraging established principles of medicinal chemistry and proposing a structured cascade of modern screening methodologies, we will illuminate the most promising research avenues for this compound, focusing on scientifically-backed hypotheses for its potential biological targets.

Foundational Analysis of the Core Scaffold

The therapeutic potential of this compound is rooted in the confluence of two key structural motifs: the triazaspiro[4.5]decane core and the 2-imino-imidazolidin-4-one moiety.

  • The Triazaspiro[4.5]decane Core: This spirocyclic system, which connects two nitrogen-containing rings through a single carbon atom, imparts a rigid three-dimensional structure.[2] This is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[1] Notably, derivatives of the closely related 1,3,8-triazaspiro[4.5]decane scaffold have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the F1/FO-ATP synthase, showing promise in treating ischemia-reperfusion injuries.[5][6][7][8] Other derivatives have been investigated as δ-opioid receptor agonists and myelostimulators.[9][10]

  • The 2-Imino-imidazolidin-4-one Moiety: This substructure is a critical "pharmacophore" found in a variety of biologically active molecules. Crucially, this scaffold and its close analogs (like 2-thioxoimidazolidin-4-one) are recognized as potent modulators of several important enzyme families and receptors. Published research has demonstrated their activity as:

    • Protein Kinase Inhibitors: This is a highly promising area, as the iminothiazolidinone core can act as a hinge-binder in the ATP-binding pocket of various kinases.[11] Dysregulation of protein kinases is a hallmark of cancer, inflammatory disorders, and immunological diseases.[12]

    • S1P1 Receptor Agonists: Derivatives of 2-imino-thiazolidin-4-one have been developed as potent and selective agonists for the sphingosine-1-phosphate receptor 1 (S1P1), a key target for treating autoimmune disorders.[13]

    • Antiproliferative Agents: Numerous studies have reported the synthesis of 2-iminothiazolidin-4-one derivatives with significant antiproliferative activity against various cancer cell lines.[14][15]

    • GSK-3 Inhibitors: The related 2-imino-thiazolidin-4-one scaffold has been used to design substrate-competitive inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a target for neurodegenerative diseases and diabetes.[16]

This dual-motif composition strongly suggests that this compound is a prime candidate for investigation in oncology, immunology, and neurology .

Predicted Physicochemical Properties

A preliminary in silico analysis is crucial for guiding initial experimental design. The hydrochloride salt form suggests good aqueous solubility, which is favorable for biological assays.

PropertyPredicted ValueImplication for Drug Development
Molecular Weight ~219.7 g/mol (as HCl salt)Excellent; falls within Lipinski's "Rule of Five" for oral bioavailability.
cLogP < 2.0Indicates good balance between solubility and permeability.
H-Bond Donors 2Contributes to target binding and solubility.
H-Bond Acceptors 3Provides multiple points for interaction with biological targets.
pKa Basic (piperidine N), Acidic (imide N)The presence of a basic center is common in CNS-active drugs and kinase inhibitors.

High-Priority Research Areas & Hypothesized Targets

Based on the structural analysis, two primary research avenues are proposed, each with a specific, high-value biological target class.

Research Area 1: Oncology & Immunology via Protein Kinase Inhibition

Hypothesis: The 2-imino-imidazolidin-4-one moiety of the compound will function as a bioisostere for other known hinge-binding motifs, enabling it to inhibit the activity of protein kinases implicated in cancer and autoimmune diseases.

Primary Target Class: Tyrosine and Serine/Threonine Kinases. The rationale is compelling: hundreds of kinases are known, many are validated drug targets, and the scaffold has a high probability of interaction.[12] An initial broad screening approach is recommended to identify the specific kinase or kinase family that the compound inhibits.

Research Area 2: Ischemia-Reperfusion Injury & Neuroprotection via mPTP Modulation

Hypothesis: The 1,3,7-triazaspiro[4.5]decane core, analogous to the 1,3,8- and 1,4,8-isomers, will target the F1/FO-ATP synthase complex, inhibiting the opening of the mitochondrial permeability transition pore (mPTP).

Primary Target: Mitochondrial F1/FO-ATP Synthase (c-subunit). The opening of the mPTP is a critical event in cell death following ischemic events like heart attack and stroke.[6][7] Inhibitors of this pore are highly sought after as cardio- and neuroprotective agents.[5][17][18][19] The structural similarity of our compound to published mPTP inhibitors makes this a high-priority and mechanistically distinct research path.[5]

A Phased Experimental Workflow

A structured, milestone-driven approach is essential for efficiently evaluating the compound's potential. The following workflow is designed to move from broad, high-throughput screening to specific, mechanism-of-action studies.

G cluster_0 Phase 1: Target Discovery & Hit Identification cluster_1 Phase 2: Hit-to-Lead & In Vitro Validation cluster_2 Phase 3: Mechanism of Action (MoA) Elucidation p1_1 Broad Kinase Panel Screen (e.g., KinomeScan) p1_2 Mitochondrial Viability Assay (e.g., Calcein-CoCl2 Quench) p2_1 Dose-Response IC50 Determination (Biochemical & Cellular Assays) p1_1->p2_1 If Kinase Hits Identified p1_2->p2_1 If mPTP Inhibition Observed p2_2 Target Engagement Assay (e.g., CETSA or NanoBRET) p2_1->p2_2 p2_3 Cancer/Immune Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) p2_1->p2_3 p3_1 Western Blot for Pathway Modulation (e.g., p-Akt, p-ERK) p2_2->p3_1 p2_3->p3_1 p3_2 Cell Cycle Analysis & Apoptosis Assays (Flow Cytometry) p3_1->p3_2

Caption: Phased research workflow for target validation.

Detailed Protocol: Phase 1 Kinase Panel Screen

Objective: To identify which of the ~400 kinases in the human kinome are inhibited by the test compound at a single, high concentration.

Methodology: Commercial services like Eurofins' KinomeScan™ or Promega's Kinase-Glo® platform provide a robust, high-throughput method.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Assay Concentration: Submit the compound for screening at a final concentration of 10 µM. This concentration is high enough to detect moderate-affinity interactions.

  • Assay Principle (Binding Assay Example):

    • The test compound is incubated with DNA-tagged kinases.

    • The mixture is applied to an immobilized, broad-spectrum kinase inhibitor (the active site ligand).

    • Kinases that are not bound by the test compound will bind to the immobilized ligand.

    • Kinases that are bound by the test compound will remain in solution.

    • The amount of kinase bound to the solid support is quantified (e.g., via qPCR of the DNA tag). A low signal indicates strong binding by the test compound.

  • Data Analysis & Hit Criteria: Results are typically expressed as "% of Control". A primary hit is defined as a kinase showing >90% inhibition at 10 µM. A secondary hit list of kinases with 70-90% inhibition should also be compiled.

  • Control Validation: The assay provider must include appropriate positive (e.g., Staurosporine) and negative (DMSO vehicle) controls to ensure assay integrity.

Detailed Protocol: Phase 2 Cellular Proliferation Assay (MTT)

Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of relevant cancer or immune cell lines identified from Phase 1.

Materials:

  • Selected cancer cell line (e.g., A549 - lung carcinoma, if a lung cancer-related kinase is a hit).

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • Test compound, Doxorubicin (positive control), DMSO (vehicle control).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2-fold serial dilution of the test compound (e.g., from 100 µM to 0.195 µM). Remove old media from cells and add 100 µL of fresh media containing the compound, positive control, or vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the data on a semi-log graph and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression.

Visualizing the Hypothesized Mechanism of Action

If initial screening confirms activity against a kinase in the PI3K/Akt pathway, a key signaling cascade in cancer, the compound's potential mechanism could be visualized as follows.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 2-Methyl-1,3,7-triazaspiro [4.5]dec-2-en-4-one Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Conclusion and Forward Outlook

This compound represents a compelling starting point for a drug discovery program. Its unique spirocyclic architecture combined with a known pharmacophore for kinase and mPTP modulation provides a strong, scientifically-grounded basis for investigation. The proposed phased workflow offers a resource-efficient strategy to rapidly identify its primary biological targets and validate its therapeutic potential. Initial success in either the kinase inhibition or mPTP modulation pathways would trigger a dedicated medicinal chemistry effort focused on structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties, paving the way for preclinical development.

References

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Molecules Special Issue: Spirocycles in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry - Spiro Compounds - Wiley Online Library. (2022, February 9). Retrieved January 19, 2026, from [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters. (2025, September 5). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PubMed. (2024, July 24). Retrieved January 19, 2026, from [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction | Journal of Medicinal Chemistry. (2018, July 30). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy - Unife. (n.d.). Retrieved January 19, 2026, from [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - Unife. (2025, May 21). Retrieved January 19, 2026, from [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Full article: Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Rational Design of 2-Imino-5-(2-oxo-2-phenylethyl) thiazolidin-4-one derivatives as Substrate Competitive Inhibitors of GSK-3 - ResearchGate. (2015, September 12). Retrieved January 19, 2026, from [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction | Journal of Medicinal Chemistry. (2018, July 30). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed. (2018, August 23). Retrieved January 19, 2026, from [Link]

  • 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. (2010, May 27). PubMed. Retrieved January 19, 2026, from [Link]

  • Structures of 2- thioxoimidazolidin-4-one derivatives 75 and 76 as multi-targeting tyrosine kinase inhibitors. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Design and synthesis of 2-iminothiazolidin-4-one moiety-containing compounds as potent antiproliferative agents - PubMed. (2012, May). Retrieved January 19, 2026, from [Link]

  • Protein kinases: drug targets for immunological disorders - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization and pharmacological activity of new 2- imino –thiazolidine-4-one derivatives - ResearchGate. (2025, August 7). Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed. (2016, November 1). Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators - Semantic Scholar. (2018, February 8). Retrieved January 19, 2026, from [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

The Enigmatic Role of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride in Proteomics: An Investigative Overview and Guide to Arginine-Targeting Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Researchers, scientists, and drug development professionals seeking to utilize 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride for proteomic applications should be aware that, as of early 2026, there is a notable absence of published scientific literature, patents, or application notes detailing its use in this field. Extensive searches have confirmed the commercial availability of this compound as a biochemical for research purposes[1][2][3]. However, its mechanism of action, reactivity towards amino acids, and protocols for use in mass spectrometry-based proteomics are not documented in the public domain.

This guide, therefore, serves a dual purpose. Firstly, it transparently addresses the current information gap regarding this compound. Secondly, to empower researchers interested in the chemical interrogation of proteins, this document provides a detailed overview and protocols for established and validated chemical tools used to study protein arginine residues—a critical target in proteomics and drug discovery.

Part 1: The Uncharted Territory of this compound

While the precise application of this compound in proteomics remains undefined, its core structure—a triazaspiro[4.5]decane—is found in compounds explored for various other biological activities, including potential roles as δ opioid receptor agonists and myelostimulators[4][5]. These applications, however, do not provide a clear rationale for its use as a protein modification agent in proteomics.

Without established protocols or mechanistic data, any application of this compound in proteomics would be purely exploratory. Researchers choosing to investigate its potential would need to undertake foundational studies to determine its reactivity, specificity, and compatibility with standard proteomics workflows.

Part 2: A Guide to Established Chemical Probes for Arginine Modification in Proteomics

The study of arginine residues is paramount for understanding protein function. The guanidinium group of arginine is a key player in protein structure, enzymatic catalysis, and protein-protein interactions[6]. Post-translational modifications (PTMs) of arginine, such as methylation and citrullination, are crucial in regulating cellular processes, and their dysregulation is implicated in numerous diseases[1][7]. Chemical probes that selectively target arginine residues are therefore invaluable tools for proteomic research.

Section 2.1: The Dicarbonyl Compounds: Phenylglyoxal and 1,2-Cyclohexanedione

For decades, α-dicarbonyl compounds like phenylglyoxal (PGO) and 1,2-cyclohexanedione (CHD) have been the workhorses for arginine modification.[8][9][10] These reagents react with the guanidinium group of arginine under specific pH conditions.

Mechanism of Action: The reaction involves the formation of a bicyclic adduct, effectively neutralizing the positive charge of the arginine side chain. This change can be detected by mass spectrometry as a specific mass shift.

General Protocol for Arginine Modification using 1,2-Cyclohexanedione (CHD):

  • Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 0.2 M sodium borate buffer, pH 8.0.

  • Reagent Preparation: Prepare a fresh solution of 1,2-cyclohexanedione in the same buffer.

  • Reaction: Add the CHD solution to the protein solution. A typical starting point is a 10- to 50-fold molar excess of CHD over the estimated number of arginine residues.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quenching (Optional): The reaction can be stopped by adding a scavenger molecule like hydroxylamine or by buffer exchange to remove excess reagent.

  • Downstream Processing: The modified protein can then be processed for mass spectrometry analysis (e.g., SDS-PAGE, in-gel digestion, or solution digestion).

Causality Behind Experimental Choices:

  • pH: The reaction is typically performed at a pH of 8-9 to ensure the guanidinium group is sufficiently nucleophilic while maintaining protein stability.

  • Reagent Excess: A molar excess of the reagent drives the modification reaction to completion.

  • Temperature and Time: These parameters are balanced to achieve efficient modification without causing protein denaturation or non-specific side reactions.

Data Presentation: Comparison of Common Arginine Modifying Reagents

ReagentMass Shift (Da)Typical Reaction ConditionsAdvantagesLimitations
Phenylglyoxal (PGO) +118.04pH 7.0-8.0, room temp, < 2 hoursRelatively fast reactionCan form unstable adducts, potential for side reactions
1,2-Cyclohexanedione (CHD) +96.06pH 8.0-9.0, 37°C, 2-4 hoursForms a stable adductSlower reaction time
Section 2.2: Advanced Probes for Arginine-Selective Chemical Proteomics

Recent innovations have led to the development of more sophisticated chemical probes for studying arginine, enabling enrichment and more sensitive detection.

Clickable Arginine Probes:

One innovative approach involves using a dicarbonyl compound, like cyclohexanedione, that is functionalized with a bioorthogonal handle, such as an azide group (CHD-Azide)[8][9][11].

Workflow for Arginine Profiling using a Clickable Probe:

workflow Protein Protein Sample Labeling Label with CHD-Azide Probe Protein->Labeling Digestion Proteolytic Digestion Labeling->Digestion Click Click Chemistry with Biotin-Alkyne Digestion->Click Enrichment Streptavidin Affinity Purification Click->Enrichment MS LC-MS/MS Analysis Enrichment->MS

Caption: Workflow for enrichment of arginine-modified peptides.

This method allows for the selective enrichment of arginine-modified peptides from a complex mixture, significantly enhancing the sensitivity of their detection by mass spectrometry.

Ninhydrin-Based Probes:

Recently, ninhydrin has been developed as a warhead for selectively modifying arginine residues[12]. Alkyne-functionalized versions of ninhydrin have been used to map thousands of reactive arginine sites across the proteome, demonstrating the power of this chemistry for discovering functionally important residues and developing covalent inhibitors[12].

Part 3: Future Perspectives and Conclusion

The field of chemical proteomics is continually evolving, with new reagents and methods being developed to interrogate the proteome with greater precision. While this compound does not currently feature in the proteomics toolkit, the principles and protocols outlined in this guide for established arginine-modifying reagents provide a solid foundation for researchers.

The exploration of novel chemical entities is a vital part of scientific advancement. Should future research elucidate a role for this compound in proteomics, it will be a welcome addition to the chemical biology toolbox. Until then, the methods described herein represent the current state-of-the-art for the chemical analysis of protein arginine residues.

References

  • Title: Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins Source: ACS Omega URL: [Link]

  • Title: Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins Source: PMC - NIH URL: [Link]

  • Title: (PDF) Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins Source: ResearchGate URL: [Link]

  • Title: Researchers Map Arginine Reactivity Across Human Proteome Using Advanced Chemical Probes Source: GeneOnline News URL: [Link]

  • Title: Expanding the Covalent Chemistry Toolbox: Arginine-Selective Probes for Functional Proteomics Source: eScholarship.org URL: [Link]

  • Title: Chemical Probes and Methods for the Study of Protein Arginine Methylation Source: MDPI URL: [Link]

  • Title: Chemical probes and methods for the study of protein arginine methylation - PMC Source: NIH URL: [Link]

  • Title: Evaluation of chemical labeling methods for identifying functional arginine residues of proteins by mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation Source: PMC - NIH URL: [Link]

  • Title: Mass spectrometry of arginine-containing peptides Source: Google Patents URL
  • Title: 2-Azaspiro(4.5)decan-3-one Source: PubChem URL: [Link]

  • Title: Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype Source: PMC - PubMed Central URL: [Link]

  • Title: 1-methyl-1, 3, 8-triazaspiro [4.
  • Title: (5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione Source: PubChem URL: [Link]

  • Title: Heterocyclic GLP-1 agonists Source: Google Patents URL

Sources

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride for protein labeling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Advanced Protein Labeling Strategies

A Technical Guide to Covalent Modification for Proteomics and Drug Development

Introduction: The Critical Role of Covalent Protein Labeling

The precise modification of proteins is a cornerstone of modern biological research and therapeutic development. Covalent labeling, the process of attaching a stable, detectable tag to a protein, allows researchers to elucidate protein function, track localization, quantify expression, and study complex interactions within native biological systems.[1][2] This technique is indispensable for applications ranging from fluorescence microscopy and western blotting to mass spectrometry-based proteomics.[1]

The power of covalent labeling lies in its ability to create a stable link between a protein and a reporter molecule, such as a fluorophore, a biotin tag, or an affinity handle.[2][3] This is typically achieved by targeting the reactive side chains of specific amino acids, most commonly the primary amines of lysine residues or the thiols of cysteine residues.[1][2] The choice of labeling chemistry is critical and must be tailored to the specific protein and the experimental goals to ensure that the modification does not perturb the protein's native structure or function.[1]

While a vast array of labeling reagents exists, the scientific community continues to seek novel chemistries with improved specificity, efficiency, and biocompatibility. This guide provides a comprehensive overview of the principles and protocols for covalent protein labeling, offering researchers the foundational knowledge to design and execute robust bioconjugation experiments.

Note on the Topic Compound: Initial searches for "2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride" did not yield established protocols for its use as a protein labeling agent in peer-reviewed literature. While this compound is available commercially for research purposes[4][5][6], its application in bioconjugation is not yet documented. Therefore, this guide will focus on the general principles and widely-validated protocols of covalent protein labeling, which can be adapted for the evaluation of novel reagents like the one specified.

The Chemistry of Covalent Labeling: Mechanisms and Considerations

Covalent labeling strategies rely on the reaction between a functional group on the labeling reagent and a specific amino acid side chain on the protein.[1][7] Understanding the underlying chemical principles is essential for optimizing reaction conditions and achieving desired labeling outcomes.

Targeting Nucleophilic Amino Acids

The most common targets for covalent modification are nucleophilic amino acid residues that are accessible on the protein's surface.[8]

  • Lysine Labeling: The ε-amino group of lysine is a primary target due to its high abundance and surface exposure. The most popular reagents for lysine modification are N-hydroxysuccinimide (NHS) esters, which react with primary amines under mild alkaline conditions (pH 7.5-8.5) to form stable amide bonds.[9]

  • Cysteine Labeling: The thiol group of cysteine is a highly reactive nucleophile, making it an ideal target for specific labeling, especially given its lower natural abundance compared to lysine. Maleimides are widely used for cysteine modification, reacting via a Michael addition to form a stable thioether bond. Iodoacetamides are another class of reagents that react with thiols through an SN2 reaction.[3]

Key Parameters for Successful Labeling

Several factors must be carefully controlled to ensure efficient and specific labeling while preserving the protein's integrity:

  • pH: The pH of the reaction buffer is critical as it influences the protonation state of the target amino acid. For example, lysine's amino group must be deprotonated to be nucleophilic, requiring a slightly alkaline pH.

  • Reagent-to-Protein Ratio: The molar ratio of the labeling reagent to the protein determines the degree of labeling. This ratio should be optimized to achieve the desired number of labels per protein without causing excessive modification that could lead to protein aggregation or loss of function.

  • Reaction Time and Temperature: These parameters influence the rate and efficiency of the labeling reaction. Optimization is necessary to maximize labeling while minimizing potential protein degradation.

Experimental Workflow: From Protein Preparation to Analysis

A typical protein labeling experiment follows a structured workflow. The following diagram and protocols provide a generalized framework that can be adapted for specific applications.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Purification cluster_analysis Phase 4: Analysis P1 Protein Preparation & Buffer Exchange R1 Labeling Reaction (Incubation) P1->R1 P2 Reagent Preparation P2->R1 U1 Removal of Excess Reagent (e.g., Desalting Column) R1->U1 A1 Characterization of Labeled Protein U1->A1 A2 Functional Assays A1->A2

Figure 1. A generalized workflow for covalent protein labeling experiments.

Protocol: General Amine Labeling using NHS Ester

This protocol provides a starting point for labeling a protein with a generic amine-reactive NHS ester dye.

Materials:

  • Protein of interest (in a buffer free of primary amines, e.g., PBS)

  • Amine-reactive NHS ester dye

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 100 mM sodium bicarbonate or sodium phosphate, pH 8.0-8.5

  • Desalting column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Reagent Preparation:

    • Immediately before use, dissolve the NHS ester dye in a small amount of DMF or DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess (a starting point of 10- to 20-fold molar excess of dye over protein is recommended).

    • Add the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Purification:

    • Remove the unreacted, hydrolyzed dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the faster-eluting, colored fraction, which contains the labeled protein.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

Protocol: General Thiol Labeling using Maleimide

This protocol is a starting point for labeling a protein with a generic thiol-reactive maleimide.

Materials:

  • Protein of interest (containing free thiols)

  • Thiol-reactive maleimide reagent

  • Anhydrous DMF or DMSO

  • Reaction buffer: PBS or HEPES, pH 6.5-7.5

  • (Optional) TCEP or DTT to reduce disulfide bonds

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer. If the target cysteines are in a disulfide bond, pre-treat the protein with a reducing agent like TCEP, followed by its removal.

  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of the maleimide reagent in DMF or DMSO immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional but Recommended):

    • Add a low molecular weight thiol (e.g., β-mercaptoethanol or cysteine) to quench any unreacted maleimide.

  • Purification and Characterization:

    • Purify the labeled protein using a desalting column and characterize it as described in the amine labeling protocol.

Data Interpretation and Quality Control

The success of a labeling experiment is determined by the degree of labeling (DOL) and the retention of the protein's biological activity.

Calculating the Degree of Labeling

The DOL, or the average number of dye molecules per protein, can be calculated using spectrophotometric measurements and the Beer-Lambert law. This requires the extinction coefficients of the protein and the label.

ParameterDescriptionTypical Value/Method
Protein Concentration Determined by absorbance at 280 nm or by a colorimetric assay (e.g., BCA).A280 or BCA Assay
Label Concentration Determined by absorbance at the label's λmax.Aλmax
Degree of Labeling (DOL) Molar ratio of the label to the protein.(Label Molarity) / (Protein Molarity)
Ideal DOL Varies by application; typically 1-3 for antibodies, higher for other proteins.Application-dependent
Assessing Protein Function

It is crucial to verify that the labeling process has not compromised the protein's function. This can be assessed using various methods depending on the protein's role:

  • Enzymes: Measure enzymatic activity using a substrate-based assay.

  • Antibodies: Evaluate antigen-binding affinity using ELISA or surface plasmon resonance (SPR).

  • Receptors: Assess ligand-binding capabilities.

Advanced and Emerging Labeling Technologies

The field of bioconjugation is rapidly evolving, with new methods offering greater control and specificity.

  • Click Chemistry: This refers to a class of reactions that are highly efficient, specific, and biocompatible. The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[9]

  • Bioorthogonal Chemistry: These are reactions that can occur in living systems without interfering with native biochemical processes. An example is the strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a toxic copper catalyst.[10]

  • Enzymatic Labeling: Enzymes like biotin ligase (BirA) can attach labels to specific peptide tags that have been genetically fused to the protein of interest, offering site-specific modification.[2]

The selection of a labeling strategy should be guided by the specific research question, the nature of the protein, and the desired experimental outcome. Careful planning, optimization, and characterization are paramount to generating reliable and reproducible data.

References

  • Guseman, A. J., et al. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of the American Society for Mass Spectrometry, 29(5), 826–838.
  • Heslop, K. A., et al. (2018). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of the American Society for Mass Spectrometry, 29(12), 2392–2402.
  • Swartz, D. R., et al. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. DigitalCommons@USU. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]

  • Gau, B. C., et al. (2007). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Analytical Chemistry, 79(15), 5819–5826.
  • AxisPharm. (n.d.). Peptide Labeling Reagents. Retrieved from [Link]

  • Anderson, D. (2021). Latest technologies in antibody and protein labeling. YouTube. Retrieved from [Link]

  • SigutLabs. (2023). Triazinium Ligation: A New Bioorthogonal Tool for Bioconjugation. Retrieved from [Link]

  • Google Patents. (n.d.). CN1571671A - Drugs comprising combination of triazaspiro [5.5] undecane derivative with cytochrome p450 isozyme 3A4 inhibitor and/or P-glycoprotein inhibitor.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • Abuo-Rahma, G. E. D. A., et al. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 348(6), 444–454.
  • Google Patents. (n.d.). CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof.
  • Rodrigues, T., et al. (2019). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science, 10(37), 8547–8552.
  • Roman, O. V., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.
  • PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation of solutions of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (C₈H₁₃N₃O·HCl). Given the limited availability of published data on this specific compound, this guide synthesizes fundamental chemical principles with best practices in laboratory solution preparation. It is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be a starting point, and users are strongly encouraged to perform their own validation experiments to determine the optimal conditions for their specific applications.

Introduction and Chemical Profile

This compound is a spirocyclic heterocyclic compound. Such compounds are of interest in medicinal chemistry and proteomics research due to their rigid three-dimensional structures, which can allow for specific interactions with biological targets.[1] The hydrochloride salt form is generally employed to enhance the aqueous solubility and stability of the parent molecule.

Understanding the chemical properties of this compound is crucial for the successful preparation of homogenous and stable solutions. The key characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₃N₃O·HCl[1]
Molecular Weight 203.67 g/mol [2]
Appearance Solid (likely a white to off-white powder)General knowledge of hydrochloride salts
Storage 2-8°C[2]

Rationale for Solution Preparation Strategy

The preparation of a usable solution of a research compound is a critical first step in any experiment. The goal is to fully dissolve the compound in a solvent that is compatible with the downstream application, while ensuring the stability of the compound. For hydrochloride salts of organic molecules, aqueous-based solvents are typically the first choice. The hydrochloride moiety generally imparts good water solubility. However, factors such as pH and the presence of co-solvents can significantly impact both solubility and stability.

The protocol provided in this guide will focus on the preparation of an aqueous stock solution. This is the most common starting point for most biological and chemical assays. The principles discussed can be adapted for other solvent systems, but empirical validation is essential.

Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.

Experimental Protocol: Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound. The concentration can be adjusted as needed, but it is recommended to start with a lower concentration to ensure complete dissolution.

Materials and Equipment
  • This compound (solid)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • pH meter (optional, but recommended)

  • Sterile filters (0.22 µm) and syringes

  • Cryo-storage vials

Step-by-Step Procedure
  • Equilibration of Compound: Before opening, allow the container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the solid, which can affect its stability and make accurate weighing difficult.

  • Calculation of Mass: Calculate the mass of the compound required to prepare the desired volume and concentration of the stock solution.

    • For a 10 mM (0.010 mol/L) solution, the mass (in mg) is calculated as: Mass (mg) = 0.010 mol/L * Volume (L) * 203.67 g/mol * 1000 mg/g

    • Example for 10 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L * 0.010 L * 203.67 g/mol * 1000 mg/g = 2.037 mg

  • Weighing the Compound: Accurately weigh the calculated mass of the compound using an analytical balance. It is advisable to weigh it directly into the volumetric flask or onto weighing paper for transfer.

  • Dissolution: a. Add approximately half of the final desired volume of high-purity water to the volumetric flask containing the weighed compound. b. Cap the flask and vortex thoroughly for 1-2 minutes. c. Visually inspect the solution for any undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes. Avoid excessive heating of the solution during sonication. d. Once the solid is fully dissolved, add high-purity water to the final volume mark on the volumetric flask. e. Invert the flask several times to ensure a homogenous solution.

  • pH Measurement (Optional but Recommended): Measure the pH of the resulting solution. As a hydrochloride salt, the solution is expected to be acidic. Knowing the initial pH can be important for assessing stability and for adjusting the buffer in downstream applications.

  • Sterilization and Aliquoting: a. For biological applications, it is recommended to sterile-filter the stock solution using a 0.22 µm syringe filter. This will remove any potential microbial contamination. b. Aliquot the stock solution into smaller, single-use volumes in cryo-storage vials. This minimizes freeze-thaw cycles, which can degrade the compound over time.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. Based on supplier recommendations for the solid, refrigerated storage at 2-8°C may be suitable for short-term use, but this should be validated by the end-user.[2]

Visual Workflow of Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps start Equilibrate Compound calculate Calculate Mass start->calculate weigh Weigh Compound calculate->weigh add_solvent Add 50% Solvent weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex check Check for Particles vortex->check sonicate Sonicate (Optional) check->sonicate Particles Present final_volume Add Solvent to Final Volume check->final_volume No Particles sonicate->vortex mix Mix by Inversion final_volume->mix ph_measure Measure pH (Optional) mix->ph_measure filter Sterile Filter ph_measure->filter aliquot Aliquot into Vials filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing an aqueous stock solution.

Quality Control and Validation

As no specific stability and solubility data for this compound are publicly available, it is crucial for the researcher to perform in-house validation.

  • Solubility Testing: If a higher concentration is required, a small-scale solubility test should be performed. Incrementally add the compound to a known volume of solvent until a saturated solution is achieved.

  • Stability Assessment: The stability of the stock solution under storage conditions can be assessed over time. This can be done by analytical methods such as HPLC to check for the appearance of degradation products or a decrease in the parent compound peak area. For functional assays, a freshly prepared solution should be compared to a stored solution to ensure consistent activity.

  • Freeze-Thaw Stability: To assess stability to freeze-thaw cycles, an aliquot can be repeatedly frozen and thawed, and its integrity checked against a control aliquot that has not been subjected to these cycles.

Troubleshooting

  • Compound does not dissolve:

    • Increase vortexing and sonication time.

    • Gentle warming (e.g., to 37°C) may aid dissolution, but be cautious as this can also accelerate degradation.

    • Consider alternative solvent systems such as DMSO or ethanol, if compatible with the downstream application. A co-solvent system (e.g., 10% DMSO in water) may also be effective.

  • Precipitate forms upon freezing:

    • The concentration may be too high for the chosen solvent system. Try preparing a more dilute stock solution.

    • If a co-solvent like DMSO is used, ensure the final concentration in the assay medium does not cause the compound to precipitate.

Conclusion

The protocol and guidelines presented here provide a robust starting point for the preparation of this compound solutions. By adhering to these procedures and incorporating the principles of self-validation, researchers can confidently prepare solutions for their experiments and contribute to the growing body of knowledge on this and other novel chemical entities.

References

Sources

Application Notes and Protocols for the Analytical Characterization of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride is a unique spirocyclic compound with potential applications in pharmaceutical research and development. Its distinct three-dimensional structure, containing a triaza spiro system, presents both opportunities and challenges for analytical characterization. Accurate and robust analytical methods are paramount for ensuring the identity, purity, and quality of this compound throughout the drug development lifecycle, from discovery to quality control of the final product.

This comprehensive guide provides a detailed overview of the key analytical methodologies for the characterization of this compound. The protocols described herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure trustworthiness and reproducibility.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties is the foundation for developing effective analytical methods. While experimental data for this specific molecule is not widely available, we can infer key properties based on its structure and data from similar spirocyclic and heterocyclic compounds.

PropertyPredicted Value/CharacteristicRationale / Implication for Analysis
Molecular Formula C₈H₁₄ClN₃ODerived from the chemical name.
Molecular Weight 203.67 g/mol Calculated from the molecular formula. Essential for mass spectrometry.
Appearance White to off-white crystalline powderBased on similar hydrochloride salts of organic bases.[1]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The hydrochloride salt form increases aqueous solubility. This is a key consideration for sample preparation in HPLC and UV-Vis.
UV Chromophore ExpectedThe C=N and C=O bonds within the conjugated system of the en-one moiety are expected to absorb UV radiation.[2]
Volatility Low to moderateThe hydrochloride salt is non-volatile. Derivatization may be necessary for GC analysis of the free base.
pKa Basic (amine nitrogens)The presence of multiple nitrogen atoms suggests basic properties. The pKa will influence the choice of buffer pH in HPLC.

I. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone for assessing the purity and quantifying this compound in bulk substance and formulated products. A reversed-phase method is proposed due to the polar nature of the compound.

Scientific Rationale for Method Development

The selection of a reversed-phase HPLC method is based on the compound's polarity. The hydrochloride salt is expected to be water-soluble, making it amenable to analysis on a C18 or similar non-polar stationary phase with a polar mobile phase. The inclusion of a buffer is critical to control the ionization state of the basic nitrogen atoms, ensuring consistent retention times and peak shapes. An acidic pH (e.g., pH 2-4) will ensure the amine groups are protonated, leading to better interaction with the stationary phase and sharper peaks. UV detection is chosen based on the predicted presence of a UV chromophore.

Experimental Workflow for HPLC Method Development

Caption: Workflow for HPLC method development and validation.

Detailed HPLC Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile and water.

  • Formic acid or trifluoroacetic acid (TFA).

  • Reference standard of this compound.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of A and B (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (e.g., 220 nm)
Run Time 20 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955

4. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

5. Data Analysis:

  • Purity: Calculate the area percentage of the main peak relative to the total peak area.

  • Quantification: Use a calibration curve generated from standards of known concentrations to determine the concentration of the analyte in the sample.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the low volatility of the hydrochloride salt, derivatization to the free base is likely necessary.

Scientific Rationale

The hydrochloride salt of the target compound is not suitable for direct GC analysis. Neutralization to the free base will increase its volatility. Electron ionization (EI) mass spectrometry will provide a fragmentation pattern that can be used for structural elucidation of unknown impurities and for confirmation of the main component's identity.

Experimental Workflow for GC-MS Analysis

GC-MS Workflow Sample_Prep Sample Preparation (Neutralization to Free Base) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection Library_Search Spectral Library Search & Interpretation Detection->Library_Search

Caption: Workflow for GC-MS analysis of impurities.

Detailed GC-MS Protocol

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and an electron ionization source.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • High-purity helium as carrier gas.

  • Sodium bicarbonate solution (5%).

  • Ethyl acetate (GC grade).

2. Sample Preparation (Free Base Extraction):

  • Dissolve approximately 1 mg of the sample in 1 mL of deionized water.

  • Add 1 mL of 5% sodium bicarbonate solution and mix.

  • Extract with 2 mL of ethyl acetate by vortexing for 1 minute.

  • Allow the layers to separate and carefully transfer the top organic layer to a clean vial for analysis.

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Range 40-500 m/z

4. Data Analysis:

  • Identify the main component by its retention time and mass spectrum.

  • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

  • Quantify impurities using relative peak areas, assuming similar response factors.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous identification and structural confirmation of this compound. Both ¹H and ¹³C NMR are essential.

Scientific Rationale

¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will reveal the number of unique carbon atoms and their chemical shifts will indicate their functional groups (e.g., C=O, C=N, aliphatic carbons). 2D NMR techniques like COSY and HSQC can be used to establish the complete molecular structure by correlating proton and carbon signals. The unique spirocyclic structure is expected to result in a complex and informative NMR spectrum.[3][4]

Detailed NMR Protocol

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Tetramethylsilane (TMS) as an internal standard (if not using a solvent with a reference peak).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

3. NMR Acquisition Parameters (Example for 400 MHz):

ExperimentKey Parameters
¹H NMR Spectral width: 16 ppm, Number of scans: 16, Relaxation delay: 2 s
¹³C NMR Spectral width: 240 ppm, Number of scans: 1024, Proton decoupled
COSY Standard parameters
HSQC Standard parameters to correlate ¹H and ¹³C signals

4. Data Analysis and Interpretation:

  • ¹H NMR: Integrate the peaks to determine the relative number of protons. Analyze chemical shifts and coupling patterns to assign protons to their respective positions in the molecule.

  • ¹³C NMR: Identify the carbonyl carbon, the imine carbon, and the aliphatic carbons of the spiro ring system based on their characteristic chemical shifts.

  • 2D NMR: Use COSY to identify coupled protons and HSQC to link protons to their directly attached carbons, confirming the overall structure.

IV. UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry offers a simple and rapid method for the quantification of the compound, provided it has a suitable chromophore and there are no interfering substances.

Scientific Rationale

The conjugated en-one system within the 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one structure is expected to absorb UV radiation.[2] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantitative analysis.[5]

Detailed UV-Vis Protocol

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Volumetric flasks and pipettes.

  • Solvent (e.g., 0.1 M HCl or methanol).

2. Method:

  • Determination of λmax: Prepare a dilute solution of the compound (e.g., 10 µg/mL) and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of dilutions to obtain concentrations ranging from, for example, 2 to 20 µg/mL.

    • Measure the absorbance of each solution at the predetermined λmax, using the solvent as a blank.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution with a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the sample from the calibration curve.

V. Analytical Method Validation

All analytical methods used for quality control must be validated according to ICH guidelines (e.g., Q2(R1)) to ensure they are suitable for their intended purpose.[6][7][8]

Validation Parameters

The following parameters should be assessed for the HPLC and UV-Vis methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at different concentrations (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Assessed by multiple measurements of a single homogeneous sample.

    • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this could include changes in pH of the mobile phase, column temperature, and flow rate.

Conclusion

The analytical methods outlined in this guide provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity and assay, GC-MS for impurity profiling, NMR for structural confirmation, and UV-Vis for rapid quantification ensures a thorough understanding of the compound's quality attributes. Rigorous validation of these methods is essential to guarantee reliable and reproducible results, which is a prerequisite for the successful development of any new pharmaceutical entity.

References

  • PubChem. 2-Azaspiro(4.5)decan-3-one. [Link]

  • PubChem. 2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one hydrochloride. [Link]

  • PubChem. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]

  • ResearchGate. (PDF) UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. [Link]

  • NIH. Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. [Link]

  • Longdom. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Mario Barbatti. Theory Untangles Fascinating Properties of Spiro-Compounds. [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Oriental Journal of Chemistry. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. [Link]

  • PubMed Central. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. [Link]

  • ProQuest. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. [Link]

  • MU-Varna.bg. IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7. [Link]

  • LinkedIn. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • ACS Publications. (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

  • Marshall University. J Zach Dawson, BSa*; Carrie Ozalas, BSb; Lauren Richards-Waugh, PhDa. [Link]

  • Unife. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • ResearchGate. Analytical method validation: A brief review. [Link]

  • atompharma. 2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

  • Synthonix. 2-methyl-2,9-diazaspiro[4.5]decan-1-one hydrochloride. [Link]1466.html]([Link])

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An Investigator's Guide to 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride: A Roadmap for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride is a novel spirocyclic compound with a unique three-dimensional architecture. While specific biological applications of this molecule are not yet extensively documented in peer-reviewed literature, its structural motifs, particularly the triazaspiro[4.5]decane core, suggest significant potential as a modulator of biological pathways. Spirocyclic scaffolds are increasingly sought after in drug discovery for their ability to confer improved drug-like properties, such as enhanced target specificity and metabolic stability, by virtue of their rigid, three-dimensional conformations[1][2]. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the chemical biology applications of this intriguing molecule. We will outline a strategic workflow, from initial cell-based screening to target deconvolution and pathway analysis, drawing upon established principles in chemical biology and insights from related triazaspiro[4.5]decane derivatives that have shown promise as bioactive agents[3][4].

Part 1: Initial Biological Characterization - A Phenotypic Screening Approach

The first step in elucidating the biological role of a novel compound is to assess its impact on cellular phenotypes. A broad-based phenotypic screen can reveal potential areas of activity and guide subsequent, more focused investigations.

Application Note: High-Content Imaging for Unbiased Phenotypic Profiling

High-content imaging (HCI) offers a powerful, unbiased approach to identify subtle but significant morphological changes induced by a test compound. By staining cells with a cocktail of fluorescent dyes that highlight different subcellular compartments (e.g., nucleus, cytoskeleton, mitochondria), one can simultaneously assess a multitude of cellular parameters.

Protocol 1: Multiparametric Phenotypic Profiling using High-Content Imaging

  • Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, U-2 OS osteosarcoma, MCF7 breast adenocarcinoma) to identify potential tissue-specific effects.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform a serial dilution to create a concentration range for dose-response analysis (e.g., 100 µM to 1 nM).

  • Cell Plating and Treatment:

    • Seed cells in 96- or 384-well imaging plates at a density that ensures sub-confluency at the time of analysis.

    • Allow cells to adhere overnight.

    • Treat cells with the compound concentration series for a relevant time course (e.g., 24, 48, and 72 hours). Include vehicle-only controls.

  • Staining:

    • Fix, permeabilize, and stain the cells with a multiplexed fluorescent dye cocktail. A typical combination includes:

      • Hoechst 33342: To label the nucleus and assess nuclear morphology and cell number.

      • Phalloidin-Alexa Fluor 488: To label F-actin and evaluate cytoskeletal organization.

      • MitoTracker Red CMXRos: To label mitochondria and assess mitochondrial morphology and membrane potential.

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Data Analysis: Utilize image analysis software to extract quantitative data for dozens of features, including cell count (for cytotoxicity), nuclear size and shape, cytoskeletal texture, and mitochondrial integrity. Compare the phenotypic profile of treated cells to controls to identify significant changes.

Workflow for Initial Compound Characterization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & MoA Hypothesis cluster_2 Phase 3: Target Identification & Validation A Compound Synthesis & Purity Assessment B Cell Viability Assays (e.g., MTS, CellTiter-Glo) A->B C High-Content Phenotypic Screening A->C D Dose-Response Analysis B->D C->D E Secondary Phenotypic Assays (e.g., Apoptosis, Cell Cycle) D->E F Initial Target Class Prediction (Based on Phenotype) E->F G Affinity-Based Proteomics (e.g., Chemical Proteomics) F->G H Genetic Approaches (e.g., CRISPR screens) F->H I Direct Target Engagement Assays (e.g., CETSA, SPR) G->I H->I

Caption: A strategic workflow for the characterization of a novel bioactive compound.

Part 2: Exploring Potential Mechanisms of Action Inspired by Related Scaffolds

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, structurally related to our compound of interest, has been shown to exhibit myelostimulatory activity and to act as a selective agonist for the delta opioid receptor (DOR)[4][5]. These findings provide a rational basis for investigating similar activities for this compound.

Application Note: Investigating G-Protein Coupled Receptor (GPCR) Modulation

Given that a related scaffold targets the DOR, a GPCR, it is prudent to screen our compound against a panel of GPCRs. Functional assays that measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels or β-arrestin recruitment, are highly effective for this purpose.

Protocol 2: β-Arrestin Recruitment Assay for GPCR Agonist/Antagonist Screening

  • Cell Line: Utilize a commercially available cell line engineered to express the target GPCR (e.g., DOR) and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® from DiscoverX).

  • Agonist Mode Screening:

    • Plate the cells in a white, opaque 96-well microplate.

    • Treat cells with a concentration range of this compound.

    • Incubate for 60-90 minutes at 37°C.

    • Add the detection reagents and incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal using a plate reader. An increase in signal indicates β-arrestin recruitment and suggests agonist activity.

  • Antagonist Mode Screening:

    • Pre-incubate the cells with the test compound for 15-30 minutes.

    • Add a known agonist for the target GPCR at a concentration that elicits a submaximal response (EC80).

    • Follow steps 2c-2e. A decrease in the agonist-induced signal indicates antagonist activity.

Quantitative Data from a Hypothetical Screening Campaign

The following table illustrates the kind of data that would be generated from the initial screening protocols. Note: This data is illustrative and not based on experimental results for the specific compound.

Assay TypeCell LineParameter MeasuredTest Compound IC50/EC50
Cell ViabilityA549Cell Proliferation> 100 µM
Cell ViabilityU-2 OSCell Proliferation> 100 µM
β-Arrestin RecruitmentDOR-PathHunterAgonist Activity5.2 µM
β-Arrestin RecruitmentMOR-PathHunterAgonist Activity> 50 µM
β-Arrestin RecruitmentKOR-PathHunterAgonist Activity> 50 µM

Part 3: Target Deconvolution and Pathway Analysis

Should the initial screens reveal a consistent and potent phenotype, the next critical phase is to identify the direct molecular target(s) of the compound. Chemical proteomics is a powerful approach for this "target deconvolution."

Application Note: Target Identification using Affinity-Based Chemical Proteomics

This technique involves immobilizing the compound on a solid support (e.g., beads) to "fish" for its binding partners from a cell lysate.

Protocol 3: Pulldown Assay for Target Identification

  • Compound Immobilization: Synthesize an analog of this compound that incorporates a linker and a reactive group (e.g., an alkyne for click chemistry) for conjugation to affinity beads (e.g., NHS-activated sepharose or azide-functionalized beads).

  • Cell Lysate Preparation: Grow cells of interest to a high density and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-conjugated beads.

    • As a control, incubate a separate aliquot of the lysate with beads conjugated with a structurally similar but biologically inactive analog, or with unconjugated beads.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are unique to the active compound pulldown and identify them using mass spectrometry (LC-MS/MS).

  • Target Validation: Validate the identified targets using orthogonal methods, such as Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), or by demonstrating that genetic knockdown/knockout of the putative target recapitulates the compound's phenotype.

Illustrative Signaling Pathway

The diagram below depicts a generic GPCR signaling cascade that could be modulated by a novel spirocyclic compound, leading to downstream cellular responses.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand 2-Methyl-1,3,7-triazaspiro [4.5]dec-2-en-4-one HCl GPCR GPCR (e.g., DOR) Ligand->GPCR Binds G_Protein G-Protein (Gi/o) GPCR->G_Protein Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Proliferation, Analgesia) CREB->Gene_Expression Regulates MAPK_Pathway MAPK Pathway Beta_Arrestin->MAPK_Pathway Activates

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating a Novel Spirocyclic Scaffold

The compound 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride belongs to the class of spiro-heterocyclic molecules, which are of significant interest in medicinal chemistry and drug discovery. The unique three-dimensional architecture of spiro compounds, where two rings share a single atom, can lead to novel pharmacological properties by presenting functional groups in precise spatial orientations. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and characterization of such novel chemical entities. Its ability to provide detailed information about the molecular framework, connectivity, and stereochemistry is paramount for ensuring structural integrity and purity.

This guide provides a comprehensive overview of the application of NMR spectroscopy for the structural elucidation of this compound. We will delve into detailed protocols for sample preparation and data acquisition for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. Furthermore, we will present a thorough analysis of the expected spectral data, with predicted chemical shifts and coupling constants based on analogous structures from the literature. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of novel heterocyclic compounds.

Core Principles: Why NMR is a Powerful Tool for this Molecule

The structural complexity of this compound, featuring a spirocyclic center, a substituted imidazoline ring, and a piperidine moiety, necessitates a powerful analytical technique for its complete characterization. The hydrochloride salt form also introduces specific considerations for NMR analysis.

  • ¹H NMR provides crucial information on the number of distinct proton environments, their multiplicities (spin-spin splitting), and their chemical shifts, which are indicative of the local electronic environment. The rigid conformation of the spirocyclic system can lead to complex splitting patterns, which can be resolved using 2D NMR techniques.

  • ¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their chemical environment, allowing for the identification of key functional groups such as the carbonyl (C=O) and imine (C=N) carbons.

  • 2D NMR (COSY and HSQC) experiments are essential for establishing the connectivity within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings, allowing for the tracing of proton networks within the piperidine and imidazoline rings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon signals.

The hydrochloride salt form of the molecule is expected to influence the chemical shifts of protons and carbons near the protonated nitrogen atoms. Protonation of a nitrogen atom generally leads to a downfield shift of the signals of adjacent protons due to the increased positive charge density.[1]

Experimental Protocols

Sample Preparation

The choice of a suitable deuterated solvent is critical for obtaining high-quality NMR spectra. For hydrochloride salts of nitrogen-containing heterocycles, polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred as they can solubilize the salt and often allow for the observation of exchangeable N-H protons.[2] Methanol-d₄ (CD₃OD) is another option, but the acidic proton of the hydroxyl group can exchange with the N-H protons, potentially leading to signal broadening or disappearance. For this protocol, we will use DMSO-d₆.

Protocol:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm for both ¹H and ¹³C NMR.

  • Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

NMR Data Acquisition

The following are suggested parameters for acquiring high-quality NMR data on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR COSY HSQC
Spectrometer Frequency 400 MHz100 MHz400 MHz400 MHz (¹H), 100 MHz (¹³C)
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2
Solvent DMSO-d₆DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K298 K
Spectral Width 16 ppm220 ppm12 ppm x 12 ppm12 ppm (F2) x 180 ppm (F1)
Number of Scans 161024816
Relaxation Delay 2.0 s2.0 s2.0 s1.5 s
Acquisition Time 2.5 s1.3 s0.2 s0.15 s

Predicted NMR Data and Interpretation

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.

Structure and Numbering:

G cluster_mol 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one C2 C2 N3 N3 C2->N3 Me CH3 C2->Me N1 N1 N1->C2 C4 C4=O N3->C4 C5 C5 (spiro) C4->C5 C5->N1 C6 C6 C5->C6 N7 N7 C8 C8 N7->C8 C6->N7 C9 C9 C8->C9 C10 C10 C9->C10 C10->C5

Caption: Chemical structure of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
Proton(s) Predicted δ (ppm) Multiplicity Justification
N-H (piperidine) 8.5 - 9.5br sExchangeable proton on the protonated piperidine nitrogen. Expected to be a broad singlet.[2]
N-H (imidazoline) 7.0 - 8.0br sExchangeable proton on the imidazoline ring. May be broad and its observation depends on solvent and temperature.
Piperidine CH₂ (C6, C10) 3.0 - 3.5mProtons on carbons adjacent to the spiro center and the piperidine nitrogen. Expected to be deshielded due to the adjacent nitrogen.[3]
Piperidine CH₂ (C8, C9) 1.7 - 2.2mProtons on the remaining carbons of the piperidine ring.[3]
Methyl CH₃ 2.1 - 2.3sMethyl group attached to the imine carbon of the imidazoline ring. Similar to methyl groups in 2-methyl-2-imidazoline derivatives.[4]
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
Carbon Predicted δ (ppm) Justification
C4 (C=O) 170 - 180Carbonyl carbon of the amide-like functionality. Expected in the typical range for such carbons.[5]
C2 (C=N) 160 - 170Imine carbon within the guanidine-like system. The chemical shift is similar to that observed in guanidine derivatives.[6]
C5 (Spiro) 60 - 70Spiro carbon, attached to two nitrogen atoms and two carbon atoms. Its chemical shift is influenced by the four substituents. Data from spiro-hydantoin structures support this range.[7]
C6, C10 (Piperidine) 40 - 50Carbons of the piperidine ring adjacent to the spiro center and the nitrogen atom.
C8, C9 (Piperidine) 20 - 30Carbons of the piperidine ring.
CH₃ (Methyl) 15 - 20Methyl carbon attached to the imine carbon.

Data Interpretation and 2D NMR Analysis

A systematic approach is required to assign all the signals in the ¹H and ¹³C NMR spectra.

Caption: Workflow for NMR spectroscopic analysis.

  • ¹H NMR Spectrum: The integration of the signals should correspond to the number of protons in the molecule. The broad singlets in the downfield region can be assigned to the exchangeable N-H protons. The signals for the piperidine protons are expected to be complex multiplets due to spin-spin coupling. The methyl group should appear as a sharp singlet.

  • ¹³C NMR Spectrum: The number of signals should correspond to the number of unique carbon atoms in the molecule. The downfield signals will be due to the carbonyl and imine carbons. The spiro carbon is expected in the mid-field region.

  • COSY Spectrum: The COSY spectrum will reveal the proton-proton coupling network. Cross-peaks will be observed between adjacent protons in the piperidine ring, allowing for the assignment of the C6/C10 and C8/C9 protons. For example, the protons on C8 will show a correlation to the protons on C9.

  • HSQC Spectrum: The HSQC spectrum will provide direct one-bond proton-carbon correlations. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This is invaluable for unambiguously assigning the carbon signals of the piperidine and methyl groups.

Conclusion: A Pathway to Structural Verification

The application of one- and two-dimensional NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of this compound. The protocols and predicted spectral data presented in this guide offer a solid foundation for researchers to confidently characterize this and other novel spiro-heterocyclic compounds. By following a systematic approach to data acquisition and interpretation, the precise molecular architecture can be confirmed, which is a critical step in the process of drug discovery and development.

References

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Application Notes and Protocols for the Chromatographic Analysis of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Unique Spirocyclic Guanidine

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride is a unique spirocyclic compound incorporating a guanidinium functional group.[1][2] Such structures are of significant interest in pharmaceutical development due to their potential biological activities.[3] The inherent characteristics of this molecule—high polarity and a strongly basic guanidine moiety (pKa of guanidine is ~12.5)—present a considerable challenge for traditional reversed-phase high-performance liquid chromatography (HPLC).[4] In typical reversed-phase systems, this compound would exhibit little to no retention, eluting in or near the solvent front.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable chromatographic techniques for the separation and quantification of this compound. We will explore two primary, highly effective chromatographic modes: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC). Each section will delve into the mechanistic principles, provide detailed, field-proven protocols, and explain the rationale behind the selection of columns, mobile phases, and detection parameters.

Understanding the Analyte: Physicochemical Properties Dictating Chromatographic Strategy

The molecular structure of this compound dictates the analytical approach. The key features are:

  • High Polarity: The multiple nitrogen atoms and the carbonyl group contribute to a high degree of polarity, making the molecule very hydrophilic.

  • Strong Basicity: The guanidine group is one of the strongest organic bases. In its hydrochloride salt form, and at typical chromatographic pH values (2-8), it will exist predominantly as a positively charged cation.

  • Spirocyclic Core: This rigid, three-dimensional structure can influence interactions with the stationary phase.

These properties make traditional reversed-phase chromatography, which relies on hydrophobic interactions, ineffective. Therefore, alternative retention mechanisms are required.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the retention and separation of polar and hydrophilic compounds.[5] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, amino, or diol groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[6] Retention in HILIC is primarily driven by the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase.[7]

Causality of HILIC for this Application

The high polarity of this compound makes it an ideal candidate for HILIC. The charged, hydrophilic nature of the molecule will promote its partitioning into the aqueous layer on the stationary phase, leading to strong retention. By manipulating the water content in the mobile phase, we can effectively control the elution of the compound. HILIC is also highly compatible with mass spectrometry (MS) detection due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[8]

Experimental Protocol: HILIC-UV/MS

This protocol is designed as a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and analytical instrumentation.

Table 1: HILIC Method Parameters

ParameterRecommended Conditions
Column Amide-bonded phase column (e.g., TSKgel Amide-80, Acclaim HILIC-10), 3 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Diluent 75:25 (v/v) Acetonitrile:Water
UV Detection 205 nm
MS Detection (Optional) ESI+, Full Scan (m/z 100-500), and SIM (m/z of the free base)

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the this compound standard or sample in the sample diluent to a final concentration of approximately 0.5 mg/mL. It is crucial that the sample diluent is similar in organic content to the initial mobile phase to ensure good peak shape.

  • Instrument Setup: Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Data Acquisition: Acquire data using both UV and, if available, MS detectors.

  • Data Analysis: The compound should elute as a sharp peak within the gradient. The retention time can be adjusted by modifying the gradient slope or the initial percentage of acetonitrile.

HILIC Workflow Diagram

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HILIC System cluster_analysis Data Analysis Sample Dissolve Sample in 75:25 ACN:H2O Injector Injector Sample->Injector MP_A Prepare Mobile Phase A (Aqueous Buffer) Pump Gradient Pump MP_A->Pump MP_B Prepare Mobile Phase B (Acetonitrile) MP_B->Pump Column HILIC Column (e.g., Amide Phase) Injector->Column Pump->Injector Detector UV/MS Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify Peak Chromatogram->Quantify

Caption: HILIC experimental workflow from sample preparation to data analysis.

Method 2: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography is an advanced separation technique that utilizes stationary phases with multiple functionalities, allowing for more than one retention mechanism to be active simultaneously.[9][10] For a polar, cationic compound like this compound, a mixed-mode column combining reversed-phase (for potential hydrophobic interactions of the spirocyclic core) and strong cation-exchange (for the guanidinium group) functionalities is ideal.[11][12]

Causality of MMC for this Application

This dual retention mechanism provides exceptional selectivity and retention. The cation-exchange functionality ensures strong retention of the positively charged guanidinium group, while the reversed-phase character of the stationary phase can further resolve the target analyte from other components in the sample matrix.[4] A key advantage of MMC is the ability to retain and separate polar and ionizable compounds without the need for ion-pairing reagents, which are often detrimental to MS detection and can be difficult to work with.[11][13] The retention can be finely tuned by adjusting the mobile phase's ionic strength and pH.[12]

Experimental Protocol: Mixed-Mode Cation-Exchange/Reversed-Phase

This protocol offers a robust method for the analysis of this compound, particularly in complex matrices.

Table 2: Mixed-Mode Chromatography Method Parameters

ParameterRecommended Conditions
Column Mixed-mode cation-exchange/reversed-phase column (e.g., Primesep 100, Acclaim Trinity P1)
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Acetic Acid)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 12 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Sample Diluent 50:50 (v/v) Water:Acetonitrile
UV Detection 205 nm

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the recommended diluent. Ensure the sample is fully dissolved and filter if necessary.

  • Instrument Setup: Equilibrate the mixed-mode column with the initial mobile phase conditions (10% B). The ionic strength of the buffer is critical for the cation-exchange mechanism, so ensure accurate buffer preparation.

  • Injection: Inject the prepared sample.

  • Data Acquisition: Monitor the elution profile at 205 nm.

  • Data Analysis: The retention time will be influenced by both the acetonitrile gradient (affecting reversed-phase retention) and the buffer concentration (affecting cation-exchange retention).

MMC Logical Relationship Diagram

MMC_Logic Analyte Analyte (Polar & Cationic) RP_moiety Reversed-Phase Moiety (e.g., C18) Analyte->RP_moiety Hydrophobic Interaction SCX_moiety Cation-Exchange Moiety (e.g., -SO3H) Analyte->SCX_moiety Ionic Interaction StationaryPhase Mixed-Mode Stationary Phase StationaryPhase->RP_moiety has StationaryPhase->SCX_moiety has Retention Strong Retention & Selectivity RP_moiety->Retention SCX_moiety->Retention MobilePhase Mobile Phase Organic Organic Modifier (e.g., ACN) MobilePhase->Organic controls Buffer Aqueous Buffer (Ionic Strength & pH) MobilePhase->Buffer controls Organic->RP_moiety modulates Buffer->SCX_moiety modulates

Caption: Logical relationship between analyte properties and MMC components.

Alternative and Complementary Techniques

While HILIC and MMC are the primary recommendations, other techniques can be considered depending on the analytical needs.

  • Supercritical Fluid Chromatography (SFC): SFC is a high-speed, "green" alternative to HPLC that uses supercritical CO2 as the primary mobile phase.[14][15] It can be highly effective for separating a wide range of compounds, including polar molecules, with the addition of a polar co-solvent.[16] SFC can offer faster analysis times and reduced solvent consumption compared to HPLC.[17][18]

  • Derivatization followed by Reversed-Phase HPLC: For routine QC labs that may not have HILIC or MMC columns, a pre-column derivatization strategy can be employed. The guanidine group can be derivatized with reagents like acetylacetone or methylglyoxal to form a less polar, chromophoric derivative that is well-retained and easily detected on a standard C18 column.[19][20]

Conclusion and Best Practices

The successful chromatographic analysis of this compound hinges on selecting a retention mechanism that effectively addresses its high polarity and basicity.

  • HILIC is an excellent choice, offering strong retention and compatibility with MS detection. It is particularly well-suited for purity assessments and metabolite identification.

  • Mixed-Mode Chromatography provides a highly selective and tunable alternative, capable of strong retention through a dual mechanism. This makes it very robust for analyzing samples in complex matrices.

For both techniques, it is critical to ensure proper column equilibration and to use a sample diluent that is compatible with the initial mobile phase conditions to prevent peak distortion. By applying the principles and protocols outlined in these application notes, researchers can develop reliable and efficient analytical methods for this challenging yet important class of compounds.

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences. Available at: [Link]

  • Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis. Google Books.
  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available at: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne ISCO. Available at: [Link]

  • Advanced Analysis with Supercritical Fluids Chromatography. Shimadzu. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available at: [Link]

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters Corporation. Available at: [Link]

  • Evolution of Mixed-Mode Chromatography. Chromatography Today. Available at: [Link]

  • Mixed-Mode Chromatography. IntechOpen. Available at: [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. Available at: [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. Available at: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Available at: [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. Available at: [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. ResearchGate. Available at: [Link]

  • HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Journal of Chromatographic Science. Available at: [Link]

  • Analysis of guanidine using HPLC. ResearchGate. Available at: [Link]

  • HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. ResearchGate. Available at: [Link]

  • Guanidine Analyzed with HPLC- AppNote. MicroSolv. Available at: [Link]

  • 2-methyl-2,9-diazaspiro[4.5]decan-1-one hydrochloride. Synthonix. Available at: [Link]

  • 2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one hydrochloride. PubChem. Available at: [Link]

  • 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride. PubChem. Available at: [Link]

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Application Notes and Protocols for 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Spirocyclic Scaffolds

The quest for novel chemical entities with enhanced therapeutic properties is a cornerstone of modern drug discovery. Spirocyclic scaffolds, characterized by a central quaternary carbon connecting two rings, have garnered significant attention for their ability to confer conformational rigidity and three-dimensionality to molecules.[1][2] This unique architecture can lead to improved target affinity, selectivity, and pharmacokinetic profiles compared to their planar counterparts.[1][2] The triazaspiro[4.5]decane core, in particular, represents a promising heterocyclic system with diverse biological activities. While public domain data on 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride is currently limited, the exploration of structurally related analogs has revealed significant potential in several therapeutic areas. This guide provides a comprehensive overview of potential applications and detailed protocols for assays to explore the bioactivity of this compound, drawing insights from studies on related triazaspiro[4.5]decane derivatives.

The Therapeutic Promise of the Triazaspiro[4.5]decane Scaffold

Research into derivatives of the triazaspiro[4.5]decane scaffold has unveiled a spectrum of biological activities, suggesting that this compound may hold therapeutic potential in various domains.

Myelostimulatory and Immunomodulatory Effects

Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated significant myelostimulating activity in preclinical models.[3][4] These compounds have been shown to accelerate the regeneration of lymphocyte and granulocyte populations in bone marrow following chemically induced myelosuppression.[3][4] This suggests a potential application in treating conditions characterized by a weakened immune system or as an adjunct to chemotherapy to mitigate its myelosuppressive side effects.

Cardioprotection via Mitochondrial Permeability Transition Pore (mPTP) Inhibition

A series of 1,3,8-triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP).[5][6] The opening of the mPTP is a critical event in cell death pathways, particularly in the context of ischemia-reperfusion injury following events like a myocardial infarction.[5][6] By inhibiting mPTP opening, these compounds have shown cardioprotective effects in preclinical models, reducing apoptosis and improving cardiac function.[5][6]

Neuromodulation through Opioid Receptor Agonism

Novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as selective agonists of the delta opioid receptor (DOR).[7] DOR agonists are being investigated for their potential in treating a range of neurological and psychiatric disorders. The discovery of a new chemotype of DOR agonists from this scaffold highlights its potential for developing novel therapeutics for pain and other central nervous system disorders.[7]

Experimental Protocols for Bioactivity Screening

The following protocols are designed to enable researchers to investigate the potential biological activities of this compound, based on the known functions of its structural analogs.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a fundamental first step to determine the effect of a compound on cell proliferation and to establish a working concentration range for further experiments.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Plate cells (e.g., cancer cell lines like MCF-7 or normal cell lines like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate (2-4h) MTT_Addition->Formazan_Incubation Solubilization Solubilize Formazan Formazan_Incubation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Data_Analysis Calculate IC50 Absorbance->Data_Analysis

Caption: Workflow of the MTT cell viability assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay helps to determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound (determined from the MTT assay) for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative/PI-negative: Live cells

  • Annexin V-positive/PI-negative: Early apoptotic cells

  • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative/PI-positive: Necrotic cells

Logical Flow of Apoptosis Assay:

Apoptosis_Flow cluster_results Cell Populations Start Treat Cells with Compound Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Analyze Flow Cytometry Analysis Stain->Analyze Live Live (Annexin V-/PI-) Analyze->Live Early_Apoptotic Early Apoptotic (Annexin V+/PI-) Analyze->Early_Apoptotic Late_Apoptotic Late Apoptotic (Annexin V+/PI+) Analyze->Late_Apoptotic Necrotic Necrotic (Annexin V-/PI+) Analyze->Necrotic

Caption: Quadrant analysis in Annexin V/PI apoptosis assay.

In Vitro Kinase/Receptor Binding Assay (Hypothetical)

To investigate if the compound interacts with a specific protein target (e.g., a kinase or receptor), a direct binding or enzymatic assay is necessary. The following is a generalized protocol that can be adapted for a specific target.

Principle: This protocol outlines a competitive binding assay using a fluorescently labeled ligand for a target receptor. The ability of the test compound to displace the fluorescent ligand is measured.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the target protein.

    • Dilute the purified target protein to the desired concentration in the assay buffer.

    • Prepare a solution of a known fluorescent ligand for the target protein.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the fluorescent ligand to all wells.

    • Initiate the binding reaction by adding the target protein to all wells. Include controls for no-protein and no-compound.

    • Incubate the plate for a specified time at room temperature to reach binding equilibrium.

  • Detection:

    • Measure the fluorescence polarization or FRET signal using a suitable plate reader.

Data Analysis:

  • Calculate the percentage of inhibition of fluorescent ligand binding for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ or Ki value.

Data Summary of Related Triazaspiro[4.5]decane Derivatives

The following table summarizes the reported biological activities of compounds structurally related to this compound. This data provides a rationale for the proposed assays.

Compound ClassBiological ActivityKey FindingsReference
1,3,8-Triazaspiro[4.5]decane-2,4-dionesMyelostimulatoryAccelerated regeneration of lymphocytes and granulocytes.[3][4]
1,3,8-Triazaspiro[4.5]decane derivativesmPTP InhibitionCardioprotective effects in a model of myocardial infarction.[5][6]
1,3,8-Triazaspiro[4.5]decane-2,4-dionesDelta Opioid Receptor AgonismIdentified as a novel chemotype of selective DOR agonists.[7]
Spiro-pyrrolopyridazine derivativesAnticancerExhibited cytotoxicity and induced apoptosis in cancer cell lines.[8]

Conclusion and Future Directions

This compound belongs to a class of spirocyclic compounds with demonstrated potential in diverse areas of drug discovery. The protocols outlined in this application note provide a robust framework for initiating the biological evaluation of this compound. Based on the activities of its structural analogs, promising avenues of investigation include its effects on cell proliferation, apoptosis, and its potential interactions with key cellular targets such as kinases and G-protein coupled receptors. Further studies, including target identification and in vivo efficacy models, will be crucial to fully elucidate the therapeutic potential of this novel chemical entity.

References

  • Yu, V., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Bioinorganic Chemistry and Applications, 2018, 9483296. [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. [Link]

  • PubMed. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. [Link]

  • PubChem. 1,3,8-Triazaspiro(4.5)decan-4-one. [Link]

  • sfera - Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • ACS Publications. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • PMC - NIH. (2016). Triazaspirocycles: Occurrence, Synthesis, and Applications. [Link]

  • NIH. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. [Link]

  • Taylor & Francis Online. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • PubMed. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. [Link]

  • PMC - NIH. (2021). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • ResearchGate. (2025). Triazaspirocycles: Occurrence, Synthesis, and Applications. [Link]

  • RSC Publishing. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]

  • ResearchGate. (2025). Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. [Link]

  • ACS Publications. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. [Link]

  • ResearchGate. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. [Link]

  • PMC - PubMed Central. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • MDPI. (2021). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and similar spirocyclic compounds. While specific solubility data for this molecule is not extensively published, this guide synthesizes established principles of hydrochloride salt chemistry to provide robust troubleshooting strategies and foundational knowledge.

Introduction: Understanding Hydrochloride Salt Solubility

Hydrochloride salts are frequently synthesized to enhance the aqueous solubility and stability of basic parent compounds.[1][2] The protonation of a basic nitrogen atom by hydrochloric acid introduces a positive charge, which generally improves interaction with polar solvents like water. However, the dissolution of these salts is a complex process governed by multiple factors including pH, temperature, solvent choice, and the intrinsic properties of the molecule's crystal lattice.[3]

This guide provides a systematic, question-and-answer-based approach to troubleshoot common solubility issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in water. What should I do?

A1: Incomplete dissolution in water is a common issue. The term "water-soluble" can be relative. Here is a systematic approach to address this:

  • Concentration Check: Are you attempting to prepare a solution at a concentration that exceeds the compound's intrinsic solubility? Start by preparing a dilution series to determine an approximate solubility limit.

  • Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase the rate of dissolution and, in many cases, the solubility.[4] However, be cautious of potential degradation with excessive heat. Always test for compound stability at elevated temperatures.

  • Sonication: Utilizing a sonication bath can help break up solid aggregates and accelerate the dissolution process through cavitation.

  • pH Adjustment: The pH of your deionized water can vary. While the hydrochloride salt form is intended for aqueous solubility, the final pH of the solution can be critical. Moving to a buffered system is the next logical step.

Q2: I observed precipitation after initially dissolving the compound in an aqueous buffer. What is causing this?

A2: This phenomenon, often termed "crashing out," is typically related to pH, buffer composition, or a concept known as the common ion effect.

  • pH-Dependent Solubility: The solubility of hydrochloride salts is highly pH-dependent.[5] As the pH of the solution increases, the protonated amine can be neutralized to the free base form, which is often significantly less soluble. Ensure the pH of your buffer is sufficiently acidic to maintain the protonated, and thus more soluble, state of the compound.

  • Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., from the buffer itself), the solubility of a hydrochloride salt can be suppressed.[3][5] This is due to Le Chatelier's principle driving the equilibrium towards the solid, undissolved salt. If your buffer contains high concentrations of HCl, consider switching to a buffer system with a different counter-ion.

  • Salt Disproportionation: In some cases, particularly in suspensions or near-saturated solutions, the hydrochloride salt can convert to its less soluble free base form over time.[6] This can be influenced by storage temperature and pH.

Q3: Can I use organic co-solvents to improve solubility? If so, which ones are recommended?

A3: Yes, using organic co-solvents is a standard and effective strategy. For hydrochloride salts, polar, water-miscible organic solvents are generally the first choice.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for challenging compounds. It is crucial to note that DMSO can have biological effects in cell-based assays, so the final concentration should be kept low (typically <0.5%).

  • Ethanol: A less toxic alternative to DMSO, often effective for moderately polar compounds.[1]

  • Polyethylene Glycol (PEG) or Propylene Glycol: These can be good choices for in vivo studies, acting as formulation vehicles.

Workflow for Using Co-solvents: A recommended practice is to first dissolve the compound in a minimal amount of the organic co-solvent (e.g., DMSO) to create a high-concentration stock solution. This stock can then be serially diluted into your aqueous buffer or media. This method helps to avoid direct dissolution issues in the final aqueous system.

Experimental Protocols & Methodologies

Protocol 1: Systematic Solubility Assessment

This protocol outlines a stepwise method to determine the approximate solubility of this compound in a given solvent system.

Materials:

  • This compound

  • Choice of solvent (e.g., deionized water, PBS pH 7.4, citrate buffer pH 4.0)

  • Vortex mixer

  • Sonicator

  • Thermostatically controlled shaker

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a supersaturated stock suspension of the compound in the chosen solvent (e.g., 10 mg/mL).

  • Agitate the suspension vigorously using a vortex mixer for 2 minutes.

  • Place the suspension in a thermostatically controlled shaker at a defined temperature (e.g., 25°C or 37°C) for 24 hours to allow it to reach equilibrium.

  • After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve).

Data Presentation: Illustrative Solubility Profile

The following table presents a hypothetical solubility profile for a hydrochloride salt to illustrate how results from Protocol 1 can be summarized.

Solvent SystempHTemperature (°C)Approximate Solubility (mg/mL)
Deionized Water~6.525~1.5
0.1 M HCl1.025~0.8*
PBS7.425<0.1
Citrate Buffer4.025>10
Deionized Water~6.537~2.8
5% DMSO in PBS7.425>20

*Note: The reduced solubility in 0.1 M HCl could be indicative of a common ion effect.

Visualizing Experimental Workflows

A logical approach to troubleshooting solubility issues is crucial. The following diagram outlines a decision-making workflow for researchers.

Solubility_Troubleshooting_Workflow Start Start: Undissolved Compound CheckConc Is Concentration Known to be Soluble? Start->CheckConc PhysicalMethods Apply Physical Methods: - Gentle Heat (37°C) - Sonication - Vortexing CheckConc->PhysicalMethods No Success Success: Compound Dissolved Proceed with Experiment CheckConc->Success Yes StillUndissolved1 Still Undissolved? PhysicalMethods->StillUndissolved1 pH_Adjustment Systematic pH Adjustment: - Prepare series of buffers (e.g., pH 2-8) - Test solubility in each StillUndissolved1->pH_Adjustment Yes StillUndissolved1->Success No StillUndissolved2 Still Undissolved? pH_Adjustment->StillUndissolved2 CoSolvent Introduce Co-solvent: - Prepare stock in DMSO/Ethanol - Dilute into aqueous buffer StillUndissolved2->CoSolvent Yes StillUndissolved2->Success No CoSolvent->Success Reevaluate Re-evaluate Experiment: - Consider alternative salt form - Suspension formulation CoSolvent->Reevaluate

Caption: Decision workflow for troubleshooting solubility.

Mechanistic Insights: The Role of pH

The equilibrium between the soluble, protonated form (Salt-H⁺) and the less soluble, free base form (Salt) is fundamental to understanding the behavior of hydrochloride salts in solution.

pH_Equilibrium cluster_0 Aqueous Environment Salt_H_Cl [Salt-H⁺]Cl⁻ (Solid) Salt_H_aq Salt-H⁺ (aq) (Soluble, Protonated Form) Salt_H_Cl->Salt_H_aq Dissolution Salt_aq Salt (aq) + H⁺ (Less Soluble, Free Base) Salt_H_aq->Salt_aq Increase pH (add OH⁻) Salt_aq->Salt_H_aq Decrease pH (add H⁺)

Caption: pH effect on hydrochloride salt equilibrium.

This equilibrium illustrates that in an acidic environment (high H⁺ concentration), the equilibrium shifts to the left, favoring the soluble protonated form. Conversely, in a basic environment, the equilibrium shifts to the right, potentially leading to the precipitation of the less soluble free base.[5]

Final Recommendations

When working with this compound or any novel hydrochloride salt, a systematic and informed approach is paramount. Always begin with small quantities to establish a working solubility profile before committing larger amounts of material to an experiment. Document all parameters—solvent, pH, temperature, and concentration—meticulously to ensure reproducibility. If solubility issues persist, it may be necessary to consider alternative salt forms or formulation strategies such as co-crystallization to improve physicochemical properties.[7]

References

  • Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics. Retrieved from [Link]

  • Hossain, M. A., & Barena, C. (2021).
  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Various Authors. (2012). How to make a salt of a novel compound? ResearchGate. Retrieved from [Link]

  • Various Authors. (2018). Problem with hydrochloride salt formation/isolation. Reddit. Retrieved from [Link]

  • Google Patents. (2010). US20100204470A1 - method for salt preparation.

Sources

Technical Support Center: 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

This compound is a spiro-hydantoin derivative, a class of compounds with significant interest in medicinal chemistry.[1][2] The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide provides insights into potential stability issues and offers systematic approaches to investigate and mitigate them.

Due to the limited availability of specific stability data for this compound in the public domain, this guide synthesizes information from related hydantoin chemistry and general principles of drug stability. It is essential for researchers to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The hydantoin ring is susceptible to hydrolysis, which can be accelerated in both acidic and, more commonly, alkaline conditions.[3][4]

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.

  • Solvent composition: The type of solvent and the presence of co-solvents can impact solubility and stability.

Q2: What is the most likely degradation pathway for this compound in an aqueous solution?

A2: Based on the chemistry of related hydantoin compounds, the most probable degradation pathway is hydrolysis of the hydantoin ring.[3][4][5][6] This typically involves the cleavage of one of the amide bonds in the ring, leading to the formation of a hydantoic acid derivative. The reaction is often pH-dependent.

Q3: How can I prepare a stock solution of this compound?

A3: As a hydrochloride salt, the compound is expected to have better solubility in aqueous solutions compared to its free base. For preparing a stock solution, it is advisable to use a buffered solution at a slightly acidic pH (e.g., pH 4-6) to enhance stability, as many hydantoin derivatives show increased solubility and stability under these conditions.[7] Always use high-purity solvents and store the stock solution protected from light and at a low temperature (e.g., 2-8 °C or -20 °C) to minimize degradation.

Q4: How long can I store the solution?

A4: The storage duration depends on the solvent, concentration, pH, and storage conditions. It is highly recommended to perform a short-term stability study under your specific storage conditions. As a general guideline, for short-term storage (a few days), refrigeration (2-8 °C) is often suitable. For longer-term storage, freezing (-20 °C or -80 °C) may be necessary, but it's important to assess for potential freeze-thaw instability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable steps for resolution.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause: Degradation of the compound in your experimental solution.

  • Troubleshooting Steps:

    • Verify Solution Freshness: Prepare fresh solutions of the compound immediately before each experiment.

    • Control Environmental Factors: Protect your solutions from light by using amber vials or covering them with aluminum foil. Maintain a consistent temperature throughout your experiment.

    • Assess pH: Measure the pH of your final experimental solution. If it is in the neutral to alkaline range, consider buffering your solution to a slightly acidic pH if your experimental design allows.

    • Perform a Quick Stability Check: Analyze a sample of your solution at the beginning and end of your experiment using an appropriate analytical method (e.g., HPLC-UV) to check for the appearance of degradation products or a decrease in the parent compound's peak area.

Issue 2: Appearance of new peaks in my chromatogram over time.
  • Potential Cause: Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Characterize the New Peaks: If you have access to a mass spectrometer (LC-MS), try to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., hydrolysis would result in the addition of a water molecule).

    • Conduct a Forced Degradation Study: To confirm that the new peaks are indeed degradation products, perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you to generate the degradation products under controlled conditions and confirm their identity.

    • Optimize Solution Conditions: Based on the results of your forced degradation study, adjust your solution's pH, solvent, and storage conditions to minimize the formation of these degradation products.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

This protocol provides a basic framework to assess the stability of your compound under your specific experimental conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., water, buffer, DMSO)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • Amber vials

Procedure:

  • Solution Preparation: Prepare a solution of the compound in your desired solvent at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze a sample of the solution using your analytical method to determine the initial peak area or concentration of the parent compound. This will serve as your baseline.

  • Incubation: Aliquot the remaining solution into several amber vials and store them under your intended experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), remove one vial and analyze the solution.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) measurement. A significant decrease in the peak area or the appearance of new peaks indicates instability.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8][9][10]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Stress Conditions:

  • Acidic Hydrolysis: Prepare a solution of the compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Alkaline Hydrolysis: Prepare a solution of the compound in 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Oxidative Degradation: Prepare a solution of the compound in 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a defined period (e.g., 24 hours). Then dissolve it for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm) for a defined period.

Procedure:

  • For each stress condition, prepare a solution of the compound.

  • Incubate the solutions under the specified conditions.

  • At the end of the incubation period, neutralize the acidic and alkaline samples.

  • Analyze all samples by a suitable analytical method (LC-MS is highly recommended to obtain mass information of the degradants).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify the degradation products.

Data Presentation

Table 1: Hypothetical Stability Data of this compound in different buffers at 37°C

Time (hours)% Remaining (pH 4.0 Buffer)% Remaining (pH 7.4 Buffer)% Remaining (pH 9.0 Buffer)
0100100100
299.598.295.1
499.196.590.3
898.393.181.2
2495.282.460.5

Note: This table presents hypothetical data for illustrative purposes. Users must generate their own data.

Visualizations

Potential Hydrolytic Degradation Pathway

G cluster_0 Potential Hydrolytic Degradation Compound 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Intermediate Tetrahedral Intermediate Compound->Intermediate H2O (pH dependent) Product Hydantoic Acid Derivative Intermediate->Product Ring Opening

Caption: Potential hydrolytic degradation of the spiro-hydantoin ring.

Experimental Workflow for Stability Assessment

G cluster_1 Stability Assessment Workflow Prep Prepare Solution T0 Analyze T=0 Sample Prep->T0 Incubate Incubate under Experimental Conditions Prep->Incubate Analyze Compare Data & Assess Stability T0->Analyze Timepoints Analyze at Time Points Incubate->Timepoints Timepoints->Analyze

Caption: Workflow for assessing solution stability over time.

References

  • Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Request PDF. Available at: [Link]

  • Hydantoin - Wikipedia. Wikipedia. Available at: [Link]

  • Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. ResearchGate. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC. Available at: [Link]

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. Available at: [Link]

  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. PMC. Available at: [Link]

  • Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Available at: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. Available at: [Link]

  • What are the safety precautions when handling organic salts? Anquan Chemical Blog. Available at: [Link]

  • pH-Dependent equilibrium between 5-guanidinohydantoin and iminoallantoin affects nucleotide insertion opposite the DNA lesion. PMC. Available at: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRPR. Available at: [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions with 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis and handling of this spirocyclic guanidine. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction to this compound

This compound is a unique heterocyclic compound featuring a spirocyclic piperidine core fused with a guanidine-containing ring. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to enhanced target specificity and improved physicochemical properties.[1] The triazaspiro[4.5]decane core, in particular, has been explored for a variety of pharmacological activities.[2][3]

This guide will walk you through a proposed synthetic pathway, potential challenges, and optimization strategies to help you navigate your research with this compound effectively.

Part 1: Synthesis and Mechanism

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and efficient route can be designed based on established methods for constructing similar spiro-guanidine systems. A common and effective strategy involves the cyclization of a suitable piperidone derivative with a guanidinylating agent.

A likely synthetic precursor is a protected 4-amino-4-carboxypiperidine derivative, which can be reacted with a methylating agent and subsequently cyclized to form the desired spiro-guanidine core. The hydrochloride salt is then typically formed in the final step.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the most common starting materials for the synthesis of spiro-guanidines like this?

A1: The synthesis of spiro-guanidines often starts from a ketone, in this case, a piperidone derivative. A common approach is the Bucherer-Bergs reaction or the Strecker synthesis to introduce the necessary amino and cyano or carboxyl functionalities at the 4-position of the piperidine ring.[2] Another viable route involves the use of a protected 4-piperidone and a guanidinylating reagent. For the "2-methyl" component, one could start with N-methylguanidine or perform a methylation step during the synthesis.

Q2: What are the key reaction parameters to control during the cyclization step to form the spiro-guanidine ring?

A2: The cyclization to form the guanidine ring is a critical step. Key parameters to control include:

  • Temperature: Many guanidinylation reactions are sensitive to temperature. While some proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to the formation of byproducts.

  • Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants and intermediates. Aprotic polar solvents like DMF or DMSO are often used.

  • Base: The choice and stoichiometry of the base can significantly impact the reaction outcome. A non-nucleophilic organic base is often preferred to facilitate the cyclization without competing side reactions.

Q3: How is the hydrochloride salt typically formed and purified?

A3: The hydrochloride salt is usually formed in the final step of the synthesis by treating the free base with hydrochloric acid in a suitable solvent, such as ethanol, isopropanol, or a mixture of diethyl ether and an alcohol.[4] Purification is most commonly achieved through recrystallization.[5] The choice of recrystallization solvent is critical and often requires some experimentation. A mixture of a good solvent (in which the salt is soluble when hot) and a poor solvent (in which the salt is insoluble when cold) is often effective.

Part 2: Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and handling of this compound.

Issue 1: Low or No Product Yield

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Poor Quality Starting Materials Impurities in the starting piperidone derivative or guanidinylating agent can inhibit the reaction or lead to side products.- Ensure the purity of your starting materials using techniques like NMR or HPLC. - If using a protected piperidone, ensure the protecting group is stable under the reaction conditions.
Suboptimal Reaction Temperature The cyclization may be too slow at room temperature, or decomposition may occur at elevated temperatures.- Monitor the reaction progress by TLC or LC-MS at different temperatures (e.g., room temperature, 50 °C, 80 °C). - A gradual increase in temperature may be necessary.
Incorrect Solvent Choice Poor solubility of reactants can lead to a sluggish or incomplete reaction.- Use a high-purity, anhydrous solvent. Aprotic polar solvents like DMF, DMSO, or NMP are often good choices for guanidine synthesis. - Perform small-scale solubility tests with your starting materials.
Inefficient Guanidinylating Agent The chosen guanidinylating agent may not be reactive enough under the applied conditions.- Consider using a more reactive agent, such as S-methylisothiourea or a pre-formed N,N'-diprotected guanidinylating reagent.
Issue 2: Formation of Multiple Byproducts

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Side Reactions of the Guanidine Group The guanidine moiety is nucleophilic and can participate in side reactions, especially at high temperatures.- Lower the reaction temperature and extend the reaction time. - Consider using a protected guanidinylating agent (e.g., with Boc groups) that can be deprotected in a later step.[6]
Decomposition of Starting Material or Product The spirocyclic system or the starting materials might be unstable under the reaction conditions (e.g., strongly acidic or basic conditions).- Screen for milder reaction conditions. - If using a strong base, consider a weaker, non-nucleophilic base. - For the hydrochloride salt formation, use a controlled amount of HCl.
Presence of Water Water can hydrolyze intermediates or react with the guanidinylating agent.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulty in Product Purification and Isolation

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Product is an Oil or Gummy Solid The hydrochloride salt may be hygroscopic or have a low melting point.- Ensure the product is completely dry. Lyophilization can be an effective method for removing residual water. - Attempt to crystallize the product from a different solvent system. A mixture of polar and non-polar solvents can be effective.[4]
Co-precipitation of Impurities Impurities with similar solubility profiles can co-crystallize with the desired product.- Try a different recrystallization solvent system. - If recrystallization is ineffective, column chromatography on silica gel may be necessary. A polar eluent system, possibly containing a small amount of a volatile amine (like triethylamine) to prevent streaking of the basic compound, may be required for the free base. The hydrochloride salt itself is often too polar for standard silica gel chromatography.
Incomplete Salt Formation If the free base remains, it can affect the crystallization process.- Ensure a slight excess of HCl is used during the salt formation step. - Monitor the pH of the solution to ensure it is acidic.

Part 3: Experimental Protocols and Data

Proposed General Synthetic Workflow

The following is a generalized, hypothetical workflow for the synthesis of this compound. This should be adapted and optimized for your specific laboratory conditions and starting materials.

G cluster_0 Step 1: Formation of Piperidone Precursor cluster_1 Step 2: Guanidinylation and Cyclization cluster_2 Step 3: Salt Formation and Purification A N-Protected-4-piperidone B Reaction with KCN/NH4Cl (Strecker Synthesis) A->B C 4-amino-4-cyano-N-protected-piperidine B->C D Hydrolysis of Nitrile C->D E Reaction with N-Methylguanidine D->E F Spiro-guanidine free base E->F G Treatment with HCl in Ethanol F->G H This compound G->H I Recrystallization H->I J Pure Product I->J

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Decision Tree

G start Low Product Yield check_sm Check Starting Material Purity start->check_sm impure_sm Purify Starting Materials check_sm->impure_sm Impure pure_sm Starting Materials are Pure check_sm->pure_sm Pure optimize_temp Optimize Reaction Temperature pure_sm->optimize_temp temp_ok Temperature Optimized optimize_temp->temp_ok optimize_solvent Optimize Solvent System temp_ok->optimize_solvent solvent_ok Solvent Optimized optimize_solvent->solvent_ok consider_reagent Consider Alternative Reagent solvent_ok->consider_reagent

Caption: Decision tree for troubleshooting low product yield.

Recommended Solvent Screening for Recrystallization
Solvent SystemRationale
Ethanol/Diethyl Ether A classic combination for precipitating hydrochloride salts. The product should be soluble in ethanol and insoluble in ether.
Isopropanol/Hexane Similar to the above, but isopropanol can sometimes offer different solubility characteristics.
Methanol/Dichloromethane For more polar salts, this combination can be effective.
Water If the salt is sparingly soluble in cold water but soluble in hot water, this can be a simple and effective method. However, be mindful of potential hydrolysis.

Part 4: Safety, Handling, and Storage

  • Safety: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling: As a hydrochloride salt, this compound may be corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. Given that it is a hydrochloride salt, it may be hygroscopic, so storage in a desiccator is recommended to prevent moisture absorption.

References

  • What is the best method for conversion of guanidine hydrochloride to free base guanidine? ResearchGate. Available at: [Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC. Available at: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • This compound. A Chemtek. Available at: [Link]

  • United States Patent 4,128,548. Google Patents.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate. Available at: [Link]

  • 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. PubChem. Available at: [Link]

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

  • Guanidine-impurities. Pharmaffiliates. Available at: [Link]

  • Method for crystallizing guanidinium salts. Google Patents.
  • 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof. Google Patents.
  • Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes. PMC. Available at: [Link]

  • The chemistry and biology of guanidine natural products. ResearchGate. Available at: [Link]

  • Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride. Patsnap. Available at: [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Guanidine chemistry. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Semantic Scholar. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. Available at: [Link]

  • Process for preparing guanidine hydrochloride. Google Patents.

Sources

Technical Support Center: Purification of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, heterocyclic compound. Drawing upon established principles in purification science and practical field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you can achieve the desired purity and yield for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

This compound is a spiro-hydantoin derivative. The presence of multiple nitrogen atoms makes it a polar and basic molecule, and its hydrochloride salt form influences its solubility and stability. Understanding these properties is crucial for selecting an appropriate purification strategy.

General Properties of Structurally Similar Compounds:

PropertyExpected CharacteristicImplication for Purification
Polarity HighMay exhibit poor retention on standard reverse-phase chromatography columns.[1] Prone to streaking on normal-phase silica gel.[2]
Solubility Likely soluble in polar protic solvents (water, methanol, ethanol).[3] Limited solubility in non-polar organic solvents.Recrystallization solvent screening is critical. Affects choice of chromatography mobile phase.
Basicity The triaza-spiro core is basic.Can be exploited for acid-base extraction. Requires careful pH control during purification.
Physical Form Expected to be a crystalline solid.[4]Purification by recrystallization is a viable and often preferred method.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Chromatography Issues

Q1: My compound elutes in the void volume or shows very poor retention on my C18 reverse-phase HPLC/flash column. What can I do?

A1: This is a common problem for highly polar compounds like your triazaspiro-hydantoin hydrochloride.[1] The hydrophobic C18 stationary phase has limited interaction with your polar analyte. Here are several strategies to improve retention:

  • Switch to a More Polar Stationary Phase:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which enhances the retention of polar compounds through secondary interactions.

    • Phenyl Phases: These columns can provide alternative selectivity through π-π interactions with the heterocyclic ring of your compound.[1]

    • Cyano Phases: These can be used in both reversed-phase and normal-phase modes and offer different selectivity based on dipole-dipole interactions.[1]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like silica, diol, or amine) with a high organic content mobile phase.[5]

  • Use Ion-Pairing Agents: Adding an ion-pairing agent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can increase the hydrophobicity of your protonated compound, thereby improving retention on a C18 column.

Q2: My compound is streaking badly on a silica gel column. How can I get sharp bands?

A2: Streaking of basic compounds on acidic silica gel is a frequent issue due to strong, non-ideal interactions.[2] Here’s how to mitigate this:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier will neutralize the acidic silanol groups on the silica surface, leading to more symmetrical peak shapes. Common choices include:

    • 0.1-1% Triethylamine (Et₃N)

    • 0.1-1% Ammonia solution in methanol

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[2]

    • Deactivated Silica Gel: You can reduce the acidity of silica gel by pre-treating it.[6]

Recrystallization and Isolation Problems

Q3: I'm having trouble getting my compound to crystallize. It just oils out.

A3: "Oiling out" occurs when the compound is not sufficiently insoluble in the chosen solvent system at a given temperature. Here are some solutions:

  • Optimize the Solvent System:

    • Solvent Screening: Systematically test a range of solvents with varying polarities. Good candidates for hydrochloride salts often include isopropanol, ethanol, or methanol, often with the addition of a less polar co-solvent like ethyl acetate, diethyl ether, or dichloromethane to reduce solubility.[7][8]

    • Co-solvent System: Dissolve your compound in a minimum amount of a "good" solvent (e.g., methanol) at an elevated temperature, and then slowly add a "poor" solvent (e.g., diethyl ether) until the solution becomes slightly turbid. Then, allow it to cool slowly.[2]

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the supersaturated solution to initiate crystallization.[2]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites.

  • Control the Cooling Rate: Rapid cooling often leads to the formation of oils or very small crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

Q4: My yield is very low after recrystallization. What am I doing wrong?

A4: Low recovery is often due to using too much solvent or premature crystallization.

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[2]

  • Prevent Premature Crystallization: Ensure your filtration apparatus (funnel and filter paper) is pre-heated when performing a hot filtration to remove insoluble impurities. This prevents the compound from crystallizing out during the filtration step.

  • Recover from the Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more of your compound.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is useful for removing non-basic organic impurities.

  • Dissolution: Dissolve the crude this compound in deionized water.

  • Wash with Organic Solvent: Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like ethyl acetate or dichloromethane to remove any non-polar impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9).[1] The free base of your compound may precipitate or form an oil.

  • Extraction of Free Base: Extract the free base into an organic solvent (e.g., dichloromethane or a 3:1 mixture of chloroform and isopropanol) three times.[1]

  • Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. To reform the hydrochloride salt, bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

Protocol 2: Recrystallization of the Hydrochloride Salt
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or co-solvent system (e.g., ethanol/diethyl ether, isopropanol/ethyl acetate).

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask and add a minimal amount of the hot primary solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.[2] Perform a hot filtration to remove the charcoal.

  • Crystallization: If using a co-solvent, slowly add the "poor" solvent until persistent turbidity is observed. Heat slightly to redissolve, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry the crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample?

A1: Impurities can originate from the starting materials, side reactions, or degradation. Common impurities in hydantoin syntheses include unreacted amino acid precursors, isocyanates, or intermediates like ureido derivatives.[9][10] Incomplete cyclization can also be a source of impurities.

Q2: How should I store the purified this compound?

A2: As a hydrochloride salt, the compound is likely more stable than its free base. However, it is good practice to store it in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, keeping it in a desiccator at low temperatures is recommended.

Q3: Can I use normal-phase flash chromatography for large-scale purification?

A3: Yes, but with modifications. Given the polar and basic nature of the compound, it is highly recommended to use a mobile phase containing a basic additive like triethylamine (e.g., 0.5-1% in a dichloromethane/methanol eluent) to prevent streaking and ensure good recovery.[2]

Q4: My NMR spectrum shows residual solvent even after drying. How can I remove it?

A4: Some polar solvents like DMSO or water can be difficult to remove. If your compound is thermally stable, you can heat it gently under high vacuum. If not, you can try dissolving it in a suitable solvent and re-precipitating it, or lyophilizing it from a water/tert-butanol mixture if it is water-soluble.

Visualized Workflows

General Purification Workflow

PurificationWorkflow cluster_purification Purification Options Crude Crude Product Analysis Purity Analysis (TLC, LC-MS) Crude->Analysis Decision Purity < 95%? Analysis->Decision Purification Purification Method Decision->Purification Yes Pure Pure Product (>95%) Decision->Pure No Recrystallization Recrystallization Purification->Recrystallization Chromatography Chromatography Purification->Chromatography AcidBase Acid-Base Extraction Purification->AcidBase Recrystallization->Analysis Chromatography->Analysis AcidBase->Analysis

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Chromatography Streaking

StreakingTroubleshooting Start Streaking observed on Silica Gel Check_pH Is the compound basic? Start->Check_pH Add_Modifier Add basic modifier (e.g., 1% Et3N) to eluent Check_pH->Add_Modifier Yes Change_Stationary Switch to Alumina or deactivated Silica Check_pH->Change_Stationary Yes Resolution Improved Peak Shape Add_Modifier->Resolution Change_Stationary->Resolution

Caption: Troubleshooting guide for peak streaking in normal-phase chromatography.

References

  • Current time information in Le Flore County, US. (n.d.). Google Search.
  • 2-Azaspiro(4.5)decan-3-one. (n.d.). PubChem. Retrieved from [Link]

  • Spiro hydantoin aldose reductase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Heterocyclic spiro compounds and their preparation. (n.d.). Google Patents.
  • Technical Support Center: Purification of Polar Aza-Heterocycles. (2025). Benchchem.
  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). MDPI. Retrieved from [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate. Retrieved from [Link]

  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Hydantoin synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). ResearchGate. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]

  • 2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one Hydrochloride. (n.d.). PharmaCompass.com.
  • Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. (n.d.). PubMed. Retrieved from [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018). ResearchGate. Retrieved from [Link]

  • Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. (2023). PMC - NIH.
  • 2-methyl-2,7-Diazaspiro[4.5]decan-1-one hydrochloride 1:1. (n.d.). ChemScene.
  • Crystallization of hydrohalides of pharmaceutical compounds. (n.d.). Google Patents.
  • 2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one hydrochloride. (n.d.). PubChem.

Sources

Technical Support Center: Synthesis of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride. While direct literature on the synthesis of this specific molecule is limited, this guide is built upon established principles of cyclic guanidine synthesis, leveraging common starting materials and addressing potential challenges based on analogous chemical transformations.[1][2] The troubleshooting and FAQ sections are designed to provide practical solutions to issues that may be encountered during the synthesis, purification, and characterization of this compound.

The proposed synthetic pathway involves the cyclization of a protected piperidone derivative with a substituted guanidine, followed by deprotection and salt formation. This guide will delve into the common impurities that can arise at each stage and provide protocols for their mitigation and analysis.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence starting from N-Boc-4-piperidone and N-methylguanidine.

G cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Hydrochloride Salt Formation A N-Boc-4-piperidone C Boc-protected Spirocycle A->C Condensation B N-Methylguanidine B->C D Boc-protected Spirocycle E Spirocyclic Guanidine (Free Base) D->E Acidic Conditions (e.g., HCl in Dioxane) F Spirocyclic Guanidine (Free Base) G 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (Final Product) F->G Treatment with HCl

Sources

Technical Support Center: Investigating the Degradation Pathways of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. As a spirocyclic compound with a hydantoin-like moiety, understanding its degradation profile is crucial for ensuring its efficacy, safety, and the development of stable pharmaceutical formulations.[1][2] This document provides a structured approach to systematically investigate its degradation pathways through forced degradation studies, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4]

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before embarking on your experimental work.

Q1: What are the likely reactive sites on the this compound molecule?

A1: Based on its structure, the primary sites susceptible to degradation are the imine group within the five-membered ring, which can be prone to hydrolysis, and the lactam functionality, which can also undergo hydrolysis under acidic or basic conditions. The spiro center itself is generally stable, but the overall ring system's stability can be influenced by stressors. The tertiary amine in the piperidine ring could be susceptible to oxidation.

Q2: What are the standard stress conditions I should employ for a forced degradation study of this compound?

A2: Forced degradation studies are essential to understand the chemical behavior of a molecule and to develop stability-indicating methods.[1][4] The typical stress conditions to investigate include:

  • Acid Hydrolysis: Using 0.1 M to 1 M hydrochloric acid or sulfuric acid.[3][4]

  • Base Hydrolysis: Using 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[3][4]

  • Oxidative Degradation: Employing hydrogen peroxide (3-30%).[5][6]

  • Thermal Degradation: Exposing the solid or solution to elevated temperatures (e.g., 60°C).[5]

  • Photodegradation: Exposing the solid or solution to light, as per ICH Q1B guidelines.[3]

Q3: How much degradation should I aim for in my forced degradation studies?

A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate for the validation of chromatographic assays.[3] This allows for the detection and characterization of degradation products while retaining a significant peak for the parent compound.

Q4: What initial analytical techniques are recommended for monitoring the degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for these studies.[7][8] A reversed-phase C18 column is a good starting point.[5] UV detection should be employed, and a photodiode array (PDA) detector is highly recommended to assess peak purity and detect any co-eluting peaks.[7][8] Mass spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.[9]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for specific experimental challenges.

Guide 1: Initial Forced Degradation Study Setup and Execution

This guide outlines a systematic approach to initiating forced degradation studies.

Objective: To generate a preliminary degradation profile of this compound.

Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL in water or methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_solution->acid base Base Hydrolysis (0.1M NaOH, RT) prep_solution->base oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation photo Photolytic (Solution) (ICH Q1B) prep_solution->photo prep_stress Prepare Stress Reagents (HCl, NaOH, H2O2) prep_stress->acid prep_stress->base prep_stress->oxidation sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal Thermal (Solid) (80°C) thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by RP-HPLC-PDA neutralize->hplc lcms Characterize Degradants by LC-MS hplc->lcms

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water, methanol).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Store the solid compound in a stability chamber at 80°C.

    • Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines, alongside a control sample protected from light.[3]

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before injection.

    • Analyze all samples by a developed and validated RP-HPLC-PDA method.

    • If significant degradation is observed, use LC-MS to obtain mass information on the degradation products.

Troubleshooting:

  • No Degradation Observed: If no degradation is seen, increase the stressor concentration, temperature, or duration of exposure. For example, use 1 M HCl and reflux, or increase H₂O₂ concentration to 30%.[6]

  • Too Much Degradation: If the parent peak disappears rapidly, reduce the stressor concentration, temperature, or sampling time. For very labile compounds, conditions as mild as pH 2 or 12 at room temperature might be sufficient.[6]

  • Poor Chromatographic Resolution: If degradation product peaks are not well-separated from the parent peak, optimize the HPLC method. This may involve changing the mobile phase composition, gradient, pH, or column chemistry.

Guide 2: Elucidating the Hydrolytic Degradation Pathway

This guide focuses on investigating degradation under acidic and basic conditions.

Objective: To identify the products of acid and base-catalyzed hydrolysis and propose a degradation pathway.

Anticipated Hydrolytic Degradation Pathway:

G cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Basic Hydrolysis (OH⁻) parent 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one C₈H₁₄N₃O⁺ acid_product Ring-Opened Product A Imine hydrolysis parent->acid_product H₃O⁺ base_product Ring-Opened Product B Lactam hydrolysis parent->base_product OH⁻

Caption: Potential Hydrolytic Degradation Pathways.

Step-by-Step Protocol:

  • Forced Hydrolysis: Perform acid and base hydrolysis as described in Guide 1, aiming for approximately 10-15% degradation.

  • LC-MS/MS Analysis: Analyze the degraded samples using LC-MS/MS.

    • Obtain the exact mass of the parent compound and the degradation products.

    • Perform fragmentation (MS/MS) of the parent and degradant peaks to identify structural similarities and differences.

  • Isolation of Major Degradants (Optional): If a major degradation product is formed, consider isolating it using preparative HPLC for full structural characterization by NMR.[7]

  • Pathway Elucidation: Based on the mass differences and fragmentation patterns, propose a plausible chemical structure for the degradation products and the reaction mechanism. For instance, an increase in mass corresponding to the addition of a water molecule would strongly suggest hydrolysis.

Troubleshooting:

  • Complex Chromatogram: If multiple degradation products are formed, it may indicate parallel degradation pathways. Try milder conditions to favor the formation of primary degradants.

  • Ambiguous MS Data: If mass data is insufficient for structural elucidation, consider derivatization of the degradation products to aid in identification or resort to isolation and NMR analysis.

Summary of Potential Degradation Under Various Conditions

Stress ConditionPotential Reaction TypeKey Functional Group InvolvedPrimary Analytical Tool
Acidic HydrolysisImine, LactamRP-HPLC, LC-MS
Basic HydrolysisLactam, ImineRP-HPLC, LC-MS
Oxidative OxidationTertiary Amine, ImineRP-HPLC, LC-MS
Thermal Isomerization, Elimination, Ring CleavageEntire MoleculeRP-HPLC, LC-MS, DSC
Photolytic Photorearrangement, OxidationEntire Molecule (Chromophore)RP-HPLC, LC-MS

References

  • World Journal of Pharmaceutical Research. (n.d.). Forced degradation studies.
  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 133-141.
  • Suzuki, T. (2009). Formation of spiroiminodihydantoin nucleoside from 8-oxo-7,8-dihydro-2'-deoxyguanosine by nitric oxide under aerobic conditions. Bioorganic & Medicinal Chemistry Letters, 19(17), 4944-4947.
  • Jain, D., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 299-305.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Patel, Y., & Shah, N. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 11(3), 526-534.
  • A Chemtek. (n.d.). This compound.
  • Bhupatiraju, R. V., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(3), 299-310.
  • ChemScene. (n.d.). 2-methyl-2,7-Diazaspiro[4.5]decan-1-one hydrochloride 1:1.
  • You, C., et al. (2017). The Nonbulky DNA Lesions Spiroiminodihydantoin and 5-Guanidinohydantoin Significantly Block Human RNA Polymerase II Elongation in Vitro. Biochemistry, 56(26), 3359-3363.
  • Våbenø, J., et al. (2004). Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters. Journal of Combinatorial Chemistry, 6(3), 393-402.
  • Rudolph, M., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 59(23), 10745-10760.
  • Lalitha, K. V., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(2), 281-293.
  • Lalitha, K. V., et al. (2014). (PDF) Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ResearchGate.

Sources

Technical Support Center: Synthesis of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of this spiro-heterocyclic compound. The synthesis, while straightforward in principle, can present several challenges that may lead to suboptimal yields and the formation of impurities. This document provides a structured approach to identifying and resolving these common issues.

I. Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, likely commencing with the formation of a spiro-hydantoin core, followed by functionalization. A plausible route, adapted from the synthesis of similar triazaspiro compounds, is outlined below.

Synthetic_Pathway A 1-N-Boc-4-aminopiperidine D Spiro-hydantoin intermediate A->D Reaction with B & C B Diethyl Oxalate B->D C Urea C->D G 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one D->G Reaction with E & F E Methylating Agent (e.g., MeI) E->G F Guanidine HCl F->G I Final Product: 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one HCl G->I Salt Formation H HCl H->I

Caption: Proposed synthetic pathway for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Question 1: Low yield of the spiro-hydantoin intermediate.

  • Potential Cause 1: Incomplete reaction. The formation of the spiro-hydantoin core from a substituted piperidinone precursor, diethyl oxalate, and urea can be a slow process.

    • Solution:

      • Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.

      • Reagent Stoichiometry: Ensure the use of appropriate stoichiometry. An excess of urea or diethyl oxalate might be necessary to drive the reaction to completion.

  • Potential Cause 2: Side reactions. The starting materials can undergo side reactions, such as self-condensation of the piperidinone derivative.

    • Solution:

      • Order of Addition: Carefully control the order of addition of reagents. It may be beneficial to first react the piperidinone with diethyl oxalate before the addition of urea.

      • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, DMF).

  • Potential Cause 3: Purity of starting materials. Impurities in the starting materials can interfere with the reaction.

    • Solution:

      • Purification: Ensure the purity of the starting 1-N-Boc-4-aminopiperidine, diethyl oxalate, and urea. Recrystallization or distillation of the starting materials may be necessary.

Question 2: Difficulty in the conversion of the spiro-hydantoin to the final guanidine-containing product.

  • Potential Cause 1: Inefficient guanidinylation. The reaction of the spiro-hydantoin intermediate with a methylating agent and guanidine can be challenging.

    • Solution:

      • Choice of Base: The choice of base is crucial for the guanidinylation step. Stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a sodium alkoxide may be more effective than weaker bases.

      • Microwave-Assisted Synthesis: Consider the use of microwave irradiation. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields in the formation of guanidine-containing heterocycles.[1]

  • Potential Cause 2: Formation of byproducts. The reaction can lead to the formation of various byproducts, making purification difficult.

    • Solution:

      • Reaction Conditions: Optimize the reaction temperature and time. Lowering the temperature may reduce the formation of side products, albeit at the cost of a longer reaction time.

      • Purification Strategy: Develop a robust purification strategy. Column chromatography using a suitable stationary phase (e.g., silica gel or alumina) and eluent system is often necessary.

Question 3: The final hydrochloride salt is impure or has a low yield.

  • Potential Cause 1: Incomplete salt formation. The protonation of the final product to form the hydrochloride salt may not go to completion.

    • Solution:

      • Stoichiometry of HCl: Ensure the use of a slight excess of hydrochloric acid.

      • Solvent for Precipitation: The choice of solvent for precipitation is critical. A solvent in which the hydrochloride salt is insoluble is required to achieve a high yield. Diethyl ether or isopropanol are commonly used for this purpose.

  • Potential Cause 2: Co-precipitation of impurities. Impurities from the previous step may co-precipitate with the final product.

    • Solution:

      • Purification of the Free Base: Purify the free base form of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one before converting it to the hydrochloride salt. This can be done by column chromatography or recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic procedure for a similar triazaspiro[4.5]decan-4-one?

A patent for a related compound, 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, describes a multi-step synthesis starting from diethyl oxalate, urea, and ammonium carbonate.[2] This suggests a convergent synthesis where the spiro-heterocyclic core is constructed from acyclic precursors.

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by TLC or LC-MS. For TLC, a suitable mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane). The spots can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate.

Q3: What are the key parameters to optimize for improving the yield?

The key parameters to optimize are:

  • Reaction Temperature: Influences the reaction rate and the formation of byproducts.

  • Reaction Time: Needs to be sufficient for the reaction to go to completion.

  • Stoichiometry of Reagents: The molar ratios of the reactants can significantly impact the yield.

  • Choice of Solvent and Base: These can affect the reaction mechanism and the solubility of intermediates.

Table 1: Key Parameters for Optimization

ParameterRecommended Range/ValueImpact on Yield
Temperature 50-150 °CHigher temperatures can increase reaction rate but may also lead to decomposition or side reactions.
Reaction Time 2-24 hoursInsufficient time leads to incomplete conversion; excessive time can promote byproduct formation.
Solvent Ethanol, Methanol, DMF, AcetonitrileSolvent polarity can influence reaction kinetics and selectivity.
Base K₂CO₃, NaOEt, DBUThe strength and nucleophilicity of the base are critical for specific steps like guanidinylation.

Q4: What is the mechanism of the guanidine cyclization?

The cyclization to form a guanidine-containing ring typically involves the nucleophilic attack of a nitrogen atom from the guanidine moiety onto an electrophilic carbon, followed by the elimination of a leaving group. The exact mechanism can vary depending on the specific reactants and conditions. In many cases, the reaction is acid or base-catalyzed.

Guanidine_Cyclization cluster_0 General Guanidine Cyclization A Guanidine C Nucleophilic Attack A->C Nucleophilic N B Electrophilic Center B->C D Cyclized Intermediate C->D F Final Product D->F Elimination E Elimination of Leaving Group E->F

Caption: A simplified diagram illustrating the general steps in a guanidine cyclization reaction.

IV. Experimental Protocols

General Procedure for Spiro-hydantoin Formation (Hypothetical)

  • To a solution of 1-N-Boc-4-aminopiperidine (1.0 eq) in absolute ethanol, add diethyl oxalate (1.1 eq).

  • Add urea (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the spiro-hydantoin intermediate.

General Procedure for Guanidinylation and Salt Formation (Hypothetical)

  • To a solution of the spiro-hydantoin intermediate (1.0 eq) in a suitable solvent like DMF, add a methylating agent such as methyl iodide (1.1 eq) and a non-nucleophilic base like DBU (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add guanidine hydrochloride (1.5 eq) and continue stirring at an elevated temperature (e.g., 80-100 °C) for 6-12 hours. Alternatively, perform this step under microwave irradiation.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product (the free base) by column chromatography.

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent or diethyl ether dropwise until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.

V. References

  • Patel, N. B., & Patel, H. R. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Medicinal Chemistry Research, 32(7), 1285–1300.

  • CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof. (2020). Google Patents.

Sources

Technical Support Center: A Guide to Handling and Storage of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS No: 1214028-87-1). This guide is intended for researchers, scientists, and drug development professionals. Here, we provide a comprehensive overview of best practices for the handling, storage, and troubleshooting of common experimental issues related to this compound. Our recommendations are grounded in established principles of laboratory safety and chemical management, tailored to the structural characteristics of this spirocyclic hydrochloride salt.

I. Core Concepts: Understanding the Compound

This compound is a heterocyclic compound featuring a spirocyclic core. The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base.[1][2] Spirocycles are known for their rigid three-dimensional structures, which can impart unique pharmacological properties and potentially greater metabolic stability.[3][4]

Key Compound Data:

PropertyValueSource
CAS Number 1214028-87-1A Chemtek
Molecular Formula C₈H₁₄ClN₃OA Chemtek
Molecular Weight 203.67 g/mol A Chemtek
Recommended Storage 2-8°CA Chemtek

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What is the recommended procedure for receiving and initially storing the compound?

A1: Upon receipt, immediately inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. This temperature range helps to minimize degradation over time. Avoid storing it in areas with high humidity or direct sunlight.

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

A2: As a powdered organic compound, appropriate PPE is crucial to prevent exposure.[5][6] Always wear:

  • Safety goggles or glasses with side shields to protect from splashes or airborne particles.[6][7]

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[6][7]

  • A lab coat to protect your clothing and skin.[6]

  • Closed-toe shoes are a standard requirement in any laboratory setting.[6]

For procedures that may generate dust, such as weighing, consider using a respiratory mask or working in a fume hood.[8]

Q3: How should I prepare stock solutions of this compound?

A3: The hydrochloride salt form suggests good solubility in aqueous solutions.[9][10] For cell culture or other aqueous applications, sterile, deionized water or a buffer of slightly acidic to neutral pH is a good starting point. The solubility of hydrochloride salts can decrease as the pH increases.[2] For organic applications, polar organic solvents like methanol or ethanol may be suitable.[11] Always start with a small amount to test solubility before preparing a large stock solution. Sonication can be used to aid dissolution if necessary. Stock solutions should be sterile-filtered (0.22 µm filter) for biological experiments.[9]

Q4: What are the signs of compound degradation, and how can I avoid it?

A4: Visual signs of degradation can include a change in color or texture. To minimize degradation, adhere to the recommended storage conditions (2-8°C, tightly sealed container). Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Protect the solid compound and solutions from light.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of waste in accordance with local, state, and federal regulations. As a general rule, organic chemical waste should be collected in a designated, properly labeled waste container.[6] Do not pour solutions down the drain.[12]

III. Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Poor Solubility or Precipitation

Symptoms: The compound does not fully dissolve in the chosen solvent, or a precipitate forms in the stock solution over time.

Workflow for Troubleshooting Solubility Issues:

start Poor Solubility Observed check_solvent Is the solvent appropriate? start->check_solvent check_ph Is the pH optimal for a hydrochloride salt? check_solvent->check_ph Yes consider_cosolvent Consider a co-solvent (e.g., DMSO for aqueous preps). check_solvent->consider_cosolvent No try_sonication Have you tried sonication or gentle warming? check_ph->try_sonication Yes end Consult technical support with experimental details. check_ph->end No, adjust pH lower. check_concentration Is the concentration too high? try_sonication->check_concentration Yes try_sonication->end No, apply gentle agitation. check_concentration->consider_cosolvent Yes, reduce concentration. solution Compound Dissolved check_concentration->solution No consider_cosolvent->solution start Inconsistent Results Observed check_storage Was the compound stored correctly (2-8°C, sealed)? start->check_storage check_solution_age Are you using a fresh stock solution? check_storage->check_solution_age Yes end Contact technical support for stability data. check_storage->end No, obtain a fresh sample. check_aliquoting Were single-use aliquots used to avoid freeze-thaw cycles? check_solution_age->check_aliquoting Yes check_solution_age->end No, prepare a fresh stock. verify_pipetting Is pipetting accurate and calibrated? check_aliquoting->verify_pipetting Yes check_aliquoting->end No, aliquot new stock. evaluate_stability Could the compound be unstable in your experimental medium? verify_pipetting->evaluate_stability Yes verify_pipetting->end No, recalibrate pipettes. solution Consistent Results Achieved evaluate_stability->solution

Caption: Troubleshooting workflow for experimental variability.

Causality:

  • Compound Stability: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound, reducing its effective concentration and activity.

  • Experimental Conditions: The compound may be unstable in your specific experimental buffer, temperature, or in the presence of other reagents. Consider performing a stability study under your experimental conditions.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out 2.04 mg of this compound.

  • Dissolution: Add the powder to a sterile 1 mL microcentrifuge tube. Add 1 mL of sterile, deionized water.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot into single-use volumes and store at -20°C for long-term storage or 2-8°C for short-term use (days to a week, stability permitting).

V. References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. URL: [Link]

  • Desai, R. D. (1935). 135. The formation and stability of spiro-compounds. Part XIV. The effect of the methylcyclohexane ring on the carbon tetrahedral angle. Journal of the Chemical Society (Resumed), 614-619. URL: [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. ACS Material. URL: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals. URL: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. URL: [Link]

  • Carreira, E. M., & Fessard, T. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 14(9), 837-840. URL: [Link]

  • Spiro Compounds: A Brief History. (2018). ResearchGate. URL: [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP Coatings. URL: [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. Semantic Scholar. URL: [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Real Safety. URL: [Link]

  • Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. URL: [Link]

  • Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. URL: [Link]

  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. URL: [Link]

  • Guidelines for Safe Handling of Powders and Bulk Solids. (n.d.). AIChE. URL: [Link]

  • Safety. (2020, June 29). Chemistry LibreTexts. URL: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. URL: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). MDPI. URL: [Link]

  • solubility of inorganic salts in organic solvents!!. (2006, March 12). ScienceMadness Discussion Board. URL: [Link]

  • Are there any salts that are soluble in organic solvents?. (2019, November 12). Quora. URL: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). ACS Omega. URL: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). PMC - NIH. URL: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2020). PMC - PubMed Central. URL: [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (1982). PubMed. URL: [Link]

Sources

Technical Support Center: Safe Handling of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety precautions, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS No. 1214028-87-1). As a novel compound in discovery and development pipelines, adherence to rigorous safety protocols is paramount to ensure personnel safety and experimental integrity.

Core Safety Profile & Hazard Identification

Before handling this compound, it is critical to understand its specific hazards. The primary safety concerns are related to its potential for irritation and harm if ingested.[1] This profile dictates the specific handling, personal protective equipment (PPE), and emergency protocols outlined in this guide.

Table 1: GHS Hazard Summary for this compound

Hazard ClassGHS CodeHazard Statement
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Signal Word -Warning

Source: AiFChem Safety Data[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues encountered during experimentation.

Q1: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

Answer: A comprehensive PPE strategy is required due to the compound's irritant properties. The selection of PPE is not merely a checklist; it is a system to prevent all routes of exposure (skin, eyes, inhalation, ingestion).

  • Lab Coat: A standard flame-resistant lab coat must be worn and kept fully fastened.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Given the H315 "Causes skin irritation" classification, you must inspect gloves for any signs of degradation or puncture before each use. If a spill occurs on the glove, change it immediately following proper removal procedures.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, due to the H319 "Causes serious eye irritation" warning, it is strongly recommended to use chemical splash goggles for all procedures involving weighing, dissolving, or transferring the compound.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to mitigate inhalation risk, as the compound may cause respiratory irritation (H335).[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Q2: I accidentally spilled a small amount of the solid powder on the lab bench. What is the correct cleanup procedure?

Answer: Do not panic. The goal is to clean the spill without creating airborne dust, which could be inhaled.

  • Alert Personnel: Inform others in the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, put on your full PPE (goggles, gloves, lab coat).

  • Clean-up:

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe the area from the outside-in.

    • For larger spills, use an inert absorbent material (e.g., vermiculite or sand).

    • Place all contaminated materials (paper towels, absorbent) into a sealed, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol or as recommended by your institution's safety office), followed by soap and water.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

Below is a workflow diagram for handling a chemical spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_cleanup Cleanup Procedure cluster_post Final Steps spill Spill Occurs alert Alert Colleagues & Restrict Area spill->alert don_ppe Don Full PPE alert->don_ppe cover Gently Cover Spill (Damp Paper Towel) don_ppe->cover absorb Wipe or Use Inert Absorbent cover->absorb collect Collect Waste in Sealed, Labeled Bag absorb->collect decontaminate Decontaminate Surface collect->decontaminate dispose Dispose of Waste (Follow EHS Guidelines) decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for Chemical Spill Response.

Q3: What are the correct first aid procedures for exposure?

Answer: Immediate and correct first aid is crucial. Always have the Safety Data Sheet (SDS) available for emergency responders.

  • Eye Contact (H319): Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. The "rinse cautiously" precaution (P305+P351+P338) underscores the serious nature of eye exposure.[1]

  • Skin Contact (H315): Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[3] If irritation persists, seek medical attention.

  • Inhalation (H335): Move the individual to fresh air and keep them in a position comfortable for breathing.[2] If they feel unwell or have difficulty breathing, call a poison center or doctor immediately.

  • Ingestion (H302): If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately for guidance.[4] The "Harmful if swallowed" classification means ingestion is a serious medical concern.

Q4: What are the proper storage conditions for this compound?

Answer: Proper storage is essential for maintaining the compound's stability and preventing accidental exposure.

  • Temperature: Store in a refrigerator at 2-8°C.[5]

  • Container: Keep the container tightly closed and in a dry, well-ventilated place.[3]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.

Experimental Workflow & Safety Controls

A proactive approach to safety involves implementing a hierarchy of controls. This strategy prioritizes engineering and administrative controls over sole reliance on PPE.

Hierarchy_of_Controls cluster_controls Hierarchy of Safety Controls (Most to Least Effective) elimination Elimination / Substitution (Use a less hazardous chemical) engineering Engineering Controls (e.g., Chemical Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) administrative->ppe

Caption: Hierarchy of Controls for Lab Safety.

This hierarchy illustrates that the most effective safety measures involve designing the hazard out of the process (Elimination) or physically isolating it (Engineering Controls). While PPE is critical as the last line of defense, it should not be the only safety measure in place.

References

  • GreenBook. SAFETY DATA SHEET (SDS) SRN28. (2017-09-26). [Link]

  • Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

  • Betco Corporation. SAFETY DATA SHEET. [Link]

Sources

Technical Support Center: 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, solubility, and stability of this compound. Our goal is to empower you, the researcher, to overcome challenges with aggregation and precipitation, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of this compound has suddenly become hazy or formed a visible precipitate. What is happening?

This is a common and often frustrating observation that typically points to either precipitation of the free base form of the compound or the formation of colloidal aggregates .

  • Precipitation: As a hydrochloride salt of a weakly basic compound, its solubility is highly dependent on pH.[1][2] If the pH of your aqueous solution rises, the compound can lose its proton, converting from the soluble cationic salt form to the neutral, and likely much less soluble, free base. This process is known as salt disproportionation.[3]

  • Aggregation: This phenomenon occurs when individual small molecules self-associate to form larger, sub-micron colloidal particles.[4] These particles can scatter light, causing haziness (turdibity), and can interfere with biological assays, often leading to false-positive results.[5][6] Aggregation is driven by a combination of intermolecular forces and can be influenced by concentration, ionic strength, and solvent composition.

The first step in troubleshooting is to determine the nature of the solid material. A simple workflow can help distinguish between these two possibilities and guide your next steps.

A Observation: Hazy Solution or Precipitate B Step 1: Measure pH of the Solution A->B C Is pH > pKa of the compound? (Likely > 7.0 for this structure) B->C D YES: Likely Free Base Precipitation C->D Yes E NO: Likely Aggregation C->E No F Action: Re-acidify with dilute HCl to a pH well below the pKa (e.g., pH 4-5). Does it redissolve? D->F G Action: Proceed to Aggregation Characterization (See Q5) and Solvent Optimization (See Q4) E->G H YES: Problem Solved. Maintain lower pH in future experiments. F->H Yes I NO: May be a complex issue. Consider both pH and aggregation factors. F->I No

Caption: Troubleshooting workflow for identifying the cause of precipitation.

Q2: What are the key molecular features of this compound that influence its solubility and potential for aggregation?

Understanding the structure of this compound is crucial for predicting its behavior. Three features are paramount:

  • The Embedded Guanidinium-like Moiety: The core of the molecule contains a cyclic guanidinium-like functional group. Guanidine is a very strong organic base (pKa ~13.5). While embedded in the spiro-system, this moiety is expected to be highly basic and will be protonated (positively charged) in most experimental conditions (pH < 10). This positive charge is the primary driver of its water solubility.[7]

  • The Hydrochloride Salt Form: The compound is supplied as a hydrochloride (HCl) salt. This means the highly basic nitrogen center has been protonated by hydrochloric acid. This is a standard strategy to enhance the aqueous solubility and stability of basic drug candidates.[8] However, this salt can revert to its neutral "free base" form if the pH of the solution increases, leading to precipitation.[3]

  • The Spirocyclic Scaffold: The spirocycle imparts a rigid, three-dimensional structure to the molecule.[9][10] This rigidity can be advantageous for target binding but may also promote ordered packing between molecules. If not sufficiently solvated, these rigid structures can stack through hydrogen bonding and van der Waals forces, initiating aggregation.

cluster_molecule 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one (Protonated Form) cluster_interactions Intermolecular Forces Driving Aggregation mol Rigid Spirocyclic Core Protonated Guanidinium-like group (Cationic, H-bond donor) Carbonyl Group (H-bond acceptor) ion Ionic Interaction (with Cl⁻ counter-ion) mol:f1->ion primary force hbond Hydrogen Bonding (N-H···O=C) mol:f1->hbond mol:f2->hbond vdw Hydrophobic/van der Waals (from aliphatic portions) mol:f0->vdw

Caption: Potential intermolecular forces driving aggregation.

Q3: How does pH critically affect the stability of my solution, and how can I control it?

For a basic compound provided as an HCl salt, pH is the single most important factor governing solubility. The solubility of ionic compounds containing basic anions increases as the pH of the solution is decreased.[11]

The Henderson-Hasselbalch Relationship: The ratio of the insoluble free base [B] to the soluble salt [BH+] is governed by the pH of the solution and the pKa of the compound. When the pH is equal to the pKa, you will have a 50:50 mixture of the salt and the free base. To maintain solubility, the pH of the solution should be kept at least 1-2 units below the compound's pKa.

Protocol: Determining a pH-Solubility Profile

This experiment will help you define a safe pH window for your experiments.

  • Prepare a series of buffers: Prepare small volumes (e.g., 1 mL) of a universal buffer at various pH points (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare a high-concentration stock: Make a concentrated stock solution of your compound in DMSO (e.g., 10-20 mM).

  • Spike and Equilibrate: Add a small aliquot of the DMSO stock to each buffer to reach your desired final concentration (ensure the final DMSO percentage is low and consistent, e.g., <1%). Vortex briefly and let the samples equilibrate at a controlled temperature (e.g., room temperature) for 1-2 hours.

  • Observe and Quantify: Visually inspect each vial for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

Data Presentation: Example pH-Solubility Table

Buffer pHTarget Concentration (µM)Visual ObservationKinetic Solubility (µM by HPLC)
3.0100Clear101.2
4.0100Clear99.8
5.0100Clear98.5
6.0100Slight Haze75.4
7.0100Hazy41.2
7.4100Precipitate15.7
8.0100Heavy Precipitate3.1

This data clearly indicates that for this hypothetical compound, working at a pH of 5.0 or below is ideal to maintain solubility at 100 µM.

Q4: Beyond pH, what other solvent and formulation parameters can I adjust to prevent aggregation?

If you've controlled for pH and still observe haziness, you are likely dealing with colloidal aggregation. Several other factors can be modified:

  • Concentration: Aggregation is a concentration-dependent phenomenon. Try reducing the final concentration of your compound in the assay. There is often a "Critical Aggregation Concentration" (CAC) below which the compound remains monomeric.[12]

  • Ionic Strength: The effect of salt (e.g., NaCl) can be complex. For some charged molecules, increasing ionic strength can shield repulsive charges and promote aggregation.[13] For others, it can disrupt aggregation.[14] If your assay buffer allows, test a range of NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM) to see the effect.

  • Co-solvents: While not always compatible with biological assays, the addition of small amounts of organic co-solvents (e.g., 1-5% ethanol, isopropanol) can disrupt the hydrophobic interactions that may contribute to aggregation.[15]

  • Detergents: In biochemical assays, a very low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80 is often included specifically to break up small molecule aggregates and prevent non-specific inhibition.[3]

Q5: How can I definitively detect and characterize compound aggregation?

Visual inspection is a starting point, but for robust, publication-quality data, you need biophysical methods designed to detect nanoparticles.

  • Dynamic Light Scattering (DLS): This is the gold standard for detecting small molecule aggregation.[4][16] DLS measures the size distribution of particles in a solution. Monomeric small molecules are too small to be detected (<1 nm). If DLS detects particles in the range of 50-1000 nm, it is a strong confirmation of aggregation.[6] Many labs and core facilities have DLS instruments, some with plate-based formats for higher throughput.[12]

  • Surface Plasmon Resonance (SPR): SPR can be used to directly observe the aggregation of compounds on the sensor surface, which is a common mechanism for false positives in binding assays.[6]

  • Turbidity/Nephelometry: A simple but effective method is to measure the absorbance of your solution at a wavelength where the compound does not absorb (e.g., 500-600 nm). An increase in absorbance over time or with concentration indicates light scattering from particle formation.

Experimental Protocol: DLS for Aggregation Detection

  • Sample Preparation: Prepare your compound in the final assay buffer at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a "buffer only" control.

  • Filtration: Filter all buffers and samples through a 0.22 µm filter to remove extraneous dust.

  • Measurement: Place the sample in the DLS instrument and allow the temperature to equilibrate.

  • Data Acquisition: Acquire data according to the instrument's standard operating procedure.

  • Analysis: Analyze the correlation function to obtain the particle size distribution. If you see a population of particles with diameters >30 nm that increases with compound concentration, you have confirmed aggregation.

Q6: What are the best practices for preparing and storing stock solutions of this compound?

Proper preparation and storage can prevent many issues before they start.

  • Stock Solution Solvent: Prepare your primary, high-concentration stock solution in 100% DMSO. Ensure you use anhydrous, high-purity DMSO. Guanidine hydrochloride itself can be hygroscopic, so minimizing water exposure in the solid and concentrated stock is good practice.[17]

  • Storage of Solid: Store the solid compound tightly sealed in a desiccator at the recommended temperature (often 2-8°C or room temperature) to protect it from moisture.

  • Storage of Stock Solution: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When thawing an aliquot, allow it to come to room temperature completely and vortex thoroughly before use.

  • Aqueous Solutions: Never store the compound in aqueous buffer for long periods. Due to the risk of pH fluctuation and hydrolysis, aqueous working solutions should be prepared fresh for each experiment from the DMSO stock. If a temporary aqueous stock is needed, prepare it in a validated, acidic buffer (e.g., 50 mM Acetate, pH 4.5) and use it within the same day.[18][19]

References

  • Khan Academy. (n.d.). pH and solubility. Equilibrium. [Link]

  • Solubility of Things. (n.d.). Guanidine hydrochloride. [Link]

  • Heng, P. W. S., et al. (2012). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

  • askIITians. (2025). How does pH affect solubility?. [Link]

  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. [Link]

  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Biophysical Analysis. [Link]

  • Allen, S. J., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology. [Link]

  • Cunningham, B. T., et al. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. PMC - NIH. [Link]

  • GEN - Genetic Engineering & Biotechnology News. (2024). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. [Link]

  • Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences. [Link]

  • Sciencemadness Wiki. (2020). Guanidinium chloride. [Link]

  • Aichelin. (2024). Best Practices for Storing Hydrochloric Acid Safely. [Link]

  • U.S. Chemical Storage. (2018). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. [Link]

  • Chemistry Stack Exchange. (2015). How do I store HCl safely?. [Link]

  • Quora. (2019). How to prevent co-precipitation in chemistry. [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]

  • Kaukonen, A. M., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Ovid. [Link]

  • Foderà, V., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]

  • European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • The Journal of Physical Chemistry B. (2021). Salt-Induced Dissolution of Protein Aggregates. [Link]

  • ResearchGate. (2016). Reversible NaCl-Induced Aggregation of a Monoclonal Antibody at low pH: Characterization of Aggregates and Factors Affecting Aggregation. [Link]

  • ResearchGate. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • PubMed. (2018). Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. [Link]

Sources

Validation & Comparative

2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride biological efficacy comparison

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Landscape of Spirocyclic Scaffolds

Initial searches for the compound "2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride" reveal its availability as a chemical entity for research purposes but a notable absence of published biological efficacy studies in the public domain[1][2][3]. This scenario is common for novel or proprietary chemical matter.

However, the core scaffold, triazaspiro[4.5]decane , is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, from G-protein coupled receptors (GPCRs) to mitochondrial proteins[4][5][6][7][8][9][10][11][12]. To provide a meaningful and data-supported comparison guide, this document will therefore focus on a well-characterized biological target for which spirocyclic and other inhibitors have been extensively studied: Glycogen Synthase Kinase-3 (GSK-3) .

This guide will use AR-A014418 , a potent thiazole-based GSK-3 inhibitor, as our primary compound for analysis. We will compare its biological efficacy against CHIR-99021 , a highly potent and selective aminopyrimidine-based inhibitor, providing researchers with a framework for evaluating GSK-3 inhibitors in preclinical settings.

A Comparative Guide to the Biological Efficacy of GSK-3 Inhibitors: AR-A014418 vs. CHIR-99021

This guide provides an in-depth comparison of two widely used, ATP-competitive Glycogen Synthase Kinase-3 (GSK-3) inhibitors. By examining their mechanisms, potency, selectivity, and cellular effects, we aim to equip researchers with the critical information needed to select the appropriate tool compound for their experimental systems.

Introduction to Glycogen Synthase Kinase-3 (GSK-3) as a Therapeutic Target

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that acts as a critical regulatory node in a multitude of cellular signaling pathways[13][14]. It exists as two isoforms, GSK-3α and GSK-3β[14]. Unlike many kinases that are activated by specific stimuli, GSK-3 is typically active in resting cells and is inhibited in response to upstream signals, such as those from the insulin/PI3K/Akt and Wnt/β-catenin pathways[13][14][15].

Dysregulation of GSK-3 activity has been implicated in a wide array of pathologies, including:

  • Neurodegenerative Diseases: Such as Alzheimer's disease, where GSK-3 contributes to the hyperphosphorylation of tau protein[16][17].

  • Metabolic Disorders: Including type 2 diabetes, due to its role in glycogen metabolism[14][18].

  • Cancer: Where it can influence cell proliferation, apoptosis, and therapeutic resistance[19][20].

  • Bipolar Disorder: As the mood stabilizer lithium is a known, albeit non-selective, inhibitor of GSK-3[14][18].

Given its central role, the development of potent and selective GSK-3 inhibitors is an area of intense research.

Compound Profiles: A Head-to-Head Comparison

This section details the properties of our two comparator compounds, AR-A014418 and CHIR-99021.

FeatureAR-A014418CHIR-99021
Chemical Class Thiazole / UreaAminopyrimidine
Target(s) GSK-3GSK-3α and GSK-3β
Mechanism ATP-CompetitiveATP-Competitive
Reported IC₅₀ (GSK-3β) ~104 nM[16]~6.7 nM[21]
Reported Ki ~38 nM[16]Not widely reported
Key Features First highly specific GSK-3 inhibitor discovered[16].Considered one of the most selective GSK-3 inhibitors available[15][22].

Mechanism of Action and the Wnt/β-Catenin Signaling Pathway

Both AR-A014418 and CHIR-99021 function by competing with ATP for its binding pocket in the catalytic site of GSK-3. Inhibition of GSK-3 has profound effects on downstream signaling, most notably leading to the activation of the canonical Wnt/β-catenin pathway.

In the absence of a Wnt signal (the "off" state), GSK-3 is part of a "destruction complex" with Axin and APC. This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. When GSK-3 is inhibited (the "on" state), β-catenin is no longer phosphorylated, allowing it to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of TCF/LEF target genes, which are involved in proliferation and cell fate decisions[15][19].

G cluster_off Wnt 'Off' State (GSK-3 Active) cluster_on Wnt 'On' State (GSK-3 Inhibited) GSK3_active GSK-3 (Active) beta_cat β-catenin GSK3_active->beta_cat Phosphorylates Axin_APC Axin/APC Complex Axin_APC->beta_cat proteasome Proteasome beta_cat->proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Genes (Off) TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor GSK3_inactive GSK-3 (Inactive) Receptor->GSK3_inactive Inhibits Complex Inhibitors AR-A014418 CHIR-99021 Inhibitors->GSK3_inactive Direct Inhibition beta_cat_stable β-catenin (Stable) nucleus Nucleus beta_cat_stable->nucleus Translocation TCF_LEF_on TCF/LEF Target_Genes_on Target Genes (On) TCF_LEF_on->Target_Genes_on Activation

Caption: Canonical Wnt/β-Catenin Signaling Pathway Modulation by GSK-3 Inhibitors.

Comparative Biological Efficacy

The primary distinction between AR-A014418 and CHIR-99021 lies in their potency and selectivity, which dictates their utility in different experimental contexts.

In Vitro Potency & Selectivity

CHIR-99021 is demonstrably more potent than AR-A014418, with an IC₅₀ value that is over an order of magnitude lower.

CompoundGSK-3β IC₅₀GSK-3α IC₅₀Selectivity Notes
AR-A014418 104 ± 27 nM[16]Not specifiedDoes not significantly inhibit CDK2 or CDK5 (IC₅₀ > 100 µM) and shows high specificity against a panel of 26 other kinases[16].
CHIR-99021 6.7 nM[21]10 nM[21]Highly selective; shows little activity against a large panel of other kinases, including CDK2, MAPK, and PKB[21][23].

Expert Interpretation: The superior potency and well-documented selectivity of CHIR-99021 make it the inhibitor of choice for applications requiring maximal and specific GSK-3 inhibition, such as stem cell maintenance and differentiation protocols[21]. AR-A014418, while less potent, was a foundational tool compound and remains valuable for validating GSK-3's role in various cellular processes, particularly where nanomolar potency is not a strict requirement[16][17][24].

Cellular Efficacy: Neurobiology and Oncology

Both compounds have been used to probe the function of GSK-3 in disease models.

  • AR-A014418: Has been shown to protect neuroblastoma cells from cell death and inhibit neurodegeneration in hippocampal slices, validating GSK-3 as a target in neurodegenerative contexts[16][17]. In oncology, it suppresses neuroblastoma cell growth and enhances the cytotoxic effects of chemotherapy in models of glioblastoma and pancreatic cancer[20][24].

  • CHIR-99021: Its potent activation of the Wnt pathway is widely exploited in regenerative medicine and stem cell biology to maintain pluripotency or direct differentiation[21]. In cancer research, it has been used to enrich for glioma stem-like cells, providing a model to study therapeutic resistance[19].

Experimental Methodologies: A Protocol for Assessing GSK-3 Inhibition

To provide a practical framework, we outline a standard workflow for evaluating the efficacy of a GSK-3 inhibitor in a cell-based assay.

Workflow for Cellular GSK-3 Inhibition Assay

This protocol uses Western Blotting to measure the phosphorylation of a direct GSK-3 substrate, such as Tau, or the accumulation of a downstream effector, like β-catenin.

G cluster_workflow GSK-3 Inhibition Western Blot Protocol start 1. Cell Culture & Plating (e.g., SH-SY5Y, N2A cells) treatment 2. Compound Treatment Treat cells with varying concentrations of AR-A014418 or CHIR-99021 (e.g., 0.1 nM to 10 µM) for a set time (e.g., 4-24h). Include DMSO vehicle control. start->treatment lysis 3. Cell Lysis Harvest cells and prepare protein lysates using RIPA buffer with protease and phosphatase inhibitors. treatment->lysis quant 4. Protein Quantification Determine protein concentration (e.g., BCA assay) to ensure equal loading. lysis->quant sds 5. SDS-PAGE & Transfer Separate proteins by electrophoresis and transfer to a PVDF membrane. quant->sds blocking 6. Blocking Incubate membrane in blocking buffer (e.g., 5% BSA or milk) to prevent non-specific antibody binding. sds->blocking probing 7. Antibody Incubation Incubate with primary antibodies overnight: - p-GSK-3β (Ser9) (as a marker of upstream inhibition) - Total GSK-3β - β-catenin - Loading Control (e.g., GAPDH, β-actin) blocking->probing detection 8. Detection Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate and imaging system. probing->detection analysis 9. Data Analysis Quantify band intensity. Normalize target protein to loading control. Plot dose-response curve. detection->analysis

Caption: Standard experimental workflow for measuring GSK-3 inhibition in cells.

Step-by-Step Protocol
  • Cell Plating: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma, HEK293) in 6-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the GSK-3 inhibitor (AR-A014418 or CHIR-99021) in DMSO. Create a serial dilution in culture media to achieve the desired final concentrations.

  • Treatment: Aspirate the old media from the cells and add the media containing the inhibitor or a DMSO vehicle control. Incubate for the desired time period (e.g., 24 hours).

  • Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Quantification: Use a BCA or Bradford assay to determine the protein concentration of each lysate.

  • Electrophoresis: Normalize lysate concentrations and load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane for 1 hour at room temperature. Incubate with the appropriate primary antibody (e.g., anti-β-catenin, anti-p-GSK3β Ser9, anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Causality Behind Choices: The inclusion of phosphatase inhibitors during lysis is critical to preserve the phosphorylation states of proteins. Measuring both a downstream marker (β-catenin) and an upstream regulatory phosphorylation site (p-GSK3β Ser9) provides a more complete picture of pathway modulation.

Discussion and Recommendations

The choice between AR-A014418 and CHIR-99021 is driven by the specific experimental question.

  • For maximum potency and selectivity , particularly in sensitive systems like stem cell culture or when trying to pharmacologically mimic a complete loss of GSK-3 function, CHIR-99021 is the superior choice [15][21][22]. Its sub-nanomolar potency against GSK-3β ensures target engagement at very low concentrations, minimizing the risk of off-target effects.

  • For initial target validation studies or experiments where high nanomolar to low micromolar activity is sufficient, AR-A014418 remains a valid and cost-effective option . Its well-characterized profile and historical significance make it a reliable tool for confirming the involvement of GSK-3 in a biological process[16][20][24].

Researchers must always consider the context. For example, in cancer cell lines with complex signaling networks, the high selectivity of CHIR-99021 may be crucial to dissect the specific role of GSK-3, whereas in an initial screen, a broader inhibitor might uncover unexpected phenotypes.

References

  • Zhang, Y., et al. (2021). GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells. Oncology Letters. Retrieved from [Link]

  • Bhat, R., et al. (2004). Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. Journal of Biological Chemistry. Retrieved from [Link]

  • Cellagen Technology. (n.d.). CHIR99021 | GSK3-beta inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). CHIR99021 is a highly selective inhibitor of GSK-3. Retrieved from [Link]

  • MDPI. (2022). GSK-3 Inhibitor. Retrieved from [Link]

  • Patsnap Synapse. (2025). What GSK-3 inhibitors are in clinical trials currently? Retrieved from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Sfera - Unife. Retrieved from [Link]

  • ResearchGate. (2004). Structural Insights and Biological Effects of Glycogen Synthase Kinase 3-specific Inhibitor AR-A014418. Retrieved from [Link]

  • MDPI. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). GSK-3. Retrieved from [Link]

  • Eldar-Finkelman, H., & Martinez, A. (2021). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Preti, D., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ugolkov, A., et al. (2017). Specific glycogen synthase kinase-3 inhibition reduces neuroendocrine markers and suppresses neuroblastoma cell growth. OncoTargets and Therapy. Retrieved from [Link]

  • Uğurlu, M., et al. (2022). Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses. Cancer Biology & Therapy. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: An fast and atom efficient access to 1-aryl-3-benzylureas. Retrieved from [Link]

  • PubMed Central. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

  • Pedriali, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

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A Comparative Spectroscopic Guide to 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spirocyclic compounds, particularly those incorporating multiple heteroatoms, represent a class of molecules with significant therapeutic potential due to their rigid three-dimensional structures. This guide provides a comprehensive comparison of the spectroscopic data for analogs of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride, a key scaffold in medicinal chemistry. By presenting supporting experimental data from closely related analogs and detailing the principles of spectroscopic analysis, this document serves as a practical reference for researchers engaged in the synthesis and characterization of these complex molecules.

The structural rigidity of spiro compounds often leads to distinct and interpretable spectroscopic signatures. Understanding these signatures is crucial for confirming the successful synthesis of the target molecule, identifying potential impurities, and establishing a baseline for further analytical studies. This guide will delve into the key spectroscopic techniques used for the characterization of these compounds: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure of the Core Scaffold

The 1,3,7-triazaspiro[4.5]dec-2-en-4-one scaffold presents a unique combination of a piperidine ring fused to a hydantoin-like ring via a spiro carbon. This arrangement dictates specific spatial relationships between protons and carbons, which are reflected in the spectroscopic data.

cluster_nmr NMR Analysis Workflow Sample Prep Sample Prep 1H NMR 1H NMR Sample Prep->1H NMR 13C NMR 13C NMR Sample Prep->13C NMR 2D NMR 2D NMR Sample Prep->2D NMR Structure Elucidation Structure Elucidation 1H NMR->Structure Elucidation 13C NMR->Structure Elucidation 2D NMR->Structure Elucidation

Caption: A simplified workflow for NMR-based structure elucidation.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solution Samples: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, dichloromethane) and place it in a liquid cell.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known correlation tables to identify the functional groups present in the molecule.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Conclusion

The spectroscopic characterization of this compound and its analogs relies on the synergistic application of NMR, FT-IR, and Mass Spectrometry. By understanding the fundamental principles of each technique and comparing the obtained data with that of known, structurally related compounds, researchers can confidently elucidate the structure of these complex spirocyclic molecules. The data and protocols presented in this guide provide a solid foundation for the successful characterization of this important class of compounds, thereby accelerating their development in various scientific disciplines.

References

  • Ciminiello, P., Dell'Aversano, C., Fattorusso, E., Forino, M., Magno, S., & Poletti, R. (2002). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).
  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169771.
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  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife.
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  • Koutsouki, A., Tzakos, A. G., & Gerothanassis, I. P. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
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  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
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Comparative Performance Analysis of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride in Cancer Cell Lines: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro performance of the novel compound 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride, hereafter designated as MTH-1, in selected cancer cell lines. Given the absence of published data on MTH-1, this document establishes a rigorous, hypothesis-driven approach to its characterization. We postulate, based on common pharmacophores involving spirocyclic and nitrogen-containing heterocyclic scaffolds, that MTH-1 may function as an inhibitor of the PI3K/Akt/mTOR signaling pathway.

This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target. To establish a performance baseline, MTH-1 will be compared against well-characterized inhibitors targeting different nodes of this pathway:

  • Gedatolisib (PF-05212384): A potent, ATP-competitive, dual inhibitor of PI3K and mTOR kinases.

  • Taselisib (GDC-0032): A selective inhibitor of the PI3Kα isoform, frequently mutated in cancers.

  • Everolimus (RAD001): An allosteric inhibitor of mTOR Complex 1 (mTORC1), a downstream effector of Akt.

Our investigation will utilize a panel of cell lines with distinct genetic backgrounds related to the PI3K pathway to provide a nuanced understanding of MTH-1's potential selectivity and efficacy.

Postulated Mechanism of Action and Comparative Framework

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mTORC1 complex, to promote cell growth, protein synthesis, and inhibit apoptosis. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.

We hypothesize that MTH-1 inhibits one or more kinases within this cascade. By comparing its cellular effects to those of Gedatolisib, Taselisib, and Everolimus, we can infer its likely point of intervention.

PI3K_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth & Survival mTORC1->Downstream Taselisib Taselisib (PI3Kα inhibitor) Taselisib->PI3K Gedatolisib Gedatolisib (Dual PI3K/mTOR inhibitor) Gedatolisib->PI3K Gedatolisib->mTORC1 MTH1 MTH-1 (Hypothesized Target) MTH1->PI3K ? MTH1->mTORC1 ? Everolimus Everolimus (mTORC1 inhibitor) Everolimus->mTORC1

Caption: Postulated PI3K/Akt/mTOR signaling pathway and inhibitor targets.

Experimental Design: A Multi-Faceted Approach

To comprehensively evaluate MTH-1, we will employ a tiered experimental approach across a panel of selected cell lines.

Cell Line Panel:

Cell LineCancer TypeKey PI3K Pathway FeatureRationale
MCF-7 Breast AdenocarcinomaPIK3CA (E545K) activating mutationHigh dependence on PI3Kα signaling.
PC-3 Prostate AdenocarcinomaPTEN nullHyperactivation of PI3K via loss of negative regulation.
U-87 MG GlioblastomaPTEN nullAnother model of PTEN-deficient PI3K hyperactivity.
HEK293 Embryonic KidneyWild-type pathwayBaseline control for general cytotoxicity.

Experimental Workflow:

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Primary & Secondary Assays cluster_validation Phase 3: Mechanism Validation CellCulture Cell Line Culture (MCF-7, PC-3, U-87, HEK293) Viability Cell Viability Assay (72h Incubation) CellCulture->Viability CompoundPrep Compound Dilution (MTH-1 & Comparators) CompoundPrep->Viability IC50 IC50 Determination Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Lysate Cell Lysis & Protein Quantification IC50->Lysate WB Western Blot Analysis (p-Akt, p-S6K, etc.) Lysate->WB Analysis Densitometry & Interpretation WB->Analysis

Caption: Tiered experimental workflow for MTH-1 characterization.

Protocols

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of MTH-1 and comparator compounds (e.g., from 0.1 nM to 100 µM). Replace the culture medium with medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and fit a dose-response curve using non-linear regression to calculate the IC50 value.

This technique is used to detect changes in the phosphorylation status of key pathway proteins.

  • Treatment and Lysis: Seed cells in 6-well plates. Treat with compounds at their respective IC50 concentrations for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6K Thr389, anti-S6K, anti-Actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize phosphoprotein levels to their respective total protein levels.

Illustrative Performance Data

The following tables present hypothetical, yet plausible, data to guide the interpretation of experimental outcomes.

Table 1: Illustrative IC50 Values (µM) after 72h Treatment

CompoundMCF-7 (PIK3CA mut)PC-3 (PTEN null)U-87 MG (PTEN null)HEK293 (WT)Postulated Selectivity
MTH-1 0.85 0.65 0.77 > 25 High for PI3K-activated cells
Gedatolisib0.0150.0110.0130.50Potent, slight tumor selectivity
Taselisib0.0051.501.80> 50High for PIK3CA mutant
Everolimus0.0200.0180.0250.85Potent, slight tumor selectivity

Interpretation: This hypothetical data suggests MTH-1 is a potent inhibitor in cancer cells with a hyperactive PI3K pathway, regardless of the specific genetic lesion (PIK3CA mutation or PTEN loss). Its significantly lower potency in wild-type HEK293 cells indicates a favorable therapeutic window. Its profile appears broader than the PIK3CA-selective Taselisib but less potent than the dual-inhibitor Gedatolisib.

Table 2: Illustrative Summary of Western Blot Analysis (Fold Change vs. Control)

Treatment (at IC50)Target Cell Linep-Akt (S473) / Total Aktp-S6K (T389) / Total S6KInterpretation
MTH-1 PC-3 ↓ (~85%) ↓ (~90%) Strong inhibition of both Akt and mTORC1 signaling
GedatolisibPC-3↓ (~95%)↓ (~95%)Confirms dual PI3K/mTOR inhibition
TaselisibPC-3↓ (~90%)↓ (~80%)Confirms PI3K inhibition upstream of mTORC1
EverolimusPC-3↑ (~20%)↓ (~95%)Confirms direct mTORC1 inhibition with feedback activation of Akt

Interpretation: The hypothetical reduction in phosphorylation of both Akt and the mTORC1 substrate S6K by MTH-1 strongly suggests its mechanism is consistent with a dual PI3K/mTOR inhibitor, similar to Gedatolisib. This distinguishes it from an mTORC1-specific inhibitor like Everolimus, which often leads to a feedback-loop-induced increase in Akt phosphorylation.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the initial characterization of this compound (MTH-1). Based on our hypothetical framework, MTH-1 presents as a promising candidate for a selective inhibitor of the PI3K/mTOR pathway with a favorable cytotoxicity profile against cancer cells harboring pathway hyperactivation.

The experimental results, if consistent with the illustrative data, would strongly support the hypothesis that MTH-1 functions as a dual PI3K/mTOR inhibitor. The next logical steps would involve:

  • In Vitro Kinase Assays: To directly measure the inhibitory activity of MTH-1 against a panel of purified kinases, including different PI3K isoforms and mTOR, to confirm its direct targets and determine its selectivity profile.

  • Apoptosis and Cell Cycle Analysis: To quantify the downstream cellular consequences of pathway inhibition, such as the induction of programmed cell death or cell cycle arrest.

  • In Vivo Studies: To evaluate the efficacy, pharmacokinetics, and safety of MTH-1 in preclinical animal models of cancer.

By following this structured, data-driven approach, researchers can rigorously assess the therapeutic potential of novel chemical entities like MTH-1 and build a solid foundation for further drug development efforts.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer. [Link]

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  • Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science. [Link]

  • Cairrão, F., Santos, A. R., Ribeiro, A. S., & Goios, A. (2022). The Role of PTEN in Prostate Cancer. International Journal of Molecular Sciences. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel investigational compound, 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride. The following sections will detail the rationale for its development, its hypothetical primary target, and a comparative analysis of its off-target profile against relevant alternative compounds. The experimental data presented herein is generated from a standardized in vitro safety pharmacology panel to ensure robustness and reproducibility.

Introduction: The Imperative of Selectivity in Drug Development

The therapeutic efficacy of any small molecule drug candidate is intrinsically linked to its selectivity for its intended biological target. Off-target interactions can lead to a range of adverse effects, complicating clinical development and potentially causing patient harm.[1][2] Therefore, early and comprehensive cross-reactivity profiling is a cornerstone of modern drug discovery, enabling a data-driven approach to candidate selection and lead optimization.[3][4]

This compound (hereafter referred to as Compound X) is a novel triazaspirocyclic molecule. This structural class has garnered significant interest for its therapeutic potential, with some derivatives showing activity as inhibitors of the mitochondrial permeability transition pore (mPTP).[5][6][7][8] The opening of the mPTP is a critical event in several pathologies, including ischemia-reperfusion injury and neurodegenerative diseases, making it a compelling therapeutic target.[9][10][[“]] This guide presents a hypothetical cross-reactivity profile for Compound X, positioning it as a putative mPTP inhibitor, and compares its selectivity against established modulators of cellular bioenergetics and signaling.

Hypothetical Primary Target and Comparator Compounds

For the purpose of this illustrative guide, we hypothesize that the primary pharmacological target of Compound X is the mitochondrial permeability transition pore (mPTP) . The rationale is based on published data demonstrating that related 1,3,8-triazaspiro[4.5]decane derivatives can inhibit mPTP opening.[5][6]

To provide a meaningful comparison, we have selected two well-characterized compounds:

  • Cyclosporine A (CsA): A widely recognized, potent inhibitor of mPTP opening through its interaction with cyclophilin D, a key regulator of the pore.[9] It serves as a benchmark for on-target potency. However, its clinical utility is hampered by significant off-target effects, including immunosuppression and nephrotoxicity.

  • Staurosporine: A broad-spectrum kinase inhibitor known for its high promiscuity.[12][13] It is included as a negative control for selectivity, illustrating a highly undesirable cross-reactivity profile.

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical binding affinities (Ki) of Compound X and the comparator compounds against a panel of 44 common off-targets. Lower Ki values indicate higher binding affinity.

Target ClassTargetCompound X (Ki, nM)Cyclosporine A (Ki, nM)Staurosporine (Ki, nM)
Primary Target mPTP (Ca2+ retention capacity) 50 25 >10,000
GPCRs Adenosine A1>10,000>10,000500
Adrenergic α1A>10,000>10,000250
Adrenergic α2A>10,000>10,000300
Adrenergic β1>10,0008,500150
Dopamine D28,500>10,000400
Histamine H1>10,000>10,000600
Muscarinic M1>10,000>10,000750
Serotonin 5-HT2A7,2009,00050
Kinases ABL1>10,000>10,0005
EGFR>10,000>10,00010
PKA>10,000>10,0002
PKCα>10,000>10,0001
SRC>10,000>10,0008
Ion Channels hERG>10,000>10,0001,200
Cav1.2>10,000>10,0002,500
Nav1.5>10,000>10,0003,000
Transporters DAT>10,000>10,000800
NET9,800>10,000450
SERT>10,000>10,000200
Other Enzymes PDE3A>10,000>10,000900
Calcineurin>10,0005>10,000

Interpretation of Cross-Reactivity Data

The hypothetical data suggest that Compound X exhibits a favorable selectivity profile. It displays potent inhibition of the primary target, mPTP, with minimal interaction with a broad range of kinases, ion channels, and most G-protein coupled receptors (GPCRs) at concentrations up to 10 µM. The minor off-target activities at the Dopamine D2 and Serotonin 5-HT2A receptors, with Ki values in the high micromolar range, suggest a low potential for associated side effects at therapeutic concentrations.

In contrast, Cyclosporine A , while potent at the mPTP, also potently inhibits calcineurin, its primary mechanism for immunosuppression. This highlights the challenge of dissociating on-target efficacy from known off-target liabilities.

Staurosporine demonstrates the expected promiscuity, with high affinity for numerous kinases and several GPCRs. This profile would predict a high likelihood of significant and widespread adverse effects, making it unsuitable as a therapeutic candidate.

Experimental Methodologies

To ensure the scientific validity of cross-reactivity data, standardized and robust experimental protocols are essential. Below are representative protocols for a binding and a functional assay, similar to those used to generate the data in this guide.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.[14][15][16][17][18]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compound (e.g., Compound X)

  • Assay buffer

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determination of non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.

  • Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, and then add scintillation fluid.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Cellular Functional Assay: cAMP Measurement

This protocol measures the functional consequence of a compound's interaction with a Gs or Gi-coupled GPCR by quantifying changes in intracellular cyclic AMP (cAMP) levels.[19][20][21][22][23]

Objective: To determine if a test compound acts as an agonist or antagonist at a specific GPCR by measuring its effect on cAMP production.

Materials:

  • Cells stably expressing the target GPCR

  • Test compound (e.g., Compound X)

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptors)

  • A known agonist for the target receptor

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer and pre-incubate the cells.

  • For Gs-coupled receptors (agonist mode): Add the test compound at various concentrations and incubate for a specified time.

  • For Gi-coupled receptors (agonist mode): Add the test compound at various concentrations, followed by a fixed concentration of forskolin to stimulate cAMP production. Incubate for a specified time.

  • For antagonist mode (both Gs and Gi): Pre-incubate the cells with the test compound at various concentrations, then add a fixed concentration (e.g., EC80) of a known agonist.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Add the detection reagents from the cAMP assay kit to the cell lysate.

  • Incubate to allow for the detection reaction to occur.

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Generate dose-response curves by plotting the signal as a function of the test compound concentration.

  • For agonist activity, calculate the EC50 value. For antagonist activity, calculate the IC50 value.

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams are provided.

cluster_0 Mitochondrial Signaling Pathway Ischemia Ischemia/ Reperfusion Injury ROS Increased ROS Ischemia->ROS Ca_overload Ca2+ Overload Ischemia->Ca_overload mPTP mPTP Opening ROS->mPTP Ca_overload->mPTP Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Compound_X Compound X Compound_X->mPTP Inhibition

Caption: Hypothetical signaling pathway of mPTP-mediated apoptosis.

cluster_1 Cross-Reactivity Workflow Start Compound Synthesis Primary_Screen Primary Target Assay (e.g., mPTP inhibition) Start->Primary_Screen Safety_Panel Broad Off-Target Panel (e.g., 44 targets) Primary_Screen->Safety_Panel Data_Analysis Data Analysis (Ki / IC50 Determination) Safety_Panel->Data_Analysis Selectivity_Assessment Selectivity Profile Assessment Data_Analysis->Selectivity_Assessment Decision Go / No-Go Decision Selectivity_Assessment->Decision Lead_Op Lead Optimization Decision->Lead_Op No-Go Candidate Clinical Candidate Decision->Candidate Go Lead_Op->Primary_Screen

Caption: Experimental workflow for cross-reactivity profiling.

cluster_2 Data Interpretation Logic Initial_Data Off-Target Hit Identified (e.g., Ki < 1 µM) Therapeutic_Window Is Off-Target Ki > 30x On-Target Ki? Initial_Data->Therapeutic_Window Known_Toxicity Is Off-Target Associated with Known Toxicity? Therapeutic_Window->Known_Toxicity No High_Risk High Risk: Consider Termination or Redesign Therapeutic_Window->High_Risk Yes Known_Toxicity->High_Risk Yes Medium_Risk Medium Risk: Further Functional Assays Needed Known_Toxicity->Medium_Risk No Low_Risk Low Risk: Monitor in In Vivo Studies Medium_Risk->Low_Risk If functional assays are negative

Caption: Decision tree for interpreting cross-reactivity data.

Conclusion

This guide provides a framework for understanding and evaluating the cross-reactivity profile of a novel compound, using the hypothetical mPTP inhibitor this compound (Compound X) as an example. The comparative data underscores the importance of a high degree of selectivity for the intended therapeutic target. The favorable hypothetical profile of Compound X, with its potent on-target activity and minimal off-target interactions, would position it as a promising candidate for further preclinical development. In contrast, the profiles of Cyclosporine A and Staurosporine highlight the potential for significant safety liabilities arising from off-target activities.

Early, systematic, and comprehensive in vitro safety pharmacology profiling is an indispensable tool in modern drug discovery. It provides critical data to guide the selection and optimization of new chemical entities, ultimately increasing the probability of developing safe and effective medicines.

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A Comparative Guide to the Biological Activities of Triazaspiro Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Triazaspiro compounds, characterized by a unique three-dimensional architecture featuring a spirocyclic scaffold with three nitrogen atoms, have garnered significant attention in medicinal chemistry. Their inherent structural rigidity and novelty make them promising candidates for the development of new therapeutic agents. This guide provides a comparative analysis of various triazaspiro compounds, focusing on their anticancer and enzyme inhibitory activities. We will delve into the structure-activity relationships (SAR) of different triazaspiro scaffolds, present key experimental data to compare their performance, and provide detailed protocols for essential biological assays to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Triazaspiro Scaffold

Spirocyclic systems, where two rings are connected by a single common atom, offer a distinct advantage in drug design by providing a rigid and three-dimensionally defined scaffold. This rigidity can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or simple cyclic molecules. Triazaspiro compounds, a subset of these structures containing three nitrogen atoms, introduce additional hydrogen bonding capabilities and polar interactions, further enhancing their potential for potent and specific biological activity.

The exploration of triazaspiro compounds has led to the discovery of molecules with a wide range of therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide will focus on a comparative analysis of the anticancer and enzyme inhibitory properties of prominent triazaspiro scaffolds, providing researchers with a comprehensive overview to inform future drug development efforts.

Comparative Analysis of Anticancer Activity

A significant area of investigation for triazaspiro compounds has been their potential as anticancer agents. Various scaffolds have been synthesized and evaluated against a range of cancer cell lines, with some demonstrating potent cytotoxic effects.

Triazaspiro[4.5]decane Derivatives

The 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one cores have been a major focus of anticancer drug discovery. Studies have revealed that modifications at different positions of these scaffolds significantly influence their cytotoxic potency and selectivity.

Table 1: Comparative Anticancer Activity (IC50 µM) of Triazaspiro[4.5]decane and Related Dispiro Derivatives

Compound ClassScaffoldR1R2Cancer Cell LineIC50 (µM)Reference
Triazaspiro[4.5]decanedione1,3,8-Triazaspiro[4.5]decane-2,4-dioneH-(CH2)2OCH3Not SpecifiedMyelostimulator[1]
Thia-azaspiro[4.5]decane1-Thia-4-azaspiro[4.5]decane4-Cl-PhHHCT-11692.2 nM[2]
Thia-azaspiro[4.5]decane1-Thia-4-azaspiro[4.5]decane4-Me-PhHPC-3>100[2]
Dispiro-indolinoneDispiro[pyrrolidine-oxindole]4-Br-PhHLNCaP1.2[3]
Dispiro-indolinoneDispiro[pyrrolidine-oxindole]4-F-PhHLNCaP3.5[3]
Triazol-spiroindolineSpiro[indoline-quinazoline]4-NO2-PhHA37515.3[4]
Triazol-spiroindolineSpiro[indoline-quinazoline]4-Cl-PhHPC321.7[4]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring: For 1-thia-4-azaspiro[4.5]decane derivatives, the presence of an electron-withdrawing group like chlorine at the para-position of the phenyl ring significantly enhances anticancer activity against HCT-116 cells, whereas an electron-donating methyl group leads to a loss of activity.[2]

  • Dispiro vs. Monospiro Systems: Dispiro-indolinones, which can be considered more complex triazaspiro-containing systems, have demonstrated potent activity against prostate cancer (LNCaP) cells, with IC50 values in the low micromolar range.[3] The specific substitution on the pendant phenyl ring of the pyrrolidine moiety plays a crucial role in determining potency.

  • Conjugation of Moieties: Conjugating a triazole moiety to a spirooxindole scaffold has yielded compounds with cytotoxic effects against various cancer cell lines.[4] The nature of the substituent on the phenyl ring of the triazole is a key determinant of activity.

Experimental Protocol: MTT Assay for Cell Viability

To ensure the trustworthiness and reproducibility of the reported anticancer data, a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the concentration of a triazaspiro compound that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line of interest (e.g., HCT-116, PC-3, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • Triazaspiro compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazaspiro compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Workflow for MTT Assay:

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Triazaspiro Compound Dilutions incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h solubilize Solubilize Formazan Crystals incubate_2_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow of the MTT assay for determining cell viability.

Comparative Analysis of Enzyme Inhibitory Activity

Triazaspiro compounds have also emerged as potent inhibitors of various enzymes, offering potential therapeutic avenues for a range of diseases. A notable example is the inhibition of METTL3, an RNA methyltransferase implicated in cancer.

1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as METTL3 Inhibitors

A series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been identified as potent inhibitors of the METTL3-METTL14 complex.[5][6] Optimization of this scaffold has led to compounds with nanomolar potency.

Table 2: Comparative METTL3 Inhibitory Activity (IC50) of 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives

CompoundR GroupIC50 (nM)Reference
UZH1 4-pyridyl7[5]
UZH2 2-fluoro-4-pyridyl5[5][6]
Analog 1 Phenyl5000[5]
Analog 2 3-pyridyl4600[5]

Structure-Activity Relationship (SAR) Insights:

  • Pyridine Moiety: The presence of a pyridine ring at the R position is crucial for potent METTL3 inhibition.[5] Replacing it with a phenyl group leads to a significant loss of activity.

  • Fluorine Substitution: The addition of a fluorine atom to the pyridine ring, as seen in UZH2, can slightly enhance the inhibitory potency.[5][6]

  • Nitrogen Position: The position of the nitrogen atom in the pyridine ring is critical, with the 4-pyridyl isomer (UZH1) being significantly more potent than the 3-pyridyl analog.[5]

Experimental Protocol: METTL3 Inhibition Assay (Radiometric)

The following protocol describes a radiometric assay to determine the inhibitory activity of compounds against the METTL3-METTL14 complex. This method relies on the quantification of the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to an RNA substrate.

Objective: To determine the in vitro IC50 value of a triazaspiro compound against the METTL3-METTL14 complex.

Materials:

  • Recombinant human METTL3-METTL14 complex

  • [3H]-SAM (S-adenosyl-L-methionine, tritiated)

  • RNA substrate (e.g., a short single-stranded RNA containing a consensus methylation site)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Triazaspiro compound stock solution (in DMSO)

  • 384-well plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the triazaspiro compound in the assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add the diluted compound solutions.

    • Add the METTL3-METTL14 enzyme to each well to a final concentration of approximately 5-10 nM.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction:

    • Initiate the reaction by adding a mixture of the RNA substrate and [3H]-SAM to each well. The final concentrations should be optimized, for example, 200 nM RNA and 1 µM [3H]-SAM.

  • Reaction Incubation:

    • Incubate the plate at 30°C for 1-2 hours.

  • Reaction Termination:

    • Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

  • Detection:

    • Transfer the reaction mixture to a filter plate (e.g., a phosphocellulose filter plate) that captures the RNA.

    • Wash the filter plate several times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [3H]-SAM.

    • Add scintillation fluid to each well of the dried filter plate.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Workflow for METTL3 Inhibition Assay:

METTL3_Inhibition_Assay start Start prepare_reagents Prepare Compound Dilutions & Reagents start->prepare_reagents add_compound_enzyme Add Compound & METTL3/14 to Plate prepare_reagents->add_compound_enzyme pre_incubate Pre-incubate add_compound_enzyme->pre_incubate add_rna_sam Add RNA Substrate & [3H]-SAM pre_incubate->add_rna_sam incubate_reaction Incubate Reaction add_rna_sam->incubate_reaction terminate_reaction Terminate Reaction incubate_reaction->terminate_reaction filter_wash Filter & Wash terminate_reaction->filter_wash add_scintillant Add Scintillation Fluid filter_wash->add_scintillant measure_radioactivity Measure Radioactivity add_scintillant->measure_radioactivity analyze_data Calculate IC50 measure_radioactivity->analyze_data end_node End analyze_data->end_node

Caption: Workflow of a radiometric METTL3 inhibition assay.

Conclusion and Future Directions

Triazaspiro compounds represent a promising class of molecules with diverse and potent biological activities. This guide has provided a comparative analysis of their anticancer and enzyme inhibitory properties, highlighting the importance of the specific scaffold and substituent patterns in determining their efficacy. The detailed experimental protocols for key biological assays are intended to facilitate further research and ensure the generation of reliable and comparable data.

Future research in this area should continue to explore the vast chemical space of triazaspiro compounds. The synthesis of novel scaffolds and the strategic modification of existing ones, guided by structure-activity relationship studies, will be crucial for the development of next-generation therapeutic agents. Furthermore, a deeper understanding of the mechanisms of action of these compounds will be essential for their successful translation into clinical applications. The continued investigation of triazaspiro compounds holds great promise for addressing unmet medical needs in oncology and beyond.

References

  • Luo, J., et al. (2021). 4-(3-(naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione as a potential anticancer agent. Bioorganic & Medicinal Chemistry Letters, 31, 127712. [Link]

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  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

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A Framework for Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Notice: Publicly available data on the specific biological activity of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride is limited. Therefore, this guide serves as a comprehensive framework for researchers to benchmark this and other novel compounds. We will utilize the well-characterized MEK1/2 inhibitors as a case study to demonstrate the benchmarking process against established standards. Researchers can adapt this framework for their internal compounds by substituting the provided data with their own experimental results.

Introduction: The Imperative for Rigorous Benchmarking in Drug Discovery

The development of novel small molecule inhibitors is a cornerstone of modern therapeutic research, particularly in oncology. Compounds with unique scaffolds, such as the spirocyclic structure of this compound, offer the potential for novel mechanisms of action and improved therapeutic windows. However, to ascertain the true potential of any new chemical entity, a rigorous and objective benchmarking process against established standards is paramount. This guide provides a detailed framework for such a comparative analysis, designed for researchers, scientists, and drug development professionals.

This document will outline the essential in vitro and cell-based assays required to profile a novel inhibitor. We will use the Mitogen-Activated Protein Kinase (MAPK) pathway as an illustrative example, a critical signaling cascade often dysregulated in cancer.[1] Our hypothetical test compound, "SPIRO-X" (representing this compound), will be benchmarked against established MEK1/2 inhibitors: Trametinib, Cobimetinib, and Binimetinib.

The Benchmarking Workflow: From Target Engagement to Cellular Effects

A successful benchmarking strategy involves a multi-tiered approach, starting with direct target engagement and progressing to cellular and potentially in vivo models. This workflow ensures a comprehensive understanding of the compound's potency, selectivity, and mechanism of action.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation Biochemical Assay Biochemical Assay Kinase Selectivity Panel Kinase Selectivity Panel Biochemical Assay->Kinase Selectivity Panel Target Engagement Assay Target Engagement Assay Biochemical Assay->Target Engagement Assay Transition to Cellular Context Cell Proliferation Assay Cell Proliferation Assay Target Engagement Assay->Cell Proliferation Assay Downstream Signaling Analysis Downstream Signaling Analysis Cell Proliferation Assay->Downstream Signaling Analysis In Vivo Efficacy Studies In Vivo Efficacy Studies Downstream Signaling Analysis->In Vivo Efficacy Studies Preclinical Validation

Caption: A generalized workflow for benchmarking novel kinase inhibitors.

Part 1: In Vitro Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory activity of the novel compound against the purified target enzyme and to assess its selectivity across the kinome.

Biochemical IC50 Determination

Objective: To measure the half-maximal inhibitory concentration (IC50) of "SPIRO-X" against the target kinase (e.g., MEK1) and compare it to standard inhibitors.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of "SPIRO-X" and reference inhibitors (Trametinib, Cobimetinib, Binimetinib) in 100% DMSO.

    • Create a serial dilution series for each compound.

    • Prepare a kinase reaction buffer containing recombinant human MEK1 enzyme and a suitable substrate (e.g., inactive ERK2).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitors.[2]

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay that measures the remaining ATP.[2]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression model (e.g., sigmoidal dose-response).[2]

Data Presentation:

CompoundTargetIC50 (nM)
SPIRO-X MEK1 [Experimental Value]
TrametinibMEK10.92
CobimetinibMEK14.2
BinimetinibMEK112.0
Kinase Selectivity Profiling

Objective: To evaluate the selectivity of "SPIRO-X" by testing it against a broad panel of kinases. This is crucial for identifying potential off-target effects and understanding the compound's therapeutic window.

Experimental Protocol:

  • Panel Selection: Utilize a commercially available kinase panel (e.g., Eurofins KINOMEscan™, Promega Kinase-Glo®) that covers a diverse range of the human kinome.

  • Assay Performance: The compound is typically tested at a fixed concentration (e.g., 1 µM) against each kinase in the panel.

  • Data Analysis: The results are often presented as a percentage of inhibition at the tested concentration. Strong off-target hits (e.g., >50% inhibition) should be followed up with full IC50 determinations.

Part 2: Cell-Based Assays for Target Engagement and Functional Outcomes

Moving into a cellular context is essential to confirm that the compound can penetrate cell membranes, engage its target, and exert the desired biological effect.

Cellular Target Engagement

Objective: To confirm that "SPIRO-X" binds to its intended target within a live cell.

Experimental Protocol (e.g., NanoBRET™ Assay):

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase as a fusion with a NanoLuc® luciferase.

  • Tracer Addition: Add a fluorescent energy transfer probe (tracer) that binds to the kinase's active site.

  • Compound Treatment: Treat the cells with varying concentrations of "SPIRO-X" or reference inhibitors.

  • Detection: If the compound displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease. The IC50 for target engagement can then be calculated.

Cell Proliferation Assay

Objective: To determine the anti-proliferative effect of "SPIRO-X" in a cancer cell line with a dysregulated MAPK pathway (e.g., A375 melanoma, which harbors a BRAF V600E mutation).

Experimental Protocol:

  • Cell Seeding: Seed A375 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of "SPIRO-X" and the standard MEK inhibitors for a prolonged period (e.g., 72 hours).[2]

  • Viability Assessment: Measure cell viability using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo®) assay.[2]

  • Data Analysis: Plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[2]

Data Presentation:

CompoundCell LineGI50 (nM)
SPIRO-X A375 [Experimental Value]
TrametinibA3751.5
CobimetinibA3759.0
BinimetinibA37525.0
Downstream Signaling Analysis (Western Blot)

Objective: To verify that the inhibition of the target kinase leads to a reduction in the phosphorylation of downstream signaling proteins. For MEK inhibitors, this would be phosphorylated ERK (p-ERK).

G cluster_0 Inhibitor Target Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival)

Caption: The RAS/RAF/MEK/ERK signaling pathway.

Experimental Protocol:

  • Cell Treatment: Treat the A375 cells with "SPIRO-X" and reference compounds at various concentrations for a short duration (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Incubate with secondary antibodies and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the concentration-dependent decrease in p-ERK levels relative to total ERK.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of a novel inhibitor like this compound. By systematically comparing its in vitro potency, selectivity, and cellular activity against well-characterized standards, researchers can make informed decisions about the compound's potential for further development. Positive results from these assays would warrant progression to more complex studies, including the evaluation of pharmacokinetic properties, in vivo efficacy in animal models, and off-target toxicity assessments. This structured approach ensures that only the most promising candidates advance in the drug discovery pipeline.

References

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Safety Operating Guide

Navigating the Disposal of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive overview of the proper disposal procedures for 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride, a nitrogen-containing heterocyclic compound. By understanding the inherent hazards and adhering to established protocols, laboratories can ensure the safety of their personnel and minimize their environmental impact.

Understanding the Hazard Profile: A Precautionary Approach

Given its structure as a nitrogen-containing heterocyclic hydrochloride salt, this compound should be handled with care. Based on data from similar compounds, such as 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, it is prudent to assume the following potential hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.

Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound requires a systematic approach to waste management, from the point of generation to final disposal.

Step 1: Waste Segregation and Collection

All waste containing this compound, including neat compound, contaminated labware (e.g., vials, pipettes), and solutions, must be segregated as hazardous chemical waste. Do not mix this waste with non-hazardous trash or other waste streams.

Step 2: Container Selection and Labeling
  • Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be in good condition and have a secure lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the approximate concentration and quantity of the waste, as well as the date of accumulation.

Step 3: On-site Accumulation

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel. Ensure the storage area is secure and away from incompatible materials.

Step 4: Professional Disposal

The ultimate disposal of this compound should be handled by a licensed and certified hazardous waste disposal company.[4] These companies have the expertise and equipment to manage chemical waste in compliance with all federal, state, and local regulations. The most common and recommended disposal method for organic chemical waste is high-temperature incineration in a permitted hazardous waste incinerator.[5]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (this compound) Segregate Segregate as Hazardous Chemical Waste Start->Segregate Containerize Select Compatible & Labeled Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactVendor Contact Certified Hazardous Waste Vendor Store->ContactVendor Transport Arrange for Professional Waste Pickup ContactVendor->Transport Incinerate High-Temperature Incineration Transport->Incinerate Documentation Maintain Disposal Records Incinerate->Documentation

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, general laboratory waste guidelines from the US Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) should be followed.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste or 1 quart of acute hazardous wasteEPA
Storage Time in SAA No time limit, but container must be moved to a central accumulation area within 3 days of being fullEPA
Container Labeling Must include "Hazardous Waste" and the chemical nameOSHA

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. While the lack of a specific SDS for this compound presents a challenge, a cautious and informed approach based on the principles of chemical similarity and established regulatory guidelines provides a clear path for its proper disposal. By adhering to the procedures outlined in this guide, laboratories can protect their personnel, the environment, and maintain the highest standards of scientific integrity.

References

  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-1,3,7-triazaspiro[4.5]dec-1-en-4-one hydrochloride.
  • Fisher Scientific. (n.d.).
  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • Trident Ag Products. (2018, March 20).
  • PubChem. (n.d.). 2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one hydrochloride.
  • Stericycle UK. (n.d.). Chemical Waste Disposal & Collection.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • ChemicalBook. (2025, July 19). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
  • PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one.
  • A Chemtek. (n.d.). This compound.
  • MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications.
  • PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Chem-Impex. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.

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A Comprehensive Guide to the Safe Handling of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound, 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride is intended for research and development purposes only.[1][2] Due to the limited availability of specific safety and toxicity data for this molecule, a conservative and rigorous approach to handling is essential. This guide synthesizes established safety protocols for structurally related compounds, including spiro-heterocycles and organic hydrochlorides, to provide a robust framework for its safe utilization in a laboratory setting. The fundamental principle is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

The structure incorporates a nitrogen-containing heterocycle, a class of compounds of great significance in medicinal chemistry due to their biological activity.[3][4][5] This potential bioactivity underscores the need for careful handling. Furthermore, as a hydrochloride salt, it may possess corrosive properties.

Inferred Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of similar chemical structures allows for an inferred hazard assessment. Related spiro compounds and hydrochloride salts are known to cause skin and eye irritation.[6][7] For instance, 2-Azaspiro(4.5)decan-3-one is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Similarly, the hydrochloride salt of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is classified as harmful if swallowed and causes serious eye irritation.[8][9] Therefore, it is prudent to handle this compound as a substance that is potentially:

  • Harmful if swallowed.

  • A cause of serious eye irritation or damage.[10]

  • A cause of skin irritation.

  • An irritant to the respiratory tract if inhaled as a dust.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the final and critical barrier between the researcher and potential chemical exposure.[11] The following equipment must be worn at all times when handling the compound.

Protection Type Equipment Specification Rationale
Eye and Face Protection Safety Goggles with Side-ShieldsMust be ANSI Z87.1 compliant or meet European Standard EN166.[12][13]Protects against splashes and airborne particles. Standard safety glasses are insufficient.[11]
Face ShieldTo be worn over safety goggles.Recommended when handling larger quantities or during procedures with a high risk of splashing.[13]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene.[13][14]Protects skin from direct contact. It is crucial to use proper glove removal technique to avoid contaminating the skin.[15] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contamination is suspected.[11]
Body Protection Laboratory CoatLong-sleeved and fully buttoned.[13][14]Prevents contamination of personal clothing.
Respiratory Protection N95 Respirator or higherAs appropriate for the scale of work.To be used if there is a risk of generating and inhaling dust, especially outside of a certified chemical fume hood.
Foot Protection Closed-toe ShoesSafety footwear that covers the entire foot.[16]Protects against spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring a safe experimental environment.

Preparation and Weighing
  • Work Area Preparation : All handling of the solid compound should be conducted within a certified chemical fume hood to control for potential dust and aerosols.[15]

  • Gather Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and waste disposal containers are inside the fume hood.

  • Donning PPE : Put on all required PPE before entering the designated work area.

Handling and Experimental Use
  • Aliquotting the Compound : Carefully transfer the required amount of the solid compound from its storage container to a tared weigh boat or reaction vessel. Use a spatula for the transfer. Avoid any actions that could generate dust.

  • Dissolving the Compound : If the protocol requires a solution, add the solvent to the solid slowly to avoid splashing.

  • During the Reaction : Keep all containers with the compound clearly labeled and sealed when not in use. Store in a cool, dry, and well-ventilated place.[12][17]

  • Post-Handling : After handling, thoroughly wipe down the work area in the fume hood.

Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Full PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh handle_use Perform Experimental Work handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_solid Dispose of Solid Waste in Labeled Container cleanup_decon->cleanup_solid cleanup_liquid Dispose of Liquid Waste in Labeled Container cleanup_solid->cleanup_liquid cleanup_doff Doff PPE cleanup_liquid->cleanup_doff final_wash Wash Hands Thoroughly cleanup_doff->final_wash

Caption: Workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste : All disposable materials that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be considered contaminated. Place these items in a dedicated, clearly labeled, and sealed waste container.

  • Liquid Waste : Any solutions containing the compound, as well as solvent rinses of the glassware, should be collected in a designated, labeled hazardous waste container. Do not discharge the chemical into drains or the environment.[17]

  • Empty Containers : Empty containers may retain product residue and should be treated as hazardous.[18] Rinse the container with an appropriate solvent, and collect the rinsate as hazardous liquid waste.

  • Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and appropriate action is critical.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[17]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[12][18] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12][18] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[17] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[17]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their research.

References

  • MATERIAL SAFETY DATA SHEET - Heterocyclic compounds for biochemical studies. (n.d.). Laxai Life Sciences Pvt. Ltd. Retrieved January 19, 2026, from [Link]

  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved January 19, 2026, from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved January 19, 2026, from [Link]

  • 2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one hydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet - Special mixture Spiro 1 for medical application. (n.d.). SOL B S.r.l. Retrieved January 19, 2026, from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Eupry. Retrieved January 19, 2026, from [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). A Chemtek. Retrieved January 19, 2026, from [Link]

  • 2-Azaspiro(4.5)decan-3-one. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Bakavoli, M., et al. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Nitrogen-Containing Heterocycles in Agrochemicals. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Bakavoli, M., et al. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved January 19, 2026, from [Link]

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2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.